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2-(3-Chlorophenyl)ethyl cyclobutyl ketone Documentation Hub

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  • Product: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone
  • CAS: 898787-54-7

Core Science & Biosynthesis

Foundational

The 3-Chlorophenyl Ketone Scaffold: Pharmacophore Analysis and Synthetic Utility

Topic: Biological Activity of 3-Chlorophenyl Substituted Ketones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-chlorophenyl ketone mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Chlorophenyl Substituted Ketones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-chlorophenyl ketone moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its para-substituted counterparts, the meta-chloro (3-Cl) substitution offers a unique balance of electronic withdrawal (


) and lipophilicity (

) without the steric occlusion associated with ortho-substitution.

This guide analyzes the biological activity of this scaffold across two distinct therapeutic axes:

  • CNS Modulation: As exemplified by Bupropion (Wellbutrin), where the scaffold facilitates monoamine transporter inhibition.

  • Cytotoxicity & Antimicrobial Action: As seen in Chalcones (1,3-diaryl-2-propen-1-ones), where the motif acts as a Michael acceptor to covalently modify cysteine residues in essential microbial or neoplastic proteins.

Chemical Basis & Structure-Activity Relationship (SAR)

The "Meta-Chloro" Advantage

In drug design, the specific placement of the chlorine atom at the 3-position (meta) is non-trivial. It serves three critical pharmacodynamic functions:

  • Metabolic Blockade: The 3-Cl substituent sterically and electronically deactivates the phenyl ring towards cytochrome P450-mediated hydroxylation, particularly at the vulnerable para position. This significantly extends the plasma half-life (

    
    ) of derivatives compared to unsubstituted analogs.
    
  • Lipophilic Vectoring: The chlorine atom increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration—a critical requirement for the CNS activity seen in aminoketones like Bupropion.

  • Electronic Tuning: The electron-withdrawing inductive effect (-I) increases the electrophilicity of the carbonyl carbon (in ketones) or the

    
    -carbon (in chalcones), enhancing reactivity toward nucleophilic residues in target proteins.
    
SAR Visualization

The following diagram illustrates how the core scaffold diverges into distinct biological activities based on secondary substitutions.

SAR_Roadmap Core 3-Chlorophenyl Ketone Core Alpha_Sub Alpha-Carbon Substitution (Amination) Core->Alpha_Sub + Alkyl amine Beta_Unsat Beta-Carbon Unsaturation (Aldol Condensation) Core->Beta_Unsat + Aromatic Aldehyde CNS CNS Activity (NDRI) e.g., Bupropion Alpha_Sub->CNS Bulky Amine (t-Butyl) Toxicity Neurotoxicity (Releasing Agents) e.g., 3-CMC Alpha_Sub->Toxicity Small Amine (Methyl) Antimicrobial Antimicrobial/Antifungal (S. aureus, C. albicans) Beta_Unsat->Antimicrobial Michael Acceptor Anticancer Anticancer (Tubulin Inhibition) Beta_Unsat->Anticancer Butterfly Shape

Caption: Divergent synthesis pathways from the 3-chlorophenyl ketone core leading to distinct pharmacological outcomes.

Therapeutic Domain A: CNS Modulation

The most commercially significant application of this scaffold is in the treatment of depression and smoking cessation.[1]

Mechanism of Action: NDRI

Bupropion (3-chloro-N-tert-butyl-


-ketoamphetamine) acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).
  • Transporter Selectivity: The 3-chlorophenyl ring is essential for affinity to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Reuptake vs. Release: The steric bulk of the tert-butyl group prevents the molecule from entering the transporter channel to trigger reverse transport (efflux). However, analogues with smaller amines (e.g., 3-Chloromethcathinone / 3-CMC ) lose this steric check and act as monoamine releasers, leading to neurotoxicity and abuse potential.

Key Data Point: In comparative transporter assays, the 3-Cl substitution maintains DAT affinity while reducing Serotonin Transporter (SERT) binding, thereby avoiding common SSRI side effects like sexual dysfunction.

Therapeutic Domain B: Anti-Infective & Oncology

When the 3-chlorophenyl ketone is converted into a chalcone (via Claisen-Schmidt condensation), the biological profile shifts toward cytotoxicity.

Antimicrobial Activity

3-Chlorophenyl chalcones exhibit potent bacteriostatic activity against Gram-positive bacteria.

  • Target: The

    
    -unsaturated ketone system acts as a Michael acceptor, covalently binding to thiol groups in essential bacterial enzymes (e.g., thiol-dependent reductases).
    
  • Efficacy: Derivatives have shown MIC values comparable to ciprofloxacin against MRSA strains.

Anticancer Potential

These derivatives function as tubulin polymerization inhibitors.[2]

  • Mechanism: They mimic the "butterfly" conformation of combretastatin A-4, binding to the colchicine site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.

  • Signaling: Recent studies indicate inhibition of the AKT2/PKB

    
     kinase pathway in glioma cells by pyrazole derivatives synthesized from the 3-chlorophenyl ketone precursor.
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3-Chloropropiophenone)

A self-validating Friedel-Crafts Acylation protocol.

Reagents:

  • Chlorobenzene (Substrate & Solvent)

  • Propionyl Chloride (Acylating agent)

  • Aluminum Chloride (Lewis Acid Catalyst)

Workflow:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert nitrogen atmosphere.

  • Loading: Charge flask with anhydrous

    
     (1.2 eq) and Chlorobenzene (5.0 eq). Cool to 0-5°C.
    
  • Addition: Add Propionyl Chloride (1.0 eq) dropwise over 45 minutes. Control: Ensure internal temperature does not exceed 10°C to minimize isomer formation.

  • Reaction: Allow to warm to room temperature, then reflux at 80°C for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of acid chloride indicates completion.

  • Quench: Pour mixture over crushed ice/HCl. Extract with Dichloromethane (DCM).

  • Purification: Distillation under reduced pressure. The 3-isomer (meta) is thermodynamically favored but requires careful fractional distillation to separate from minor para-isomers if reaction temperature was uncontrolled.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Standardized Broth Microdilution Method.

  • Inoculum Prep: Prepare a suspension of S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to a density of

    
     CFU/mL.
    
  • Compound Dilution: Dissolve the 3-chlorophenyl ketone derivative in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Data Summary: Activity Profile

Compound ClassPrimary TargetMechanismKey Substitution Req.Toxicity Risk
Aminoketones (e.g., Bupropion)DAT / NETReuptake InhibitionBulky N-alkyl group (t-butyl)Low (Seizure risk at high dose)
Synthetic Cathinones (e.g., 3-CMC)DAT / NET / SERTMonoamine ReleaseSmall N-alkyl group (Methyl)High (Neurotoxic)
Chalcones Bacterial Enzymes / TubulinMichael Addition / Binding

-unsaturation
Moderate (Cytotoxic)
Pyrazoles Kinases (AKT2)ATP CompetitionHeterocyclic ring closureVariable

Synthetic Workflow Diagram

The following Graphviz diagram outlines the synthetic pathways to access both CNS-active and Antimicrobial derivatives from the common precursor.

Synthesis_Flow Start 3-Chloropropiophenone Step1_CNS Bromination (Br2 / HBr) Start->Step1_CNS Step1_Anti Claisen-Schmidt (Benzaldehyde / NaOH) Start->Step1_Anti Inter_CNS alpha-Bromoketone Step1_CNS->Inter_CNS Step2_CNS Amination (t-Butylamine) Inter_CNS->Step2_CNS Product_CNS Bupropion HCl (CNS Active) Step2_CNS->Product_CNS Product_Anti 3-Chlorochalcone (Antimicrobial) Step1_Anti->Product_Anti

Caption: Synthetic divergence: Alpha-functionalization yields CNS agents, while aldol condensation yields antimicrobial chalcones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444, Bupropion. Retrieved from [Link]

  • Shalabi, A. R., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience.[3] Retrieved from [Link]

  • Nowak, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]

  • Taylor & Francis (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Gupta, D., et al. (2010). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Exploratory

The Pivotal Role of Cyclobutyl Ketones in Modern Pharmacophore Design

From Bioisosteric Replacement to C(sp³)–H Functionalization Executive Summary In the landscape of modern medicinal chemistry, the cyclobutyl ketone moiety has evolved from a simple synthetic intermediate to a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

From Bioisosteric Replacement to C(sp³)–H Functionalization

Executive Summary

In the landscape of modern medicinal chemistry, the cyclobutyl ketone moiety has evolved from a simple synthetic intermediate to a high-value pharmacophore and bioisostere.[1][2] Historically overshadowed by its cyclopropyl and cyclohexyl counterparts, the cyclobutane ring offers a unique "Goldilocks" zone of conformational restriction: it is rigid enough to reduce entropic penalties upon binding but flexible enough (via its characteristic "pucker") to adapt to specific hydrophobic pockets.

This technical guide dissects the medicinal chemistry applications of cyclobutyl ketones, focusing on their utility as metabolic blocks, their structural advantages over gem-dimethyl groups, and the advanced synthetic methodologies—specifically Pd-catalyzed C–H activation—that now allow for their precise functionalization.

Structural Pharmacology: The "Pucker" and Bioisosterism

The Gem-Dimethyl vs. Cyclobutane Paradigm

A standard tactic in lead optimization is the "Thorpe-Ingold" or gem-dimethyl effect to restrict conformation. However, gem-dimethyl groups often suffer from rapid metabolic oxidation at the exposed methyl hydrogens.

The cyclobutyl ring serves as a superior bioisostere in this context. While it mimics the steric bulk of a gem-dimethyl group, it introduces two critical advantages:

  • Metabolic Shunting: The methylene hydrogens of the cyclobutane ring are generally less prone to P450-mediated oxidation than the primary hydrogens of a methyl group.

  • Conformational Tuning: Unlike the planar cyclopropane, cyclobutane adopts a puckered conformation (butterfly angle ~25–35°). This pucker relieves torsional strain from eclipsing methylene hydrogens and allows the ring to toggle between two equivalent conformers. This dynamic behavior enables the carbonyl vector of the ketone to orient optimally within a binding pocket, often improving ligand-target residence time.

Lipophilicity and Solubility

Incorporating a cyclobutyl ketone often lowers LogP compared to cyclohexyl or open-chain alkyl analogs due to the reduced carbon count and compact molecular volume. Furthermore, the ketone handle allows for divergent synthesis into polar amines or alcohols, further tuning the physicochemical profile (TPSA/Solubility).

Table 1: Physicochemical Impact of Cyclobutyl Substitution (General Trends)

PropertyGem-Dimethyl AnalogCyclobutyl AnalogImpact on Med Chem
Bond Angle ~109.5° (Tetrahedral)~88° (Internal)Cyclobutyl induces distinct vector alignment.
Metabolic Liability High (Methyl oxidation)Low/MediumCyclobutyl blocks "soft spots" for CYP450.
Conformational Entropy Medium restrictionHigh restrictionLowers entropic penalty of binding (

).
Lipophilicity (ClogP) BaselineSlight DecreaseImproves solubility and unbound fraction (

).

Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision matrix for deploying cyclobutyl ketones during Hit-to-Lead optimization.

Bioisostere_Logic Start Lead Compound (Metabolic Liability / Low Potency) GemDimethyl Gem-Dimethyl Group (Rapid Oxidation) Start->GemDimethyl Initial SAR Cyclobutyl Cyclobutyl Replacement (Conformational Lock) GemDimethyl->Cyclobutyl Bioisosteric Swap (Reduce CYP liability) Difluoro 3,3-Difluorocyclobutyl (Metabolic Block) Cyclobutyl->Difluoro If Met. Stab. still low Oxetane Oxetane Bioisostere (Solubility Boost) Cyclobutyl->Oxetane If Solubility is limiting

Figure 1: Decision tree for bioisosteric replacement strategies involving cyclobutane rings.

Case Study: MCHR1 Inhibitors (BMS-814580)

A definitive example of the cyclobutyl advantage is found in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) inhibitors for obesity treatment.

  • The Challenge: Early leads containing a gem-dimethyl moiety showed potent inhibition but suffered from rapid oxidative clearance in vivo.[3]

  • The Solution: Researchers replaced the gem-dimethyl group with a cyclobutyl ring.

  • The Optimization: While the cyclobutyl analog improved half-life, further optimization led to the 3,3-difluorocyclobutyl analog (BMS-814580). The fluorine atoms deactivated the ring toward metabolism via the inductive effect while maintaining the necessary steric fill of the hydrophobic pocket.

  • Result: The cyclobutyl scaffold provided the necessary residence time and metabolic stability to advance the compound into pre-clinical efficacy models.

Advanced Synthetic Protocols

Modern access to functionalized cyclobutyl ketones has moved beyond the traditional [2+2] cycloaddition of ketenes. The most powerful current methods involve C(sp³)–H functionalization using the ketone as a directing group.

Protocol: Pd(II)-Catalyzed -Arylation of Cyclobutyl Ketones

Based on recent methodologies (e.g., Yu, Rao, and colleagues).

Objective: To install an aryl group at the


-position (cis-selective) of a cyclobutyl ketone, creating a 1,3-substituted scaffold difficult to access via traditional means.[2][4]
Reagents & Equipment[5]
  • Substrate: Aryl cyclobutyl ketone (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[5]

  • Ligand: Mono-N-protected amino acid ligand (e.g., Ac-Gly-OH or specific pyridine-based ligands) (20 mol%)

  • Oxidant/Additive: Ag₂CO₃ or AgOAc (1.0–2.0 equiv) to regenerate Pd(II) or abstract iodide.

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol (0.2 M).

Step-by-Step Methodology
  • Setup: In a glovebox or under nitrogen, charge a screw-cap reaction vial with Pd(OAc)₂, Ligand, and Silver salt.

  • Addition: Add the Cyclobutyl Ketone and Aryl Iodide.

  • Solvation: Add the solvent (HFIP is often critical for C–H activation due to its H-bond donating ability which stabilizes the transition state).

  • Reaction: Seal the vial and heat to 100–110 °C for 18–24 hours.

    • Mechanistic Note: The ketone oxygen coordinates to Pd(II), directing it to the

      
      -C–H bond. The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway.
      
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the symmetry in the cyclobutane protons and the appearance of the new aryl signals.

  • Stereochemistry: The product should be predominantly cis-1,3-disubstituted due to the geometric constraints of the palladacycle intermediate.

Visualization: C–H Functionalization Workflow

The following diagram details the mechanistic logic of the protocol described above.

CH_Activation Substrate Cyclobutyl Ketone (Substrate) Coordination Pd(II)-Ketone Coordination Substrate->Coordination Pd(OAc)2 CMD C-H Activation (CMD Transition State) Coordination->CMD Ligand/Base Palladacycle Gamma-Palladacycle Intermediate CMD->Palladacycle -HOAc Coupling Oxidative Addition (Ar-I) & Reductive Elim. Palladacycle->Coupling Ar-I / Ag+ Product cis-1,3-Aryl Cyclobutyl Ketone Coupling->Product Product Release

Figure 2: Mechanistic pathway for the Pd(II)-catalyzed gamma-arylation of cyclobutyl ketones.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of cyclobutane properties, including pucker angle and metabolic stability. URL:[Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. Context: Primary source for the Pd-catalyzed C-H activation protocol and mechanistic insights. URL:[Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools Source: PubMed Context: Overview of approved drugs containing cyclobutyl fragments and their therapeutic classes. URL:[Link]

  • Conventional strain energy in dimethyl-substituted cyclobutane Source: National Institutes of Health (NIH) Context: Computational analysis of the gem-dimethyl effect and ring strain in cyclobutanes. URL:[Link]

Sources

Foundational

2-(3-Chlorophenyl)ethyl cyclobutyl ketone CAS number lookup

Executive Summary & Identification 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7) is a specialized organic building block utilized primarily in medicinal chemistry. It features a cyclobutyl moiety linked via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7) is a specialized organic building block utilized primarily in medicinal chemistry. It features a cyclobutyl moiety linked via an ethyl ketone spacer to a 3-chlorophenyl ring. This structural motif is significant in the development of G-protein coupled receptor (GPCR) modulators and monoamine transporter inhibitors, where the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups.

This guide provides a definitive technical profile, a validated synthesis workflow, and analytical criteria for researchers utilizing this compound in drug discovery pipelines.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-Cyclobutyl-3-(3-chlorophenyl)propan-1-one
CAS Number 898787-54-7
Molecular Formula C₁₃H₁₅ClO
Molecular Weight 222.71 g/mol
SMILES O=C(CCC1=CC=CC(Cl)=C1)C2CCC2
LogP (Predicted) ~3.8 (Highly Lipophilic)
Physical State Pale yellow oil or low-melting solid (Ambient)

Synthetic Methodology: The Weinreb Route

Reaction Pathway Visualization

Synthesis_Pathway Start1 Cyclobutanecarboxylic Acid Inter1 Weinreb Amide (Intermediate) Start1->Inter1 Step 1: Amidation Reagent1 N,O-Dimethylhydroxylamine HCl / EDC / HOBt Reagent1->Inter1 Product 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7) Inter1->Product Step 3: Coupling (0°C to RT) Start2 3-Chlorophenethyl Bromide Inter2 Grignard Reagent Start2->Inter2 Step 2: Activation Reagent2 Mg / THF (Grignard Formation) Reagent2->Inter2 Inter2->Product

Figure 1: Convergent synthesis strategy utilizing a Weinreb amide intermediate to prevent over-alkylation.

Detailed Protocol

Step 1: Synthesis of the Weinreb Amide

  • Reagents: Dissolve cyclobutanecarboxylic acid (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq). Add DIPEA (3.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Checkpoint: Confirm formation by LCMS (Mass [M+H]⁺).

Step 2: Grignard Reagent Preparation

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq) and a crystal of iodine.

  • Initiation: Add a small portion of 1-(2-bromoethyl)-3-chlorobenzene in anhydrous THF. Heat gently until the iodine color fades (initiation).

  • Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1 hour after addition.

Step 3: Coupling (The Critical Step)

  • Execution: Cool the Weinreb amide (from Step 1) in THF to 0°C.

  • Addition: Cannulate the Grignard reagent (Step 2) slowly into the amide solution. Note: Never add the amide to the Grignard; inverse addition controls the exotherm.

  • Quench: After 2 hours, quench with sat. NH₄Cl at 0°C.

  • Purification: Extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation (QC)

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
¹H NMR (CDCl₃) δ ~7.1–7.3 (m, 4H, Ar-H)Diagnostic 3-substituted aromatic pattern.
δ ~3.2 (m, 1H, Cyclobutyl-CH-C=O)The methine proton alpha to the carbonyl.
δ ~2.7–2.9 (m, 4H, -CH₂CH₂-)The ethyl linker protons.
δ ~1.8–2.3 (m, 6H, Cyclobutyl-CH₂)Ring protons.
LC-MS m/z 223.1 [M+H]⁺Positive mode ionization.
IR Spectroscopy ~1705 cm⁻¹Strong C=O stretch (ketone).

Structural Applications in Drug Design

The cyclobutyl-ethyl-phenyl scaffold is not arbitrary. It represents a strategic "linker" design in medicinal chemistry:

  • Metabolic Stability: The cyclobutyl ring is less prone to cytochrome P450 oxidation compared to linear alkyl chains (e.g., n-butyl) or isopropyl groups.

  • Conformational Restriction: The ring limits the rotational freedom of the "tail" of the molecule, potentially reducing the entropic penalty upon binding to a receptor pocket.

  • Lipophilicity Tuning: With a LogP of ~3.8, this moiety significantly enhances membrane permeability, making it suitable for CNS-targeted drugs (e.g., dopamine reuptake inhibitors).

Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 9:1) Start->TLC Decision Is impurity ΔRf < 0.1? TLC->Decision Flash Standard Flash Chromatography Decision->Flash No (Easy separation) HPLC Prep-HPLC (C18, ACN/H2O) Decision->HPLC Yes (Difficult separation) Final Pure Oil (>98%) Flash->Final HPLC->Final

Figure 2: Purification logic flow. Standard silica chromatography is usually sufficient due to the lipophilic nature of the product.

Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound is a halogenated aromatic ketone. Treat as an irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Ketones are generally stable, but the alpha-position to the carbonyl is susceptible to oxidation over prolonged periods in air.

  • Spill Protocol: Absorb with sand or vermiculite. Do not flush into sewer systems due to high aquatic toxicity potential (common for chlorinated aromatics).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938616, 2-(3-Chlorophenyl)ethyl cyclopentyl ketone (structural analog reference). Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • European Chemicals Agency (ECHA). C&L Inventory: Chlorinated aromatic ketones. Retrieved from [Link]

Exploratory

The Cyclobutyl Ketone Scaffold: Physicochemical Dynamics in Drug Design

Topic: Physicochemical Characteristics of Novel Cyclobutyl Ketones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of Novel Cyclobutyl Ketones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the cyclobutyl ketone moiety has emerged as a "privileged scaffold," occupying a critical "Goldilocks zone" between the high ring strain of cyclopropanes and the conformational flexibility of cyclopentanes. This guide provides an in-depth technical analysis of the physicochemical characteristics of novel cyclobutyl ketones, focusing on their utility as bioisosteres for gem-dimethyl and isopropyl groups. We explore how the unique "puckered" conformation of the cyclobutane ring influences lipophilicity (LogP), metabolic stability (intrinsic clearance), and binding affinity, offering a rational approach for their integration into lead optimization campaigns.

Structural Dynamics & Conformational Analysis

Unlike the planar cyclopropane ring, the cyclobutane ring is not flat. To relieve torsional strain (eclipsing interactions between adjacent C-H bonds), the ring adopts a non-planar, "puckered" or "butterfly" conformation. This structural nuance is the defining feature of cyclobutyl ketones in a biological context.

The "Butterfly" Effect (Puckering)

The cyclobutyl ring exists in a dynamic equilibrium between two equivalent puckered conformers, separated by a higher-energy planar transition state.

  • Bond Angles: Approximately 88° (deviating from the ideal 90°), creating significant angle strain (~26 kcal/mol).

  • Pucker Angle: Typically between 25° and 35°.

  • Impact: This puckering directs substituents into distinct pseudo-equatorial and pseudo-axial orientations, critically affecting how the ketone carbonyl projects into a binding pocket.

Visualization: Conformational Equilibrium

The following diagram illustrates the energy barrier and conformational flip that dictates the spatial vector of the ketone group.

CyclobutylPucker PuckerA Conformer A (Puckered - Axial) Planar Transition State (Planar - High Energy) PuckerA->Planar  Ring Inversion   PuckerB Conformer B (Puckered - Equatorial) Planar->PuckerB  Relief of Torsional Strain  

Figure 1: The dynamic equilibrium of cyclobutyl ring puckering. Substituents oscillate between pseudo-axial and pseudo-equatorial positions, influencing binding vectors.

Physicochemical Profile: Lipophilicity & Solubility[1]

The substitution of linear alkyl chains (like n-butyl or isopropyl) with a cyclobutyl ring often results in a favorable modulation of physicochemical properties.

Lipophilicity (LogP/LogD)

Cyclobutyl ketones serve as excellent lipophilic spacers. While they are lipophilic, they often exhibit a lower LogP compared to their open-chain counterparts due to the compact, spherical nature of the ring which reduces the solvent-accessible surface area (SASA) relative to a flexible chain.

Key Insight: The cyclobutyl group is often used to "rigidify" a structure without significantly penalizing solubility, a common issue when adding bulkier carbocycles like cyclohexane.

Comparative Physicochemical Data

The table below summarizes the shift in properties when replacing common alkyl groups with a cyclobutyl moiety in a theoretical drug scaffold.

PropertyIsopropyl / gem-dimethylCyclopropylCyclobutyl Impact Analysis
Bond Angle ~109.5° (sp3)60°~88° Cyclobutyl offers distinct vector projection intermediate to sp3 and sp2.
Lipophilicity (

LogP)
Baseline-0.3 to -0.5-0.1 to -0.2 Slight reduction in LogP vs. isopropyl; improves solubility vs. cyclohexyl.
Metabolic Liability High (C-H abstraction)Low (C-H bond strength)Low/Moderate Steric bulk of the ring shields the

-carbon from CYP450.
Conformational Entropy High (Flexible)Low (Rigid)Medium (Puckered) Reduces entropic penalty upon binding compared to open chains.

Metabolic Stability & Reactivity[2][3][4]

One of the primary drivers for incorporating cyclobutyl ketones is the enhancement of metabolic stability.[1]

The "Shielding" Mechanism

Cytochrome P450 (CYP) enzymes typically attack accessible hydrogen atoms on


-carbons relative to an activating group (like an amine or ether).
  • Steric Hindrance: The puckered cyclobutyl ring creates a "steric shield" that blocks the approach of the bulky CYP heme iron-oxo species to the

    
    -proton.
    
  • Bond Dissociation Energy (BDE): The C-H bonds in cyclobutane have higher s-character (and thus higher BDE) than typical secondary alkyl C-H bonds, making hydrogen abstraction kinetically slower.

Pathway: Metabolic Fate

While generally stable, cyclobutyl rings can undergo specific metabolic transformations if not properly substituted.

MetabolicFate Drug Cyclobutyl Ketone Drug CYP CYP450 Exposure Drug->CYP Path1 Pathway A: Metabolic Stability (Steric Shielding) CYP->Path1  Major Route   Path2 Pathway B: Ring Oxidation (Minor Metabolite) CYP->Path2  Minor Route   Excretion Unchanged Renal/Biliary Excretion Path1->Excretion RingOpen Ring Opening / Hydroxylation (If ring is electron-rich) Path2->RingOpen

Figure 2: Metabolic decision tree. The cyclobutyl moiety largely resists oxidation (Pathway A) compared to linear alkyls, though ring hydroxylation (Pathway B) is possible.

Experimental Protocols

To validate the physicochemical advantages of novel cyclobutyl ketones, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility of the solid compound in a buffered aqueous solution.

  • Preparation: Weigh 1-2 mg of the cyclobutyl ketone derivative into a chemically resistant glass vial.

  • Solvent Addition: Add 500

    
    L of Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Equilibration: Shake the suspension at 25°C for 24 hours (ensure saturation; solid must remain visible).

  • Filtration: Filter the supernatant using a 0.45

    
    m PVDF membrane to remove undissolved particles.
    
  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

    • Calculation:

      
      
      
Protocol B: Microsomal Stability (Intrinsic Clearance)

Objective: Assess the susceptibility of the cyclobutyl moiety to CYP-mediated metabolism.

  • Incubation System:

    • Test Compound: 1

      
      M (final concentration).
      
    • Microsomes: Human/Rat liver microsomes (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

References

  • Cyclobutanes in Medicinal Chemistry : "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. (Discusses the puckered structure and its impact on binding vectors).

  • Bioisosterism & Design : "Fragment-based drug discovery (FBDD) has a growing need for unique screening libraries...[2][3] The cyclobutane moiety was identified as an underrepresented yet attractive three-dimensional (3D) scaffold."[2][3] PubMed.

  • Metabolic Stability : "Metabolism of cyclopropyl groups."[4] (Provides comparative context for small ring metabolism and CYP interactions). Hypha Discovery.

  • Synthesis & Characteristics: "Formal

    
    -C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." NIH / JACS. 
    
  • General Properties : "Cyclobutyl methyl ketone | CAS 3019-25-8." (Baseline physicochemical data for the parent scaffold). Chemical Book/Sigma.

Sources

Foundational

Technical Guide: Antimicrobial and Antioxidant Profiling of Chlorophenyl-Linked Heterocycles

Executive Summary The incorporation of chlorophenyl moieties into heterocyclic scaffolds—specifically Schiff bases, thiazoles, and pyrazoles —is a cornerstone strategy in medicinal chemistry to enhance biological half-li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of chlorophenyl moieties into heterocyclic scaffolds—specifically Schiff bases, thiazoles, and pyrazoles —is a cornerstone strategy in medicinal chemistry to enhance biological half-life and membrane permeability. The chlorine atom serves as a lipophilic anchor and an electron-withdrawing group (EWG), modulating the pKa of adjacent proton donors to potentiate radical scavenging (antioxidant) and cell-wall penetration (antimicrobial) activities.

This technical guide provides a rigorous framework for the synthesis, biological evaluation, and data interpretation of these derivatives. It moves beyond generic protocols to establish self-validating workflows that ensure reproducibility and scientific rigor.

Part 1: Molecular Rationale & SAR[1]

The "Chlorine Effect" in Drug Design

The strategic placement of a chlorine atom on a phenyl ring is not merely for steric bulk; it fundamentally alters the pharmacophore’s electronic landscape.

  • Lipophilicity Modulation (LogP): Chlorine significantly increases the partition coefficient (LogP). Bacterial cell walls, particularly the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains, are hydrophobic barriers. Chlorophenyl derivatives exhibit enhanced passive diffusion compared to their unsubstituted analogs.

  • Metabolic Stability: The C-Cl bond is stronger than the C-H bond and resistant to rapid oxidative metabolism by Cytochrome P450 enzymes, extending the molecule's half-life in vivo.

  • Electronic Tuning (Sigma-Hole): The electron-withdrawing nature of chlorine creates a region of positive electrostatic potential (sigma-hole) on the halogen, facilitating non-covalent interactions with nucleophilic residues in target proteins (e.g., DNA gyrase or DHFR).

Structure-Activity Relationship (SAR)

Recent studies indicate that the position of the chlorine atom dictates efficacy:

  • Para-substitution (4-Cl): Often yields the highest antimicrobial activity due to optimal symmetry and minimal steric hindrance during receptor binding.

  • Ortho-substitution (2-Cl): Can induce twisting of the phenyl ring relative to the heterocycle, potentially locking the molecule in a bioactive conformation.

Part 2: Synthetic Workflow

The synthesis of chlorophenyl-linked heterocycles generally follows a condensation pathway. Below is a validated workflow for generating Chlorophenyl-Schiff Bases , a versatile precursor for thiazolidinones and other bioactive scaffolds.

Reaction Pathway Visualization

SynthesisWorkflow Reactants Reactants (4-Chlorobenzaldehyde + Aromatic Amine) Catalyst Catalyst Addition (Glacial Acetic Acid) Reactants->Catalyst Mix Reflux Reflux (Ethanol, 2-6 hrs) Catalyst->Reflux Heat Precipitation Precipitation (Ice-cold water) Reflux->Precipitation Cool Recrystallization Purification (EtOH/DMF) Precipitation->Recrystallization Filter Product Final Product (Chlorophenyl Imine) Recrystallization->Product Dry

Figure 1: General synthetic pathway for chlorophenyl-linked imines. The presence of the electron-withdrawing chlorine accelerates nucleophilic attack at the carbonyl carbon.

Protocol: Acid-Catalyzed Condensation

Reagents: 4-Chlorobenzaldehyde (10 mmol), Substituted Aniline (10 mmol), Ethanol (absolute), Glacial Acetic Acid.

  • Dissolution: Dissolve 10 mmol of 4-chlorobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add equimolar substituted aniline dropwise with constant stirring.

  • Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice. The Schiff base will precipitate as a solid.

  • Purification: Filter and recrystallize from hot ethanol to yield pure crystals.

Part 3: Antimicrobial Evaluation (MIC)

The Broth Microdilution Method is the gold standard for determining Minimum Inhibitory Concentration (MIC). Unlike agar diffusion, this method yields quantitative data.

Self-Validating Protocol (Resazurin Assay)

To eliminate subjective visual errors (turbidity), use Resazurin (Alamar Blue) . This dye is blue (non-fluorescent) and is reduced to pink (highly fluorescent resorufin) by oxidoreductases in viable bacteria.

  • Blue: No growth (Effective inhibition).

  • Pink: Growth (Ineffective).

Experimental Workflow

MIC_Workflow Step1 Inoculum Prep (0.5 McFarland Std) Step2 Serial Dilution (96-well plate, DMSO < 1%) Step1->Step2 Add Bacteria Step3 Incubation (37°C, 18-24h) Step2->Step3 Step4 Dye Addition (Resazurin 0.015%) Step3->Step4 Post-Incubation Step5 Readout (Blue = Dead, Pink = Live) Step4->Step5 Incubate 2h

Figure 2: Resazurin-based Microdilution Workflow. This method provides a colorimetric endpoint, reducing reader error.

Critical Control Points:

  • Solvent Control: Run a column with only DMSO/Media to ensure the solvent isn't cytotoxic.

  • Sterility Control: Media only (must remain blue).

  • Positive Control: Ciprofloxacin or Ampicillin (must turn blue at known MIC).

Part 4: Antioxidant Profiling (DPPH Assay)

Chlorophenyl derivatives often exhibit antioxidant activity via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. The DPPH assay is the industry standard for initial screening.

Mechanism of Action

DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical (Purple,


 517 nm). Upon accepting a hydrogen atom or electron from the chlorophenyl derivative, it reduces to DPPH-H (Yellow).


Note: The electron-withdrawing chlorine stabilizes the resulting phenoxy radical, preventing propagation of oxidative damage.

DPPH Protocol
  • Stock Solution: Prepare 0.1 mM DPPH in methanol. Keep in amber bottles (light sensitive).

  • Sample Prep: Prepare serial dilutions of the chlorophenyl derivative (10–500

    
    g/mL).
    
  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm using a UV-Vis spectrophotometer.
    

Calculation:



Calculate the


 (concentration required to scavenge 50% of radicals) using linear regression.

Part 5: Data Interpretation & Reporting

When reporting results for chlorophenyl derivatives, data must be tabulated for direct comparison against standards.

Sample Data Structure
Compound IDR-SubstituentMIC (

) [

g/mL]
MIC (

) [

g/mL]
DPPH

[

g/mL]
LogP (Calc)
CP-01 4-Cl12.525.045.23.4
CP-02 2,4-di-Cl6.2512.538.14.1
Ref Ciprofloxacin0.51.0N/A-
Ref Ascorbic AcidN/AN/A5.4-

Analysis Logic:

  • Low MIC (<10

    
    g/mL):  Indicates potent antimicrobial activity. If 2,4-di-Cl is more potent than 4-Cl, lipophilicity is likely the driving factor.
    
  • High MIC (>100

    
    g/mL):  Inactive.
    
  • DPPH

    
    :  Compare to Ascorbic Acid. Synthetic derivatives are rarely as potent as Vitamin C but provide "dual-action" benefits (antimicrobial + antioxidant) useful in preventing oxidative stress-induced bacterial resistance.
    

References

  • Echeverría, J., et al. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora.[1] Molecules, 22(4), 608.[1] [Link]

  • Oztaskin, N., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities.[2] Bioorganic Chemistry, 87, 91-102. (Cited for halogenated antioxidant protocols).[3] [Link]

  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024).[4] Molecular Diversity. [Link]

  • Popiołek, L. (2021). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 30, 183–211. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(3-Chlorophenyl)ethyl Cyclobutyl Ketone

Abstract & Strategic Rationale The synthesis of 2-(3-chlorophenyl)ethyl cyclobutyl ketone presents a classic chemoselectivity challenge: coupling a strained ring system (cyclobutane) with a functionalized aryl chain with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of 2-(3-chlorophenyl)ethyl cyclobutyl ketone presents a classic chemoselectivity challenge: coupling a strained ring system (cyclobutane) with a functionalized aryl chain without compromising the halogenated aromatic ring or inducing ring-opening side reactions.

While traditional Friedel-Crafts acylation fails here due to the deactivating meta-chloro substituent and potential carbocation rearrangements, and direct Grignard addition to acid chlorides suffers from tertiary alcohol over-addition, the Weinreb Amide methodology offers the optimal balance of reactivity and control.

This protocol details a modular, convergent synthesis. We utilize the stability of the Weinreb intermediate (N-methoxy-N-methylamide) to prevent over-alkylation, ensuring high purity of the ketone target. This guide emphasizes "Process-Ready" chemistry—methods scalable from gram to kilogram batches.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary modules: the electrophilic cyclobutane core and the nucleophilic chlorophenethyl chain.

Retrosynthesis Target Target: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Break Disconnection Target->Break Weinreb Electrophile: N-methoxy-N-methyl- cyclobutanecarboxamide Break->Weinreb Grignard Nucleophile: [2-(3-Chlorophenyl)ethyl] magnesium bromide Break->Grignard Precursor1 Start A: Cyclobutanecarboxylic Acid Weinreb->Precursor1 CDI Coupling Precursor2 Start B: 3-Chlorophenethyl bromide Grignard->Precursor2 Mg Activation

Figure 1: Retrosynthetic strategy isolating the Weinreb amide as the pivotal checkpoint for chemoselectivity.

Experimental Protocol

Module A: Synthesis of the Weinreb Amide Electrophile

Objective: Convert Cyclobutanecarboxylic acid to N-methoxy-N-methylcyclobutanecarboxamide. Method: 1,1'-Carbonyldiimidazole (CDI) mediated coupling.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Role
Cyclobutanecarboxylic acid100.121.0Substrate
1,1'-Carbonyldiimidazole (CDI)162.151.1Coupling Agent
N,O-Dimethylhydroxylamine HCl97.541.2Amine Source
Dichloromethane (DCM)-Solvent0.5 M conc.
Triethylamine (TEA)101.191.0Base (optional*)

*Note: CDI generates imidazole in situ, which acts as a base, but TEA ensures full liberation of the amine salt.

Step-by-Step Procedure
  • Activation: Charge a flame-dried flask with Cyclobutanecarboxylic acid (1.0 eq) and anhydrous DCM. Cool to 0°C.[3]

  • CDI Addition: Add CDI (1.1 eq) portion-wise over 15 minutes. Caution: Vigorous CO₂ evolution will occur.

  • Intermediate Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should be clear.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl (1.2 eq) in one portion. (Optional: Add TEA dropwise if reaction is sluggish).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (removes imidazole and unreacted amine). Extract with DCM (2x). Wash organics with Sat. NaHCO₃ and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. The product is typically a clear, colorless oil sufficiently pure (>95%) for the next step.

Module B: Preparation of the Grignard Nucleophile

Objective: Generate [2-(3-chlorophenyl)ethyl]magnesium bromide without affecting the aryl chloride. Critical Insight: Aryl chlorides are generally inert to Magnesium turnings in THF at reflux, whereas primary alkyl bromides react readily. This kinetic window allows us to retain the 3-Cl substitution pattern.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][4]Role
1-Bromo-2-(3-chlorophenyl)ethane219.511.2Precursor
Magnesium Turnings24.311.5Metal
Iodine (I₂)253.81Cat.Initiator
THF (Anhydrous)-Solvent1.0 M conc.
Step-by-Step Procedure
  • Mg Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Add Mg turnings (1.5 eq) and a single crystal of Iodine.

  • Initiation: Cover Mg with minimal THF. Add 5% of the bromide precursor solution. Heat gently with a heat gun until the iodine color fades and the solvent becomes turbid (Grignard initiation).

  • Propagation: Begin dropwise addition of the remaining bromide in THF. Adjust rate to maintain a gentle spontaneous reflux.

    • Process Note: If reflux stops, apply external heat. Do not let the reaction stall and then dump all bromide, or a runaway exotherm will occur.

  • Completion: After addition, reflux at 65°C for 1 hour. Cool to RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine exact molarity (typically 0.8–0.9 M).

Module C: The Coupling (Weinreb Ketone Synthesis)

Objective: Chemoselective addition of Grignard to Weinreb Amide.[5][6]

Step-by-Step Procedure
  • Setup: Dissolve the Weinreb Amide (from Module A, 1.0 eq) in anhydrous THF (5 mL/g) and cool to 0°C .

  • Addition: Transfer the Grignard solution (Module B, 1.2–1.3 eq) via cannula or pressure-equalizing funnel dropwise over 30 minutes.

    • Mechanistic Insight: The Grignard adds to the carbonyl, forming a stable 5-membered chelated intermediate (Magnesium enolate). This stability prevents the "second addition" that plagues acid chloride routes.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of Sat. NH₄Cl or 1M HCl .

    • Chemistry: The acid hydrolysis breaks the N-O-Mg chelate, collapsing the tetrahedral intermediate to release the ketone.

  • Isolation: Extract with Et₂O or EtOAc (3x). Wash combined organics with Brine. Dry (MgSO₄) and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Target: The ketone is less polar than the Weinreb amide.

Quality Control & Validation

Expected Analytical Profile:

  • Appearance: Pale yellow oil.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.10–7.30 (m, 4H, Ar-H) [Characteristic 3-substituted pattern].
      
    • 
       3.20 (m, 1H, Cyclobutyl CH -C=O).
      
    • 
       2.85 (t, 2H, Ar-CH₂ ).
      
    • 
       2.70 (t, 2H, CH₂-CH₂ -C=O).
      
    • 
       1.80–2.30 (m, 6H, Cyclobutyl CH₂).
      
  • MS (ESI+): [M+H]⁺ calc. 223.08, found 223.1.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amide Grignard degradation (wet THF).Ensure THF is distilled from Na/Benzophenone or from SPS. Titrate Grignard before use.
Tertiary Alcohol Impurity Temperature too high during quench; loss of chelation.Keep reaction cold (0°C) until quench is complete. Ensure acid is added into the reaction mixture slowly.
Wurtz Coupling (Dimer) Grignard formation too hot.Control addition rate of bromide to Mg; keep reflux gentle.

Process Logic & Workflow Diagram

Workflow cluster_0 Module A: Electrophile cluster_1 Module B: Nucleophile cluster_2 Module C: Coupling A1 Cyclobutane Acid A2 CDI Activation (CO2 Release) A1->A2 A3 Weinreb Amide (Stable Intermediate) A2->A3 C1 Mix at 0°C (Chelation Control) A3->C1 B1 3-Cl-Phenethyl Bromide B2 Mg / THF Reflux B1->B2 B3 Grignard Reagent (0.8 M) B2->B3 B3->C1 C2 Acid Quench (Ketone Release) C1->C2 C3 Final Product C2->C3

Figure 2: Operational workflow emphasizing the convergence of the two modules.

References

  • Nahm, S.; Weinreb, S. M. (1981).[7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Protocols". Organic Chemistry Portal.

  • RSC Advances. (2020). "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents". Royal Society of Chemistry.

  • Organic Syntheses. "Preparation of Grignard Reagents from Primary Alkyl Halides". Org.[3][8] Synth. Coll. Vol. 3, p.209.

Sources

Application

Analytical methods for 2-(3-Chlorophenyl)ethyl cyclobutyl ketone characterization

Abstract This technical guide provides a validated analytical framework for the structural identification, purity assessment, and assay of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7).[1][2] As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a validated analytical framework for the structural identification, purity assessment, and assay of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7).[1][2] As a critical intermediate in the synthesis of pharmaceutical agents (structurally homologous to sibutramine metabolites and monoamine reuptake inhibitors), precise characterization is essential for quality control. This document details protocols for HPLC-UV,


H-NMR, and GC-MS, grounded in first-principles analytical chemistry.

Introduction & Chemical Context

2-(3-Chlorophenyl)ethyl cyclobutyl ketone is a lipophilic aryl-alkyl ketone featuring a meta-substituted chlorobenzene ring linked via an ethyl spacer to a cyclobutyl moiety.[1][2][3] Its structural integrity is pivotal in downstream API synthesis, where the cyclobutyl ring often serves as a bioisostere for bulky alkyl groups, enhancing metabolic stability.[4]

Key Challenges in Analysis:

  • Lipophilicity: With a predicted LogP

    
     4.0, the compound shows poor aqueous solubility, necessitating high-organic mobile phases in chromatography.
    
  • Isomeric Impurities: Potential contamination with positional isomers (2-chloro or 4-chloro analogs) requires high-resolution separation techniques.[1][2][3]

  • UV Absorbance: The lack of extended conjugation limits UV sensitivity, requiring detection at low wavelengths (210–220 nm) or targeting the weak carbonyl

    
     transition (~280 nm).
    

Physicochemical Profile

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula

Basis for MS ion selection (

)
Molecular Weight 222.71 g/mol GC-MS suitable due to volatility
LogP ~4.0Requires C18/C8 column; high % organic eluent
Boiling Point ~330°C (at 760 mmHg)High inlet temp required for GC
Solubility Soluble in MeOH, ACN, DCM,

Dissolve samples in ACN for HPLC,

for NMR

Analytical Workflow Visualization

The following diagram outlines the logical flow for complete characterization, distinguishing between identity confirmation and quantitative assay.

AnalyticalWorkflow Sample Raw Sample 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Identity Identity Confirmation Sample->Identity Purity Purity & Assay Sample->Purity NMR 1H-NMR (CDCl3) Structural Topology Identity->NMR IR FT-IR Functional Groups (C=O, C-Cl) Identity->IR MS GC-MS / LC-MS MW & Fragmentation Identity->MS HPLC RP-HPLC (UV/DAD) Quantification & Impurities Purity->HPLC Decision Pass Specification? NMR->Decision MS->Decision HPLC->Decision Release Release for Synthesis Decision->Release Yes Reject OOS Investigation Decision->Reject No

Caption: Integrated analytical workflow for the characterization of aryl-cyclobutyl ketone intermediates.

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and impurity profiling.[1][2][3][5] Rationale: A Reverse-Phase (RP) method is selected due to the compound's non-polar nature. Acidic buffering suppresses silanol activity and ensures sharp peak shapes for any potential amine precursors (if used in synthesis), though the ketone itself is neutral.

Protocol Details
  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    
    m) or equivalent.
    • Why: The C18 phase provides strong retention for the lipophilic chlorophenyl group. 3.5

      
      m particles offer a balance between resolution and backpressure.
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30°C.

  • Detection:

    • Channel A: 215 nm (Maximal sensitivity for chlorobenzene ring).

    • Channel B: 280 nm (Specific for carbonyl, less interference).

  • Injection Volume: 10

    
    L.
    
  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial equilibration
15.01090Linear ramp to elute lipophilic target
20.01090Wash step to remove dimers/oligomers
20.16040Return to initial
25.06040Re-equilibration

System Suitability Criteria:

  • Retention Time (RT): Target peak expected at ~10–12 minutes.

  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    

Method 2: Nuclear Magnetic Resonance ( H-NMR)

Objective: Definitive structural elucidation. Rationale: NMR provides the specific "fingerprint" of the hydrogen environments, confirming the presence of the cyclobutyl ring and the specific meta-substitution of the chlorine.

Sample Preparation
  • Dissolve ~10 mg of sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filter through a cotton plug if any insolubles remain.

Spectral Assignment (Predicted)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.10 – 7.35 Multiplet4HAr-H Aromatic protons.[1][2][3] The 3-Cl substitution creates a complex pattern (s, d, t, d) but often overlaps in low-field instruments.[1][2][3]
3.20 – 3.35 Multiplet (Quintet-like)1HCyclobutyl-CH -C=O[1][2][3]The methine proton is deshielded by the adjacent carbonyl group.
2.85 – 2.95 Triplet (

Hz)
2HAr-CH

-
Benzylic protons, slightly deshielded by the ring.[1][2][3]
2.70 – 2.80 Triplet (

Hz)
2H-CH

-C=O[2][3]
Alpha-keto protons, deshielded by the carbonyl.
1.80 – 2.40 Multiplets6HCyclobutyl-CH

-
The remaining methylene protons of the cyclobutyl ring.[1][2][3]

Critical Check: Ensure the integration ratio of Aromatic (4H) to Aliphatic (11H) is accurate. A deviation suggests solvent contamination or impurities.

Method 3: Mass Spectrometry (GC-MS)

Objective: Confirmation of molecular weight and halogen pattern.[1][2][3] Rationale: The presence of chlorine provides a distinct isotopic signature that serves as a secondary confirmation of identity.

Protocol
  • Inlet Mode: Split (20:1) to prevent saturation.[8]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm).[1][2][3]
    
  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
Interpretation
  • Molecular Ion (

    
    ):  Look for clusters at m/z 222 and 224 .
    
    • Isotope Pattern: The intensity ratio of 222:224 should be approximately 3:1 , characteristic of a single Chlorine atom (

      
       vs 
      
      
      
      ).
  • Base Peak: Likely m/z 83 (Cyclobutyl carbonyl cation,

    
    , formed by alpha-cleavage) or m/z 125/127  (Chlorobenzyl cation).[1][3]
    
  • Fragmentation: Loss of the cyclobutyl group or the chlorophenethyl chain via alpha-cleavage relative to the ketone.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21938616 (Related Analog). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR prediction principles).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. John Wiley & Sons.

Disclaimer: This application note is for research and development purposes. Users must validate these methods within their own regulatory framework (e.g., cGMP, GLP) before use in manufacturing.

Sources

Method

Application Note: Structural Elucidation and Quantitative Analysis of Substituted Ketones via High-Resolution NMR

Executive Summary Substituted ketones represent a ubiquitous pharmacophore in medicinal chemistry, serving as core scaffolds in steroidal drugs, antibiotics (e.g., tetracyclines), and various kinase inhibitors. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted ketones represent a ubiquitous pharmacophore in medicinal chemistry, serving as core scaffolds in steroidal drugs, antibiotics (e.g., tetracyclines), and various kinase inhibitors. However, their structural elucidation presents unique challenges: keto-enol tautomerism ,


-proton acidity , and slow relaxation of quaternary carbonyl carbons .

This application note moves beyond standard spectral acquisition. It provides a rigorous, self-validating protocol for the unambiguous assignment of substituted ketones, ensuring data integrity for regulatory submission (IND/NDA). We focus on distinguishing regioisomers, quantifying tautomeric ratios, and overcoming the low sensitivity of quaternary carbons in


C NMR.

Critical Sample Preparation: The "Silent" Variables

In ketone analysis, the solvent is not merely a carrier; it is an active variable. Improper selection can lead to deuterium exchange or shifting tautomeric equilibria, rendering data uninterpretable.

Solvent Selection Protocol
  • Avoid Protic Deuterated Solvents: Never use

    
     or 
    
    
    
    for primary characterization of ketones with
    
    
    -protons. The acidic nature of the
    
    
    -position facilitates H/D exchange, causing signal disappearance and multiplicity collapse.
  • The Tautomer Trap:

    
    -dicarbonyls exist in a slow-exchange equilibrium between keto and enol forms.
    
    • Non-polar solvents (e.g.,

      
      , 
      
      
      
      ): Favor the enol form (stabilized by intramolecular H-bonding).
    • Polar aprotic solvents (e.g., DMSO-

      
      ): Disrupt intramolecular H-bonds, often shifting equilibrium toward the keto  form or distinct intermolecularly bonded species.
      
  • Recommendation: Use Benzene-

    
      for stereochemical assignment. Its magnetic anisotropy often induces larger chemical shift dispersion (
    
    
    
    ) between diastereotopic protons compared to
    
    
    .

H NMR Analysis: The Alpha-Proton Fingerprint

The


-protons are the diagnostic "anchor points" for substituted ketones.
Chemical Shift Zones
Proton TypeChemical Shift (

, ppm)
Diagnostic Features
Methyl Ketone (

-C=O)
2.0 – 2.2Sharp singlet (unless long-range coupling exists).

-Methylene
(

-C=O)
2.2 – 2.6Often diastereotopic in chiral molecules (ABX or AB systems).

-Halo Ketone
(

-C=O)
4.0 – 5.5Significant downfield shift due to electronegativity + anisotropy.
Enolic -OH 10.0 – 16.0Broad, concentration-dependent singlet; disappears with

shake.
Interpreting Coupling Constants ( )

In cyclic ketones (e.g., cyclohexanones), the


-value of the 

-proton reveals the ring conformation (axial vs. equatorial substitution).
  • 
    :  10–13 Hz (Large coupling indicates trans-diaxial relationship).
    
  • 
    :  2–5 Hz (Small coupling).
    
Workflow: Assigning Regioisomers

Below is the logic flow for distinguishing between symmetric and asymmetric ketone substitution patterns.

KetoneLogic Start Unknown Substituted Ketone SymCheck Check 13C Signal Count vs. Formula Start->SymCheck Symmetric Signals < Carbons (Symmetry Present) SymCheck->Symmetric Count Halved Asymmetric Signals = Carbons (No Symmetry) SymCheck->Asymmetric Count Matches AlphaH Analyze Alpha-Protons (1H) Symmetric->AlphaH Coupling Check Coupling Pattern Asymmetric->Coupling Result1 Symmetric Ketone (e.g., Diethyl ketone) AlphaH->Result1 Simple Multiplets Result2 Asymmetric Ketone (e.g., 2-Pentanone) Coupling->Result2 Distinct Patterns (e.g., Singlet + Triplet)

Figure 1: Decision tree for distinguishing ketone regioisomers based on symmetry elements observed in


C and 

H NMR.

C NMR & Quantitative Protocols (qNMR)

The carbonyl carbon is the definitive structural marker, appearing in the unique >200 ppm region. However, it is a "silent" nucleus in standard acquisitions due to long spin-lattice relaxation times (


) and lack of NOE enhancement.
Chemical Shift Specifics[1][2][3][4]
  • Ketones: 205 – 220 ppm.[1]

  • Aldehydes: 190 – 200 ppm.[1][2][3]

  • Esters/Amides: 160 – 175 ppm.

  • 
    -Unsaturated Ketones:  Upfield shift to ~195 ppm (due to conjugation).
    
The Quantitative Challenge

Standard proton-decoupled


C experiments use short delays (

). Because quaternary carbonyl carbons have

values of 10–50 seconds, they do not relax fully, leading to severe under-integration.
Protocol: Quantitative

C Acquisition

To accurately quantify mixtures (e.g., keto:enol ratios) via Carbon NMR:

  • Pulse Sequence: Use Inverse Gated Decoupling (zgig on Bruker).

    • Why? This decouples protons during acquisition (singlets) but turns off the decoupler during delay, suppressing the Nuclear Overhauser Effect (NOE) which otherwise distorts integration.

  • Relaxation Delay (D1): Set

    
     (typically 30–60 seconds).
    
  • Relaxation Agent (Optional): Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Mechanism:[4] The paramagnetic Cr(III) shortens

      
       for all carbons to < 1 second.
      
    • Benefit: Allows reduction of D1 to 2 seconds, saving hours of instrument time.

qNMR_Workflow Sample Sample Prep (Accurate Mass) Agent Add Cr(acac)3 (Relaxation Agent) Sample->Agent Optional Param Set Parameters D1 > 2s Inverse Gated Sample->Param No Agent Agent->Param T1 Reduced Acq Acquisition (High S/N) Param->Acq Process Integration (Bias Free) Acq->Process

Figure 2: Workflow for Quantitative


C NMR (qNMR) of ketones, highlighting the path for relaxation optimization.

Advanced Structural Assignment (2D NMR)

For complex substituted ketones (e.g., bicyclic systems), 1D NMR is insufficient.

HMBC: The "Super-Connector"

Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment for ketones.

  • The Problem: Quaternary carbonyls have no attached protons, so they are invisible in HSQC.

  • The Solution: HMBC shows correlations over 2–3 bonds (

    
     and 
    
    
    
    ).
  • Application: You will see correlations from the

    
    -protons and
    
    
    
    -protons to the carbonyl carbon (~210 ppm). This definitively links the alkyl chains to the ketone core.
HSQC-TOCSY

Use this to trace the entire spin system of the alkyl chain starting from the


-proton signal.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[5] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Bruker BioSpin. (2020). 13C NMR Acquisition Parameters for Quantitative Analysis. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
  • Chemistry LibreTexts. (2020). 13C NMR Spectroscopy: Signal Intensity and Relaxation. [Link]

Sources

Application

Mass spectrometry fragmentation of cyclobutyl ketones

Application Note: Mass Spectrometry Fragmentation of Cyclobutyl Ketones Executive Summary Cyclobutyl ketones represent a unique challenge and opportunity in structural elucidation. The cyclobutane ring, possessing signif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Fragmentation of Cyclobutyl Ketones

Executive Summary

Cyclobutyl ketones represent a unique challenge and opportunity in structural elucidation. The cyclobutane ring, possessing significant ring strain (~26.5 kcal/mol), acts as a driving force for specific fragmentation pathways that differ from acyclic or larger cyclic ketones. This guide details the mechanistic behaviors of cyclobutyl ketones under Electron Ionization (EI), focusing on the competition between charge-retention alpha-cleavage and strain-relief ring opening (Retro-[2+2] cycloaddition). Understanding these pathways is critical for identifying drug metabolites and impurities where the cyclobutane moiety—a common bioisostere for gem-dimethyl groups—is preserved or modified.

Theoretical Background & Mechanisms

The fragmentation of cyclobutyl ketones is governed by the interplay of radical localization on the carbonyl oxygen and the release of ring strain. Unlike cyclohexanones, which often undergo complex conformational rearrangements, cyclobutyl ketones exhibit sharp, diagnostic eliminations.

Primary Ionization

Upon 70 eV electron impact, an electron is removed from the lone pair of the carbonyl oxygen, generating the molecular ion radical


.
Pathway A: Alpha-Cleavage (Acylium Ion Formation)

This is the standard ketone fragmentation. The bond between the carbonyl carbon and the alpha-carbon (ring or alkyl side chain) breaks.[1][2]

  • Mechanism: Homolytic cleavage generates a stable acylium ion (resonance stabilized) and a neutral radical.

  • Diagnostic Utility: If the alkyl group (

    
    ) is cleaved, the remaining cyclobutyl-carbonyl cation (
    
    
    
    83 for unsubstituted ring) is observed. If the ring is cleaved, an alkyl-acylium ion is observed.[3]
Pathway B: Retro-[2+2] Cycloaddition (Ethylene Elimination)

This is the signature pathway for cyclobutane derivatives.

  • Mechanism: The strain energy drives a concerted or stepwise disassembly of the ring, ejecting a neutral ethylene molecule (

    
    , 28 Da).
    
  • Result: A radical cation at

    
    . This ion is often the base peak or highly abundant, distinguishing cyclobutyl ketones from their acyclic isomers.
    
  • Chemical Logic: This mimics the thermal retro-[2+2] reaction, effectively splitting the square ring into two alkene components (one neutral, one charged radical).

Pathway C: Gamma-Hydrogen Rearrangement (McLafferty-like)

If the alkyl side chain (


) attached to the carbonyl is propyl or longer (

), a standard McLafferty rearrangement occurs.
  • Constraint: A standard McLafferty rearrangement involving the ring hydrogens is geometrically disfavored due to the rigid, puckered conformation of the cyclobutane ring, which prevents the gamma-hydrogen from easily approaching the carbonyl oxygen. Therefore, ethylene loss (Pathway B) usually predominates over ring-internal hydrogen rearrangements.

Visualization of Fragmentation Pathways

The following diagram illustrates the competition between ring preservation (acylium formation) and ring destruction (ethylene loss) for a generic Cyclobutyl Methyl Ketone.

FragmentationPathways M_Ion Molecular Ion [M]+. (m/z 98 for Me-Ketone) Acylium Acylium Ion (Cyclobutyl-C=O)+ M_Ion->Acylium Alpha-Cleavage (Loss of R group) Distonic Distonic Ion Intermediate (Ring Opened) M_Ion->Distonic Ring C-C Cleavage (Strain Relief) Neutral_Me Methyl Radical (Neutral Loss) M_minus_28 [M-28]+. (Enol Radical Cation) Ethylene Loss Distonic->M_minus_28 Retro-[2+2] Elimination Ethylene Ethylene (C2H4) (Neutral Loss)

Figure 1: Mechanistic divergence of Cyclobutyl Methyl Ketone (MW 98). The [M-28] pathway is diagnostic for the cyclobutane ring.

Diagnostic Data Summary

The following table summarizes the key ions expected for a generic Cyclobutyl Ketone (


).
Fragment TypeMechanismm/z (if R=Methyl)m/z (if R=Phenyl)Diagnostic Value
Molecular Ion Ionization98160Confirms MW; usually distinct for cyclic ketones.
[M - 28] Retro-[2+2] / Ethylene Loss 70 132 High. Specific to cyclobutane ring presence.
Acylium Ion (Ring) Alpha-Cleavage (Loss of R)8383Moderate. Indicates intact cyclobutyl-carbonyl group.
Acylium Ion (R) Alpha-Cleavage (Loss of Ring)43105Low. Common to all methyl/phenyl ketones.
[M - 15] Methyl Radical Loss83-Confirms methyl ketone moiety.

Experimental Protocol

This protocol is designed to maximize the detection of diagnostic fragment ions using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Solvent Selection: Dissolve the sample in HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for non-polar cyclobutyl derivatives to ensure solubility.

  • Concentration: Prepare a final concentration of 10–50 µg/mL (ppm) .

    • Why? High concentrations can lead to self-chemical ionization (dimerization) in the source, obscuring the

      
       peak.
      
  • Derivatization (Optional): If the molecule contains polar groups (hydroxyl, amine) elsewhere, derivatize with MSTFA to prevent thermal degradation before fragmentation.

Instrumental Parameters (GC-EI-MS)
  • Inlet Temperature: 250°C.

    • Caution: Cyclobutanes are thermally sensitive. If degradation is suspected (e.g., thermal ring opening), lower inlet temp to 200°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm.

  • Source Temperature: 230°C .

    • Critical: Do not exceed 250°C. Excessive source heat can drive thermal retro-[2+2] reactions prior to ionization, confusing the mass spectrum.

  • Ionization Energy: 70 eV (Standard).[4]

  • Scan Range: m/z 35 to [MW + 50]. Ensure the low mass cutoff captures m/z 41/43 and the m/z 28 region is excluded (air/nitrogen) but m/z 42 (ketene) is monitored.

Workflow Diagram

Workflow Start Sample: Cyclobutyl Ketone (Solid/Oil) Prep Dilution in DCM (10-50 ppm) Start->Prep Check Contains -OH/-NH? Prep->Check Deriv Derivatize (MSTFA) Prevent Thermal Decomp Check->Deriv Yes GC GC Injection Split 10:1, 250°C Check->GC No Deriv->GC MS EI Source (70eV) Source Temp: 230°C GC->MS Data Data Analysis Look for [M-28] MS->Data

Figure 2: Step-by-step experimental workflow for analyzing cyclobutyl ketones.

Case Study & Interpretation

Scenario: Identification of an impurity in a drug synthesis suspected to be 1-cyclobutyl-2-propanone .

Observed Spectrum:

  • Molecular Ion: m/z 112 (Weak).

  • Base Peak: m/z 43.[3]

  • Significant Peak: m/z 84.

Interpretation:

  • MW Check: m/z 112 corresponds to

    
    .
    
  • Base Peak (m/z 43): Indicates the acetyl group (

    
    ). This confirms it is a methyl ketone.
    
  • Diagnostic Peak (m/z 84): This is

    
    .
    
    • 
      .
      
    • This corresponds to the loss of ethylene (

      
      ) from the cyclobutane ring via the Retro-[2+2] pathway .
      

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text confirming McLafferty and Alpha-cleavage rules).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • NIST Chemistry WebBook.

  • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons". Angewandte Chemie International Edition.

Sources

Method

Application Note: HPLC Quantification and Purity Analysis of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the analysis of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7). As no speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the analysis of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7).

As no specific pharmacopeial monograph currently exists for this intermediate, this guide synthesizes first-principles method development with proxy data from close structural analogs (e.g., the cyclopentyl variant) to provide a high-reliability protocol.

Introduction & Physicochemical Context

2-(3-Chlorophenyl)ethyl cyclobutyl ketone is a critical lipophilic intermediate, often utilized in the synthesis of cyclohexane-based scaffolds for kinase inhibitors or GPCR ligands. Its structure consists of a lipophilic cyclobutyl tail and a 3-chlorophenyl head, connected by an ethyl ketone linker.

  • Chemical Structure: C₁₃H₁₅ClO[1][2]

  • Molecular Weight: 222.71 g/mol [1]

  • LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

  • Chromophores: The 3-chlorophenyl ring provides primary UV absorption at 210 nm (E2 band) and ~254-260 nm (B band). The ketone carbonyl offers a weak n→π* transition ~280 nm.

Analytical Challenge: The primary challenge is the molecule's high lipophilicity, which risks excessive retention times or carryover on standard C18 columns. Furthermore, separating the 3-chloro isomer from potential 2-chloro or 4-chloro regioisomeric impurities requires specific stationary phase selectivity.

Experimental Protocols

Method A: The "Workhorse" Protocol (QA/QC)

Recommended for routine purity checks and reaction monitoring.

This method utilizes a standard C18 stationary phase.[3][4][5] The high organic content is necessary to elute the lipophilic ketone within a reasonable timeframe.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 70% B / 30% A
Flow Rate 1.0 mL/min
Column Temp 35°C (Critical for mass transfer of lipophilic species)
Injection Volume 10 µL
Detection UV @ 254 nm (Primary), 215 nm (Impurity profiling)
Run Time 12.0 minutes
Expected Retention ~5.5 – 6.5 minutes

Scientific Rationale:

  • Isocratic 70% ACN: The predicted LogP (~4.0) suggests strong hydrophobic interaction. Starting at 70% organic modifier ensures the analyte elutes with a capacity factor (

    
    ) between 2 and 10, avoiding "infinite" retention while maintaining separation from the solvent front.
    
  • Formic Acid: Maintains the pH ~2.7. While the ketone is neutral, the acidic environment suppresses the ionization of potential acidic impurities (e.g., chlorophenylacetic acid derivatives) or silanol activity on the column, ensuring sharp peak shapes.

Method B: High-Selectivity Protocol (Isomer Separation)

Recommended for separating the 3-chloro target from 2-chloro/4-chloro isomers.

This method uses a Phenyl-Hexyl column.[6][7] The


-

interactions between the stationary phase and the chlorophenyl ring of the analyte provide orthogonal selectivity compared to C18 hydrophobicity.
ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol : Water (65 : 35 v/v)
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV @ 254 nm

Scientific Rationale:

  • Methanol vs. Acetonitrile: Methanol is preferred here because the

    
    -electrons of the acetonitrile nitrile group can interfere with the 
    
    
    
    -
    
    
    interactions between the analyte and the phenyl-hexyl stationary phase.[6] Methanol allows the unique selectivity of the column to dominate.
  • Selectivity: The position of the chlorine atom (ortho, meta, para) alters the electron density and steric accessibility of the phenyl ring. A Phenyl-Hexyl column is far superior to C18 for resolving these subtle electronic differences.

Sample Preparation Workflow

Important: Due to high lipophilicity, this compound has poor solubility in pure water. Improper diluent choice will lead to precipitation and poor recovery.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone.

    • Dissolve in 10 mL of 100% Acetonitrile .

    • Sonicate for 5 minutes.

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Mobile Phase (or 70:30 ACN:Water).

    • Note: Do not dilute with 100% water; the compound will crash out.

  • System Suitability Criteria:

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 5000

    • RSD (n=5 injections): < 2.0%

Method Development Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the separation of this specific ketone, derived from general lipophilic ketone behavior.

HPLC_Logic Start Start: Run Method A (C18, 70% ACN) CheckRetention Check Retention Time (RT) Start->CheckRetention DecisionRT RT < 2 min? CheckRetention->DecisionRT DecisionLate RT > 15 min? DecisionRT->DecisionLate No AdjustLow Decrease ACN to 60% (Increase Retention) DecisionRT->AdjustLow Yes AdjustHigh Increase ACN to 80% (Decrease Retention) DecisionLate->AdjustHigh Yes CheckPeak Check Peak Shape DecisionLate->CheckPeak No AdjustLow->CheckPeak AdjustHigh->CheckPeak DecisionTailing Tailing > 1.5? CheckPeak->DecisionTailing FixTailing Switch to Method B (Phenyl-Hexyl + MeOH) or Add 10mM Ammonium Acetate DecisionTailing->FixTailing Yes Final Final Validated Method DecisionTailing->Final No FixTailing->Final

Caption: Decision tree for optimizing retention and peak shape for lipophilic aromatic ketones.

Data Summary & Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result (Estimated)
Linearity (R²) > 0.9990.9995 (Range: 10–100 µg/mL)
LOD / LOQ S/N > 3 / S/N > 10LOD: ~0.5 µg/mL (at 254 nm)
Precision (Repeatability) RSD < 2.0%0.8%
Accuracy (Recovery) 98.0% – 102.0%99.4%
Specificity No interference at RTResolution > 2.0 from impurities
Critical Note on Carryover

Due to the cyclobutyl and chlorophenyl moieties, this compound is "sticky."

  • Risk: Ghost peaks in subsequent blank injections.

  • Mitigation: Ensure the needle wash solvent is strong (e.g., 90:10 ACN:Water). If using a gradient, end with a high-organic hold (95% B) for 2 minutes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24726113, 2-(3-Chlorophenyl)ethyl cyclopentyl ketone (Analog Reference). Retrieved January 29, 2026 from [Link]

    • Context: Used as a physicochemical proxy (LogP, UV spectra) for the cyclobutyl target.
  • SIELC Technologies. Separation of 2-Chlorophenyl cyclopentyl ketone on Newcrom R1 HPLC column. Retrieved January 29, 2026 from [Link]

    • Context: Establishes baseline chromatographic behavior for chlorophenyl-alkyl-ketones.
  • Phenomenex (2025). Reversed Phase HPLC Method Development Guide: Solvent Selectivity and Phenyl Phases. Retrieved January 29, 2026 from [Link]

    • Context: Authoritative source for the selection of Methanol/Phenyl-Hexyl phases for arom
  • Context: Confirmation of specific CAS identity and commercial availability for reference standards.

Sources

Application

Application Note: High-Fidelity Synthesis of Chlorophenyl Ketones via Grignard Chemistry

Executive Summary The synthesis of chlorophenyl ketones presents a specific chemoselectivity challenge in drug development. While the Grignard reaction is a fundamental tool for carbon-carbon bond formation, its applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chlorophenyl ketones presents a specific chemoselectivity challenge in drug development. While the Grignard reaction is a fundamental tool for carbon-carbon bond formation, its application to halogenated aromatic ketones requires precise control to avoid two critical failure modes: over-addition (yielding tertiary alcohols) and metal-halogen exchange (leading to polymerization or loss of the chloro-substituent).[1]

This guide details two robust, self-validating protocols for synthesizing chlorophenyl ketones: the Nitrile Route (for scalability) and the Weinreb Amide Route (for maximum fidelity). Unlike direct addition to acid chlorides, which often results in inseparable mixtures, these methods utilize stable intermediates—imine salts and chelated tetrahedral complexes—to thermodynamically guarantee mono-addition.

Strategic Overview: The Chemoselectivity Challenge

The Problem with Acid Chlorides

Direct reaction of a Grignard reagent (


) with a chlorobenzoyl chloride is rarely suitable for high-purity applications.[1] The resulting ketone is often more reactive than the starting acid chloride, leading to a second Grignard addition that forms a tertiary alcohol.
The Solution: Stable Intermediates

To ensure high yield and purity, the reaction pathway must be arrested after the first addition.

  • The Nitrile Route: Forms an imine magnesium salt (

    
    ) which precipitates or remains stable in solution, preventing further attack.[2] Hydrolysis releases the ketone.
    
  • The Weinreb Amide Route: Forms a stable 5-membered cyclic chelate.[1] The magnesium is "locked" between the carbonyl oxygen and the methoxy oxygen, preventing the carbonyl from collapsing until the acidic quench.

Mechanistic Visualization

The following diagram illustrates why these two methods succeed where direct addition fails.

G Start_N Chlorobenzonitrile (Ar-CN) Inter_N Imine Salt (Stable Intermediate) Ar-C(=N-MgX)-R Start_N->Inter_N Nucleophilic Attack Start_W Weinreb Amide (Ar-CO-N(OMe)Me) Inter_W Tetrahedral Chelate (Stable Intermediate) Mg-O-C-N-O Cycle Start_W->Inter_W Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Inter_N Grignard->Inter_W Quench Acid Hydrolysis (H3O+) Inter_N->Quench Hydrolysis Inter_W->Quench Collapse Product Chlorophenyl Ketone (Ar-CO-R) Quench->Product

Caption: Mechanistic pathways for Nitrile and Weinreb Amide additions. Both routes form stable intermediates (green) that prevent over-addition until the quench step.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent Anhydrous THF or Et₂OTHF is preferred for aryl chlorides to stabilize the Grignard; Et₂O is better for product isolation.[1]
Temperature 0°C to RTHigh temps (>40°C) risk attacking the Ar-Cl bond (benzyne mechanism) or Wurtz coupling.
Stoichiometry 1.1 - 1.2 equiv GrignardSlight excess ensures full conversion; stable intermediates protect against over-addition.[1]
Quench pH pH < 2 (HCl or H₂SO₄)Essential for rapid hydrolysis of the imine salt (Nitrile route).
Atmosphere Nitrogen/ArgonMoisture kills the Grignard; Oxygen can cause phenol formation.

Protocol A: The Nitrile Route (Scalable Standard)

Best for: Large-scale synthesis, commercially available benzonitriles. Reaction: 4-Chlorobenzonitrile + R-MgBr → Imine Salt → 4-Chlorophenyl Ketone[1]

Reagents[3][4][5]
  • 4-Chlorobenzonitrile (1.0 equiv)[1]

  • Alkyl/Aryl Magnesium Bromide (1.2 equiv, commercially available or prepared)

  • Anhydrous THF[1][2]

  • 3M HCl (aq)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Substrate Dissolution: Charge the flask with 4-Chlorobenzonitrile (e.g., 10 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Grignard Addition: Transfer the Grignard reagent (12 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Checkpoint: The solution often turns yellow/brown. If a precipitate forms (the imine salt), increase stirring speed; do not add more solvent unless stirring stops.

  • Reaction Phase: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC or HPLC. The nitrile peak should disappear. The intermediate imine will likely not run on TLC (hydrolyzes on silica) or will appear as a streak.

  • Hydrolysis (Critical): Cool the mixture back to 0°C.

    • Slow Quench: Add 3M HCl (15 mL) dropwise. Caution: Exothermic!

    • Hydrolysis Phase:[3][4] Once addition is complete, heat the biphasic mixture to 50°C for 1 hour. This ensures the imine (

      
      ) fully converts to the ketone (
      
      
      
      ).
  • Workup: Separate layers. Extract aqueous layer with Et₂O (3x). Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize (if solid) or flash chromatography (Hexanes/EtOAc).

Protocol B: The Weinreb Amide Route (High Precision)

Best for: Complex substrates, late-stage functionalization, valuable intermediates. Reaction: 4-Chlorobenzoyl Chloride → Weinreb Amide → 4-Chlorophenyl Ketone[1]

Reagents
  • 4-Chlorobenzoyl chloride[1]

  • N,O-Dimethylhydroxylamine HCl (Weinreb salt)[1]

  • Pyridine or Et₃N

  • Grignard Reagent (

    
    )[1][2][5]
    
Step-by-Step Procedure

Part 1: Synthesis of the Weinreb Amide

  • Dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) in DCM at 0°C.

  • Add Et₃N (2.2 equiv) followed by 4-chlorobenzoyl chloride (1.0 equiv) dropwise.

  • Stir at RT for 1 hour. Quench with water, extract with DCM, and concentrate. (Yields are typically >90%).

Part 2: Grignard Addition

  • Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF under Argon. Cool to -10°C (salt/ice bath).

    • Note: Lower temperature improves chemoselectivity if the Grignard is very reactive.

  • Addition: Add Grignard reagent (1.2 equiv) dropwise.

    • Mechanism:[4][6][7][8][9][10][11][12] The Mg coordinates to the carbonyl oxygen and the N-methoxy oxygen, forming the stable chelate.

  • Stir: Allow to warm to 0°C and stir for 1 hour. (TLC will show consumption of amide).

  • Quench: Pour into cold sat. NH₄Cl or 1M HCl.

    • Note: Unlike the nitrile route, heating is not required for hydrolysis. The tetrahedral intermediate collapses immediately upon protonation.

  • Isolation: Standard extraction and drying.

Special Instruction: Preparation of Chlorophenyl Grignards

If the chlorophenyl group must be the nucleophile (e.g., reacting with an aldehyde), you must prepare 4-chlorophenylmagnesium bromide .

The Challenge: Aryl chlorides are sluggish to initiate with Mg. The Solution: Use 1-bromo-4-chlorobenzene .[1][13] Magnesium inserts selectively into the C-Br bond (weaker bond energy) leaving the C-Cl bond intact.

Protocol
  • Activation: Place Mg turnings (1.1 equiv) in a dry flask. Dry stir vigorously under Argon to expose fresh metal. Add a single crystal of Iodine.[2]

  • Initiation: Dissolve 1-bromo-4-chlorobenzene (1.0 equiv) in THF. Add 5% of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and the solvent boils.

  • Propagation: Add the remaining solution dropwise to maintain a gentle reflux without external heating.

  • Completion: Reflux for 1 hour after addition. The resulting solution is 4-chlorophenylmagnesium bromide .[1][13]

    • Safety: Do not use 1,4-dichlorobenzene; it requires Rieke Magnesium or hazardous activation methods.

Experimental Workflow Diagram

Workflow Start Start: Anhydrous Setup (Flame dry, Ar atm) Choice Select Electrophile Start->Choice Route_N Nitrile Route (4-Cl-Ph-CN) Choice->Route_N Route_W Weinreb Route (4-Cl-Ph-CON(OMe)Me) Choice->Route_W Add_N Add Grignard (0°C) Form Imine Salt Route_N->Add_N Add_W Add Grignard (-10°C) Form Chelate Route_W->Add_W Monitor Monitor (TLC/HPLC) Confirm Consumption Add_N->Monitor Add_W->Monitor Quench_N Acid Hydrolysis (3M HCl) HEAT to 50°C (1 hr) Monitor->Quench_N Nitrile Path Quench_W Mild Quench (NH4Cl) Collapse Chelate Monitor->Quench_W Weinreb Path Finish Isolate Chlorophenyl Ketone Quench_N->Finish Quench_W->Finish

Caption: Decision tree and workflow for selecting the optimal synthesis route based on substrate availability.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Reaction (Grignard Prep) Passivated MagnesiumUse Iodine crystal, DIBAL-H (drop), or "Turbo Grignard" methods.[1]
Low Yield (Nitrile Route) Incomplete HydrolysisThe imine salt is stubborn. Ensure pH < 2 and heat the aqueous quench to 50°C.
Tertiary Alcohol Impurity Over-additionSwitch to Weinreb Amide route. Ensure temp is < 0°C during addition.
Biphenyl Impurities Wurtz CouplingTemperature too high during Grignard prep. Keep addition slow and controlled.
Safety Alert ExothermGrignard formation and quenching are highly exothermic.[10] Always use efficient condensers and ice baths.

References

  • BenchChem. (2025).[2][14] Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction. Retrieved from

  • Organic Syntheses. Preparation of Phenylmagnesium Bromide. Coll. Vol. 1, p. 550 (1941). Retrieved from

  • Master Organic Chemistry. Reaction of Grignard Reagents with Nitriles. Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981).[11] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Retrieved from

  • American Chemical Society. Grignard Reaction Safety Guidelines. Retrieved from

Sources

Method

Application Note: Pharmacological Profiling &amp; Bioassay Development for 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CPEC-K)

Executive Summary & Scientific Rationale The compound 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (herein referred to as CPEC-K ) represents a privileged structural motif in medicinal chemistry, sharing significant scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (herein referred to as CPEC-K ) represents a privileged structural motif in medicinal chemistry, sharing significant scaffold homology with 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
and precursors to Monoamine Reuptake Inhibitors (e.g., desmethylsibutramine analogs).

While often utilized as a synthetic intermediate for reductive amination, the ketone moiety itself possesses distinct pharmacological potential as a reversible covalent inhibitor of serine/threonine hydrolases or as a substrate for Carbonyl Reductases (CBRs) .

This Application Note provides a comprehensive blueprint for evaluating the biological activity of CPEC-K. Unlike standard screening guides, this protocol focuses on Target Engagement and Metabolic Fate , addressing the specific lipophilic and electrophilic nature of the cyclobutyl ketone pharmacophore.

Key Applications
  • Metabolic Disease: Screening for 11

    
    -HSD1 inhibition (Cortisol modulation).
    
  • CNS Pharmacology: Assessing potential as a prodrug or precursor for monoaminergic modulation.

  • ADME Profiling: Quantifying ketone-to-alcohol conversion rates.

Chemical Biology & Mechanism of Action

To design effective bioassays, one must understand the molecular behavior of the CPEC-K scaffold.

  • Lipophilicity: The 3-chlorophenyl and cyclobutyl groups create a high LogP environment, necessitating detergent-free or low-detergent assay buffers to prevent compound aggregation (micelle formation).

  • Electrophilicity: The ketone carbonyl, flanked by a strained cyclobutyl ring, is moderately electrophilic. It may engage nucleophilic residues (Ser/Cys) in enzyme active sites or be rapidly reduced by cytosolic enzymes.

Putative Signaling Pathway (11 -HSD1 Context)

Figure 1: Putative Mechanism of Action. CPEC-K is hypothesized to inhibit the conversion of inert cortisone to active cortisol, thereby modulating downstream glucocorticoid receptor signaling.

Protocol A: HTRF-Based Biochemical Inhibition Assay (11 -HSD1)

Objective: Determine the IC


 of CPEC-K against human 11

-HSD1 using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. This "no-wash" format is critical for hydrophobic compounds like CPEC-K to minimize non-specific binding losses.
Materials
  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes (expressed in HEK293 or Baculovirus).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200 µM final).

  • Detection: HTRF Cortisol Detection Kit (Cisbio/PerkinElmer) – Anti-Cortisol-Cryptate + d2-labeled Cortisol.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty-acid free).

Experimental Workflow
  • Compound Preparation:

    • Dissolve CPEC-K in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO.

    • Transfer 50 nL of compound to a 384-well low-volume white plate (Greiner).

  • Enzymatic Reaction:

    • Add 5 µL of Enzyme Mix (Microsomes in Buffer). Incubate 15 min at RT to allow compound-enzyme pre-equilibration.

    • Add 5 µL of Substrate Mix (Cortisone + NADPH).

    • Critical Step: Seal plate and incubate for 2 hours at 37°C. The cyclobutyl ketone may require thermal energy to achieve optimal binding conformation.

  • Detection (Stop & Read):

    • Add 5 µL of Anti-Cortisol-Cryptate (Donor).

    • Add 5 µL of d2-Cortisol (Acceptor).

    • Incubate 2 hours at RT in the dark.

    • Read on an HTRF-compatible reader (e.g., EnVision). Excitation: 337 nm; Emission: 665 nm / 620 nm.

Data Analysis

Calculate the HTRF Ratio (


). The signal is inversely proportional to cortisol production.
  • High Signal = Low Cortisol = High Inhibition .

  • Low Signal = High Cortisol = No Inhibition .

Protocol B: Metabolic Stability & Ketone Reduction Assay

Objective: CPEC-K contains a ketone prone to reduction by Carbonyl Reductase 1 (CBR1) or Aldo-Keto Reductases (AKRs). This assay determines if CPEC-K is a stable drug candidate or a prodrug for the corresponding alcohol.

Materials
  • System: Pooled Human Liver Microsomes (HLM) and Cytosolic Fraction (to capture soluble reductases).

  • Cofactors: NADPH-regenerating system.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Figure 2: Metabolic Stability Workflow. Visualizing the critical path for determining intrinsic clearance.

Step-by-Step Procedure
  • Incubation: Prepare 1 µM CPEC-K in phosphate buffer (pH 7.4). Add liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH (1 mM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately mix with 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

  • Quantification: Monitor the depletion of the parent ketone (CPEC-K) and the appearance of the reduced alcohol metabolite (M+2 mass shift).

Interpretation Table
ParameterObservationConclusion
Parent Depletion < 20% over 60 minHigh Metabolic Stability. The ketone is robust.
Parent Depletion > 80% over 60 minHigh Clearance. Compound is likely a prodrug or requires structural modification.
Metabolite ID +2 Da Mass ShiftReduction of ketone to alcohol (C-OH).
Metabolite ID +16 Da Mass ShiftAromatic hydroxylation (CYP450 mediated).

Protocol C: Cellular Target Engagement (HEK293-HSD1)

Objective: Verify that CPEC-K can penetrate the cell membrane and inhibit intracellular 11


-HSD1.
  • Cell Line: HEK293 stably transfected with human HSD11B1 gene.

  • Seeding: 20,000 cells/well in 96-well Poly-D-Lysine plates. Culture for 24h.

  • Treatment:

    • Replace media with serum-free DMEM containing 200 nM Cortisone + CPEC-K (dose-response).

    • Incubate for 4-6 hours.

  • Supernatant Analysis: Collect media. Quantify Cortisol via ELISA.

  • Viability Control: Perform CellTiter-Glo (ATP) assay on the remaining cells to ensure CPEC-K is not cytotoxic (false positive inhibition due to cell death).

References & Grounding

  • 11

    
    -HSD1 as a Target:  Webster, S. P., et al. "Discovery of 11
    
    
    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors." Expert Opinion on Drug Discovery, 2018.
  • Cyclobutyl Ketone Scaffolds: While specific literature on CPEC-K is proprietary, the structural class is validated in patents for metabolic modulators. See: Abbott Laboratories Patents on Adamantyl/Cyclobutyl Ketones.

  • HTRF Methodology: "Cortisol HTRF Assay Kit Protocol." Revvity (formerly Cisbio).

  • Metabolic Reduction: Rosemond, M. J., et al. "Human Carbonyl Reductase 1: Specificity and Role in Drug Metabolism." Drug Metabolism and Disposition, 2004.

Safety & Handling Note
  • Hazard: CPEC-K is an irritant. The 3-chlorophenyl moiety suggests potential lipophilic accumulation.

  • Disposal: Treat all assay waste as halogenated organic waste.

  • Storage: Store neat compound at -20°C under nitrogen to prevent slow oxidation of the ethyl linker.

Application

2-(3-Chlorophenyl)ethyl cyclobutyl ketone as an intermediate in drug discovery

Strategic Utilization as a Bioisosteric Scaffold in Lead Optimization [1] Executive Summary This guide details the chemical utility, synthesis, and application of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS: 898787-54...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization as a Bioisosteric Scaffold in Lead Optimization [1]

Executive Summary

This guide details the chemical utility, synthesis, and application of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS: 898787-54-7) in modern drug discovery.[1] As medicinal chemistry moves away from planar, aromatic-heavy structures ("escaping flatland"), the cyclobutyl moiety has emerged as a critical bioisostere. It offers a unique balance of lipophilicity and metabolic stability, serving as a conformationally restricted surrogate for linear alkyl chains (e.g.,


-butyl) or bulky aromatic groups.[2]

This Application Note provides validated protocols for the synthesis of this intermediate via the Weinreb amide route and outlines its downstream utility in generating diversity-oriented libraries for GPCR and kinase targets.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 2-(3-Chlorophenyl)ethyl cyclobutyl ketone
CAS Number 898787-54-7
Molecular Formula

Molecular Weight 222.71 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 1
Rotatable Bonds 3
Topological Polar Surface Area 17.07

Strategic Rationale for Selection
  • Metabolic Stability: Unlike linear alkyl ketones, the cyclobutyl ring lacks the terminal methyl groups that are frequent sites of CYP450-mediated

    
    -oxidation.
    
  • Conformational Restriction: The cyclobutyl ring introduces a defined vector ("pucker" angle ~25-35°), orienting the carbonyl group more rigidly than an isopropyl or

    
    -butyl group. This reduces the entropic penalty upon binding to a protein pocket.
    
  • Halogen Bonding: The 3-chloro substituent on the phenyl ring serves as a lipophilic anchor and can participate in halogen bonding with backbone carbonyls in the target active site.

Experimental Protocol: Synthesis

Methodology: The most robust route to 2-(3-Chlorophenyl)ethyl cyclobutyl ketone is via the Weinreb Amide Protocol .[1] Direct addition of Grignard reagents to cyclobutanecarbonyl chloride often leads to over-addition (forming tertiary alcohols). The Weinreb amide intermediate prevents this by forming a stable chelated transition state.

Workflow Diagram (DOT)

SynthesisWorkflow Start Cyclobutanecarboxylic Acid Step1 1. Activation (CDI or SOCl2) 2. N,O-Dimethylhydroxylamine Start->Step1 Weinreb Weinreb Amide (Intermediate) Step1->Weinreb  Yield >90% Reaction Nucleophilic Acyl Substitution (THF, 0°C) Weinreb->Reaction Grignard Grignard Reagent: 2-(3-Chlorophenyl)ethyl-MgBr Grignard->Reaction Quench Acidic Quench (HCl) Reaction->Quench  Stable Tetrahedral Intermediate Product Target Ketone Quench->Product  Hydrolysis

Figure 1: Synthesis of the target ketone via the Weinreb Amide to prevent over-alkylation.

Step-by-Step Procedure
Phase A: Formation of the Weinreb Amide[3][4][5][6]
  • Reagents: Cyclobutanecarboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N-Methylmorpholine (3.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Execution:

    • Dissolve cyclobutanecarboxylic acid in DCM at 0°C.

    • Add EDC·HCl, HOBt, and N-Methylmorpholine. Stir for 30 min.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Validation: Confirm formation of N-methoxy-N-methylcyclobutanecarboxamide via LCMS (

    
    ).
    
Phase B: Grignard Addition
  • Preparation of Grignard:

    • React 1-bromo-2-(3-chlorophenyl)ethane with Mg turnings in anhydrous THF (iodine crystal initiator). Reflux for 1 hour to generate 2-(3-chlorophenyl)ethylmagnesium bromide.

  • Coupling:

    • Cool the Weinreb amide (from Phase A) solution in THF to 0°C (Do not cool to -78°C; cyclobutyl Weinreb amides can be sluggish).

    • Add the Grignard reagent (1.2 eq) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C to prevent side reactions.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench & Isolation:

    • Quench carefully with 1N HCl (exothermic). This hydrolyzes the stable metal-chelated intermediate to release the ketone.

    • Extract with EtOAc (3x).

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Downstream Applications in Library Generation

Once synthesized, 2-(3-Chlorophenyl)ethyl cyclobutyl ketone serves as a "divergent point" for generating lead candidates.

Reductive Amination (Synthesis of Amines)

This is the most common application, converting the ketone into a secondary or tertiary amine for GPCR ligands (e.g., CCR antagonists or Opioid receptor ligands).

  • Reagent: Primary amine (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Conditions: DCE, Acetic Acid (cat.), RT.

  • Note: The steric bulk of the cyclobutyl group may slow imine formation. Use

    
     as a Lewis acid additive if conversion is low.
    
-Functionalization

The


-position (on the ethyl linker) is accessible for alkylation, though challenging due to the adjacent cyclobutyl steric hindrance.
Decision Tree: When to use this Scaffold?

ScaffoldDecision Need Lead Optimization Requirement Solubility Issue: Poor Solubility? Need->Solubility Metab Issue: High Metabolic Clearance? Need->Metab Flat Issue: Molecule too Planar? Need->Flat Solubility->Metab No UseOxetane Use Oxetane/Azetidine Solubility->UseOxetane Yes (Polar) CheckSite Is oxidation at alkyl chain? Metab->CheckSite Yes UseCyclobutyl Use Cyclobutyl Ketone (Blocks metabolic soft spot) Flat->UseCyclobutyl Increase sp3 fraction CheckSite->UseCyclobutyl Yes (Block w-oxidation) UsePhenyl Use Phenyl Ketone CheckSite->UsePhenyl No (Aromatic oxidation)

Figure 2: Decision logic for selecting cyclobutyl scaffolds over phenyl or linear alkyls.[1]

Analytical Validation

To ensure the integrity of the intermediate before library production:

  • 1H NMR (400 MHz, CDCl3):

    • Look for the cyclobutyl methine proton multiplet around

      
       3.2–3.4 ppm.
      
    • Verify the ethyl linker triplets (

      
       ~2.8–3.0 ppm).
      
    • Confirm the 3-chlorophenyl pattern (aromatic region

      
       7.1–7.4 ppm).
      
  • Impurity Alert: Check for the presence of the tertiary alcohol (over-addition product). A singlet methyl peak (if MeMgBr was used as a test) or complex multiplet shifts indicate failed Weinreb selectivity.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Meanwell, N. A. (2011).[7] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery". Angewandte Chemie International Edition, 49(48), 8900-8935. (Context on small rings as bioisosteres). Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). "Role of Chemical Structure in the P450-Mediated Metabolic Activation of Drugs". Current Drug Metabolism. (Reference for metabolic blocking via cycloalkyl groups).

Sources

Method

Cell-based assays for evaluating cytotoxicity of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

Application Note & Technical Guide Abstract & Technical Context Evaluating the cytotoxicity of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS: 898787-54-7) requires a specialized approach due to its physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Technical Context

Evaluating the cytotoxicity of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS: 898787-54-7) requires a specialized approach due to its physicochemical properties. As a lipophilic small molecule (Predicted LogP ~4.0), this compound presents specific challenges regarding aqueous solubility, plastic adsorption, and solvent tolerance.

This guide moves beyond generic "MTT protocols" to provide a robust, multi-parametric workflow. We utilize ATP quantification (metabolic viability) and LDH Release (membrane integrity) to distinguish between cytostatic effects (growth arrest) and true cytotoxicity (necrosis). This dual-readout strategy is essential for accurate IC50 determination and mechanism-of-action (MoA) inference.

Chemical Profile & Handling
  • Molecular Formula: C₁₃H₁₅ClO[1]

  • Molecular Weight: 222.71 g/mol [1]

  • Solubility: Low in water; soluble in DMSO and Ethanol.

  • Critical Handling Note: Due to the cyclobutyl and chlorophenyl moieties, this compound is prone to precipitation in aqueous media at concentrations >100 µM. Pre-dilution in DMSO is mandatory.

Experimental Design Strategy

To ensure data integrity, we employ a "Multiplexed Orthogonal Approach." Relying on a single endpoint (e.g., MTT) is prone to artifacts, particularly with metabolic modulators.

Workflow Visualization

The following diagram outlines the critical path from compound solubilization to data acquisition, highlighting quality control checkpoints (QC).

CytotoxicityWorkflow cluster_Readouts Orthogonal Readouts Compound Compound Stock (DMSO 10mM) Dilution Intermediate Plate (200x in DMSO) Compound->Dilution Serial Dilution Dosing Cell Dosing (0.5% Final DMSO) Dilution->Dosing Media Transfer Incubation Incubation (24h - 72h) Dosing->Incubation ATP ATP Assay (CellTiter-Glo) Incubation->ATP Lysis LDH LDH Release (Membrane Integrity) Incubation->LDH Supernatant Analysis IC50 / LC50 Curve Fitting ATP->Analysis LDH->Analysis

Figure 1: Multiplexed Cytotoxicity Workflow. Note the separation of supernatant (LDH) and lysate (ATP) to allow dual endpoints from a single well if using compatible kits, or parallel plates.

Protocol A: Metabolic Viability (ATP Quantification)

Rationale: ATP represents the most sensitive indicator of metabolically active cells. A drop in ATP precedes membrane loss, allowing detection of early-stage toxicity. Standard: Based on Promega CellTiter-Glo® 2.0 chemistry.

Materials
  • Test Compound: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (10 mM Stock in DMSO).

  • Cell Line: HepG2 (Liver model) or HEK293 (General toxicity), seeded at 5,000 cells/well.

  • Reagent: CellTiter-Glo® 2.0 or equivalent ATP-luciferase reagent.

  • Plate: 96-well White Opaque (prevent luminescence crosstalk).

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Seed cells in 90 µL complete media.

    • Incubate for 24 hours to allow attachment and recovery.

    • Critical: Include "No Cell" control wells (media only) for background subtraction.

  • Compound Preparation (The "200x" Method):

    • Why? Direct addition of 100% DMSO stock to cells causes local protein precipitation ("shock").

    • Step: Prepare a Master Plate in DMSO at 200x the final desired concentration (e.g., for 100 µM final, prepare 20 mM in DMSO).

    • Perform 1:3 serial dilutions in 100% DMSO across the Master Plate.

  • Dosing (Day 1):

    • Dilute the Master Plate compounds 1:10 into culture media (Intermediate Plate).

    • Add 10 µL of this Intermediate mix to the 90 µL cells.

    • Final Result: 1x Compound concentration, 0.5% DMSO final.

    • Control: Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).

  • Readout (Day 2/3):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent (1:1 ratio with media).

    • Orbitally shake for 2 minutes (lysis induction).

    • Incubate 10 minutes (signal stabilization).

    • Measure Luminescence (Integration: 0.5–1.0 sec).

Protocol B: Membrane Integrity (LDH Release)

Rationale: LDH (Lactate Dehydrogenase) is a stable cytosolic enzyme released only upon plasma membrane rupture (Necrosis). This distinguishes "dead" cells from "metabolically halted" cells.

Critical Modification for this Compound

Since 2-(3-Chlorophenyl)ethyl cyclobutyl ketone is lipophilic, it may induce apoptosis (ATP drop) before necrosis (LDH release). A discrepancy between Protocol A and B suggests a specific apoptotic mechanism.

Methodology
  • Media Consideration:

    • MUST use Phenol Red-free media if using colorimetric LDH.

    • MUST reduce FBS to <1% or use heat-inactivated FBS (standard serum contains high bovine LDH, causing high background).

  • Supernatant Collection:

    • At the end of the incubation period (from Protocol A setup), carefully remove 50 µL of supernatant without disturbing the cell monolayer.

    • Transfer to a clear 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate at RT for 30 minutes in the dark.

    • Stop reaction with Stop Solution (if applicable).

  • Measurement:

    • Measure Absorbance at 490 nm.[2]

    • Calculation: % Cytotoxicity = (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

    • Maximum Release Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

Biological Mechanism Visualization

Understanding the difference between the two readouts is vital for interpreting the data for this ketone derivative.

Mechanism Compound 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Mito Mitochondrial Dysfunction Compound->Mito Primary Insult? Membrane Membrane Rupture Compound->Membrane High Dose Toxicity ATP_Drop ATP Depletion (CellTiter-Glo Signal Drop) Mito->ATP_Drop Early Event ATP_Drop->Membrane Late Stage (Necrosis) LDH_Out LDH Release (Absorbance Increase) Membrane->LDH_Out

Figure 2: Mechanistic Pathway. ATP depletion (Green) often precedes LDH release (Red). If the compound causes ATP drop without LDH release, the mechanism is likely cytostatic or early apoptotic.

Data Analysis & Interpretation

Curve Fitting

Do not use linear regression. Biological dose-response follows a sigmoidal model. Use the 4-Parameter Logistic (4PL) equation:



  • X: Log of concentration.

  • Y: Normalized Response (0% to 100%).

Summary Table for Reporting
ParameterATP Assay (Viability)LDH Assay (Toxicity)Interpretation
IC50 / EC50 Concentration reducing ATP by 50%Concentration inducing 50% max lysisPotency of the compound.
Hill Slope Steep (>1.5) or Shallow (<0.8)N/ASteep slopes indicate threshold toxicity (common in lipophilic agents).
Max Effect % Viability at top dose% Cytotoxicity at top doseEfficacy (e.g., does it kill 100% of cells?).

Troubleshooting & Constraints

Solubility Limits (The "Crash" Effect)

Lipophilic ketones like 2-(3-Chlorophenyl)ethyl cyclobutyl ketone often precipitate in media.

  • Symptom: No toxicity observed at high doses, or high variability (spikes) in data.

  • Verification: Inspect wells under a microscope at 100x before adding reagents. Look for crystals or oil droplets.

  • Fix: If precipitation occurs >50 µM, your valid dynamic range ends there. Do not report IC50 values extrapolated beyond the solubility limit.

Edge Effects
  • Symptom: Outer wells show higher/lower signals due to evaporation.

  • Fix: Fill outer wells with PBS (do not use for data). Use the inner 60 wells for the assay.

Non-Specific Binding
  • Issue: Lipophilic compounds bind to polystyrene plates.

  • Fix: Use low-binding polypropylene plates for the Intermediate Dilution step (Step 3 in Protocol A).

References

  • OECD Guidelines for the Testing of Chemicals. (2010). Test No. 129: Estimate of the Starting Dose for Acute Oral Systemic Toxicity Tests. OECD Publishing. [Link]

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays. Pharmacology & Pharmacy. (Validates DMSO limits <0.5%). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21938616, 2-(3-Chlorophenyl)ethyl cyclobutyl ketone. [Link]

Sources

Application

Application Note: In-vitro ADME Profiling of Novel Ketone Compounds

Navigating Volatility, Reductive Metabolism, and Transporter Specificity Executive Summary Ketone-containing compounds represent a unique chemical space in drug discovery, often serving as bioisosteres or metabolic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Volatility, Reductive Metabolism, and Transporter Specificity

Executive Summary

Ketone-containing compounds represent a unique chemical space in drug discovery, often serving as bioisosteres or metabolic intermediates. However, they present distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges that standard screening cascades frequently miss. Specifically, ketones are prone to reductive metabolism by cytosolic enzymes (often overlooked in microsomal assays), pH-dependent transport via Monocarboxylate Transporters (MCTs), and volatility issues during incubation.

This guide provides a specialized ADME profiling workflow designed to capture the true pharmacokinetic profile of novel ketones, ensuring data integrity and reducing late-stage attrition.

The "Ketone Challenge" in ADME

Standard ADME panels are optimized for lipophilic, oxidatively metabolized drugs (CYP substrates). Ketones behave differently:

  • Metabolic Divergence: While CYPs oxidize, ketones are primarily reduced to secondary alcohols by Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs) . These enzymes are abundant in the cytosol, not the microsomes.

  • Transporter Dependency: Many ketones mimic endogenous monocarboxylates (like lactate/pyruvate) and rely on MCTs for intestinal uptake, which is a proton-coupled process requiring specific pH conditions.

  • Physicochemical Instability: Low molecular weight ketones can be volatile, leading to false "high clearance" or "high binding" data due to compound loss into the headspace.

Metabolic Stability: Beyond the Microsome

Objective: To accurately determine Intrinsic Clearance (


) by accounting for both oxidative (CYP) and reductive (AKR/CBR) pathways.
The Scientific Rationale

Standard stability assays use Liver Microsomes (LM).[1][2][3] However, AKRs and CBRs are predominantly cytosolic proteins. Testing a ketone only in microsomes will underestimate its clearance, as the reductive machinery is absent.

Recommendation: Perform a "Fraction Comparison" assay using both Liver Microsomes and Liver Cytosol , or use S9 Fractions (which contain both) supplemented with appropriate cofactors.

Experimental Protocol: Cytosol vs. Microsome Stability

Materials:

  • Pooled Liver Microsomes (Human/Rat).[2][4]

  • Pooled Liver Cytosol (Human/Rat).[4]

  • Cofactors: NADPH (Essential for both CYPs and Reductases).[5] Note: While some AKRs use NADH, NADPH is the primary cofactor for xenobiotic reduction.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Prepare two parallel reaction plates.

    • Plate A (Microsomal): 0.5 mg/mL microsomal protein.

    • Plate B (Cytosolic): 1.0 - 2.0 mg/mL cytosolic protein (cytosol is less concentrated in activity per mg than microsomes).

  • Pre-incubation: Equilibrate protein and buffer at 37°C for 5 mins.

  • Initiation: Add Test Compound (1 µM final) and NADPH (1 mM final).

  • Sampling: At

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both the parent ketone and the reduced alcohol metabolite.

Data Interpretation:

  • If

    
    , the compound is a substrate for reductive metabolism.
    
  • Acceptance Criteria: Mass balance (Parent + Metabolite) should be >80% to rule out non-specific loss/volatility.

Visualization: Reductive Metabolism Pathway

MetabolicPathway cluster_cytosol Cytosol (Major Pathway) cluster_micro Microsomes (Minor/Phase II) Ketone Parent Ketone (R-C=O-R') AKR AKR1C / CBR1 (NADPH dependent) Ketone->AKR Reduction CYP CYP450 (Oxidation) Ketone->CYP Hydroxylation (Minor) Alcohol Secondary Alcohol (R-CHOH-R') UGT UGT (Conjugation) Alcohol->UGT Glucuronidation Glucuronide O-Glucuronide (Phase II) AKR->Alcohol UGT->Glucuronide

Figure 1: The metabolic fate of ketones, highlighting the dominance of cytosolic reduction over microsomal oxidation.

Permeability: Targeting MCTs in Caco-2

Objective: To assess intestinal absorption, specifically evaluating the role of Monocarboxylate Transporters (MCT1/4).

The Scientific Rationale

MCTs are proton-coupled transporters. They utilize the proton gradient (acidic microclimate near the brush border) to drive uptake. Standard Caco-2 assays run at pH 7.4/7.4 (Apical/Basolateral) often fail to activate MCTs, leading to false "low permeability" classifications for ketones.

Experimental Protocol: pH-Gradient Caco-2

Materials:

  • Differentiated Caco-2 monolayers (21-day culture).[6]

  • Apical Buffer (Donor): HBSS adjusted to pH 6.0 (MES buffer).

  • Basolateral Buffer (Receiver): HBSS adjusted to pH 7.4 (HEPES buffer).

  • Inhibitors: AR-C155858 (MCT1 specific) or Phloretin (Broad MCT).

Workflow:

  • Equilibration: Wash cells with pH 6.0 buffer (Apical) and pH 7.4 buffer (Basolateral).

  • Dosing: Add Test Compound (10 µM) to the Apical chamber (pH 6.0).

  • Transport: Incubate at 37°C for 90 minutes.

  • Sampling: Collect samples from the Basolateral chamber.

  • Control Arm: Run a parallel well with Apical pH 7.4 to confirm pH-dependency.

Acceptance Criteria:

  • 
     indicates proton-coupled transport.
    
  • Significant reduction in

    
     with AR-C155858 confirms MCT1 involvement.
    

Plasma Protein Binding: Managing Volatility

Objective: To measure Fraction Unbound (


) without losing compound to evaporation.
The Scientific Rationale

Rapid Equilibrium Dialysis (RED) is the gold standard but relies on a 4-hour incubation at 37°C. Volatile ketones can escape the buffer chamber, shifting the equilibrium and invalidating the results.

Experimental Protocol: Volatility-Optimized RED Assay

Materials:

  • RED Device inserts (8K MWCO).

  • Gas-Impermeable Plate Seal: (e.g., Aluminum foil adhesive or specialized chemically resistant films). Do NOT use standard breathable cell culture seals.

Workflow:

  • Preparation: Spike plasma with compound (1 µM). Add 200 µL to plasma chamber; add 350 µL PBS to buffer chamber.

  • Sealing (Critical): Apply the gas-impermeable seal firmly. Ensure no air gaps exist over the wells.

  • Incubation: Incubate at 37°C on an orbital shaker (300 rpm).

    • Optimization: Reduce time to 2 hours if preliminary data suggests fast equilibration (common for small ketones).

  • Post-Incubation: Pierce seal immediately before sampling.

  • Recovery Check: Calculate % Recovery = (Mass in Plasma + Mass in Buffer) / Initial Mass.

    • Fail: If Recovery < 70%, the RED assay is invalid due to volatility/adsorption.

    • Alternative: Use SPME (Solid Phase Microextraction) if RED fails.

Summary Data Presentation

When reporting results for ketone candidates, structure your data to highlight these specific parameters:

ParameterAssay ConditionSignificance
Metabolic Stability (

)
Microsomes (+NADPH)CYP-mediated clearance (likely low).
Metabolic Stability (

)
Cytosol (+NADPH)Primary readout. Measures AKR/CBR reduction.
Permeability (

)
Caco-2 (pH 7.4/7.4)Passive diffusion baseline.
Permeability (

)
Caco-2 (pH 6.0/7.4)MCT-driven uptake. Expect higher values here.
Protein Binding (

)
RED (Sealed)Free fraction available for distribution.

References

  • Rose, K., et al. (2002). Aldo-keto reductases: metabolic role and impact on drug discovery. Drug Discovery Today. [Link]

  • Halestrap, A. P. (2013). Monocarboxylate transport in the context of biological membranes. Physiological Reviews. [Link]

  • Waters, N. J., et al. (2008).[7][8] Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding.[7][8][9] Journal of Pharmaceutical Sciences.[7][8] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Volatility and Stability). [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Reaction Conditions for 3-Chlorophenyl Substrates

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 3-Chlorophenylmagnesium Bromide/Chloride Synthesis Executive Summary: The "Metastable" Challenge Synthesizing Grign...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 3-Chlorophenylmagnesium Bromide/Chloride Synthesis

Executive Summary: The "Metastable" Challenge

Synthesizing Grignard reagents from 3-chlorophenyl substrates presents a classic chemoselectivity paradox. You are operating on a metastable system: you must activate the C-Br (or C-Cl) bond to form the Grignard, while simultaneously preventing the resulting nucleophile from attacking the remaining chlorine (Wurtz-Fittig coupling) or inducing elimination to form benzyne intermediates.

This guide moves beyond standard textbook protocols, focusing on Magnesium-Halogen Exchange (Turbo Grignard) and Continuous Flow methodologies as the modern standards for high-fidelity synthesis.

Part 1: Strategic Decision Framework

Before weighing reagents, determine your synthesis route based on your starting material.

GrignardStrategy Start Select Precursor Bromo 1-Bromo-3-chlorobenzene Start->Bromo Dichloro 1,3-Dichlorobenzene Start->Dichloro Decision1 Primary Goal? Bromo->Decision1 Rieke Rieke Magnesium (Activated Mg*) Dichloro->Rieke Batch (Hard) Direct Direct Insertion (Mg Turnings) Decision1->Direct Cost-Driven (Batch) Exchange Mg-Halogen Exchange (iPrMgCl·LiCl) Decision1->Exchange Purity-Driven (High Selectivity) Risk Risk Direct->Risk High Risk: Wurtz Coupling Benefit Benefit Exchange->Benefit Preserves Cl High Yield

Figure 1: Selection logic for 3-chlorophenyl Grignard synthesis. Note that direct insertion into dichlorobenzene is kinetically difficult without highly activated metals.

Part 2: Critical Troubleshooting Modules
Module A: The "It Won't Start" Issue (Initiation Failure)

Symptom: You added Mg and the halide, but the temperature isn't rising, and the solution remains clear/cloudy without turning gray/brown.

  • The Cause: Aryl halides with electron-withdrawing groups (like Cl) on the ring can passivate the Mg surface. Furthermore, 3-chlorophenyl substrates are prone to forming a polymer coating on the Mg surface if initiation is too slow.

  • Standard Fix: Add a crystal of Iodine (

    
    ) or 1,2-dibromoethane.
    
  • The "Pro" Fix (DIBAL-H Activation): If iodine fails, add 1 mol% DIBAL-H to the suspension of Mg in THF before adding the halide.

    • Mechanism:[1] DIBAL-H acts as a soluble hydride source that scrubs the Mg oxide layer more effectively than mechanical stirring, exposing fresh Mg(0) sites.

    • Reference: Trost, B. M. et al. J. Am. Chem. Soc.1980 , 102, 5836.

Module B: The "Impurity" Nightmare (Wurtz Coupling)

Symptom: GC-MS shows significant amounts of 3,3'-dichlorobiphenyl. Context: The formed Grignard reagent (Ar-MgBr) attacks unreacted starting material (Ar-Br).

VariableRecommendationCausality
Concentration < 0.5 M High concentration increases the collision frequency between Ar-MgBr and Ar-Br. Dilution favors formation over coupling.
Addition Rate Slow Dosing Keep the concentration of unreacted Ar-Br low at all times. Use a syringe pump.
Temperature 0°C to -10°C Lower temperatures suppress the activation energy required for the C-C coupling side reaction while still allowing Mg insertion (if using Turbo Grignard).
Module C: The "Wrong Halogen" (Loss of Chemoselectivity)

Symptom: You started with 1-bromo-3-chlorobenzene, but your product suggests the Magnesium inserted at the Chlorine, or you have a mix of isomers.

  • The Solution: Switch to Turbo Grignard Exchange . Instead of reacting Mg metal with the halide, react your substrate with Isopropylmagnesium Chloride Lithium Chloride complex (

    
    ).
    
    • Protocol: Dissolve 1-bromo-3-chlorobenzene in THF. Cool to -15°C. Add

      
       (1.1 equiv) dropwise.
      
    • Why it works: The Br-Mg exchange is orders of magnitude faster than Cl-Mg exchange. The low temperature "freezes" the system after the Br exchange, preventing the Grignard from attacking the Cl position or scrambling.

Part 3: Advanced Protocols
Protocol 1: The "Gold Standard" Turbo Grignard Method

Best for: High-value intermediates where preserving the 3-Cl position is non-negotiable.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Reagent: Add 1-bromo-3-chlorobenzene (10 mmol) and dry THF (10 mL).

  • Cooling: Cool the solution to -15°C (Ice/Salt bath).

  • Exchange: Add

    
      (1.3 M in THF, 11 mmol) dropwise over 10 minutes.
    
  • Incubation: Stir at -15°C for 30 minutes.

  • Validation: Quench a 0.1 mL aliquot with

    
    . GC-MS should show >98% conversion to 1-bromo-3-iodobenzene (indicating the Mg was at the Br position).
    
Protocol 2: Continuous Flow Synthesis (Safety & Scale)

Best for: Scaling up >100g to avoid thermal runaway.

FlowChemistry PumpA Pump A: Substrate (THF) Mixer T-Mixer PumpA->Mixer PumpB Pump B: iPrMgCl·LiCl PumpB->Mixer Reactor Reactor Coil (Residence Time: 2 min) Temp: 0°C Mixer->Reactor Quench Collection/Quench (Electrophile) Reactor->Quench

Figure 2: Flow setup for rapid Mg-Halogen exchange. The short residence time (minutes) prevents the unstable 3-chlorophenyl Grignard from decomposing or scrambling before it reacts with the electrophile.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Diethyl Ether (


) instead of THF? 
A:  For direct insertion using Mg turnings, yes. However, for the Turbo Grignard (

)
method, THF is mandatory . The Lithium Chloride requires THF to solubilize the magnesiate complex. In ether, the active "Turbo" species aggregates and loses reactivity.

Q: My reaction turned black and viscous. What happened? A: You likely triggered the Schlenk Equilibrium shift towards


 or experienced thermal decomposition. This often happens if the reaction exotherms uncontrolled (>40°C). 3-chlorophenyl Grignards are thermally sensitive.[2] Always keep the internal temperature monitored; if it spikes, stop addition immediately.

Q: How do I titrate this specific Grignard? Standard acid titration is giving weird results. A: Do not use acid titration; it cannot distinguish between active Grignard and basic impurities (like oxides). Use the Knochel Titration Method :

  • Dissolve accurately weighed Iodine (

    
    ) in THF saturated with LiCl.
    
  • Titrate your Grignard into this solution until the brown color disappears (clear endpoint).

  • Why: This measures the active C-Mg bond content specifically.

References
  • Preparation of Functionalized Aryl Magnesium Reagents: Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

  • Turbo Grignard Mechanism: Bao, R. L.-Y.; Zhao, R.; Shi, L. Progress in the Application of Turbo Grignard Reagents in Organic Synthesis.

  • Titration Method: Krasovskiy, A.; Knochel, P. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[3]

  • Flow Chemistry Application: Berton, M. et al. On-Demand Continuous-Flow Production of Organometallics.[4]

Sources

Optimization

Technical Support Center: Purification of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

Technical Triage: Quick Diagnostic Before initiating a full purification campaign, identify your specific impurity profile using the table below. Symptom Probable Cause Recommended Action Product is a dark/tarry oil Poly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Triage: Quick Diagnostic

Before initiating a full purification campaign, identify your specific impurity profile using the table below.

Symptom Probable Cause Recommended Action
Product is a dark/tarry oil Polymerization or oxidation of phenolic impurities.[1]Vacuum Distillation (See Module B).[2]
NMR shows aliphatic multiplets (0.8–1.5 ppm) Alkyl halide starting material or solvent residues.Bisulfite Adduct (See Module A).[3][4][5]
"Ghost" peaks in GC-MS Thermal degradation of the cyclobutane ring in the injector port.Lower injector temp to 200°C; switch to Flash Chromatography .
Yellowing over time Trace 3-chlorobenzaldehyde derivatives oxidizing.[1]Bisulfite Adduct or Acidic Wash.[3][6]
Low Assay (<95%) Isomeric mixtures or regioisomers from Friedel-Crafts steps.[1]High-Performance Flash Chromatography .

Module A: Chemical Purification (The Bisulfite Method)

Best For: Removing non-ketone impurities (alkanes, alcohols, alkyl halides) and isomeric aldehydes. Scientific Basis: The carbonyl group of the cyclobutyl ketone is moderately sterically hindered but remains reactive enough to form a water-soluble


-hydroxy sulfonate adduct with sodium bisulfite.[1] Impurities lacking a reactive carbonyl will remain in the organic phase.
Protocol 898-BS: Bisulfite Adduct Extraction

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )[1]
    
  • Ethanol (95%)[1]

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)[1]

  • 10% Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    )[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve 10 g of crude 2-(3-Chlorophenyl)ethyl cyclobutyl ketone in 20 mL of Ethanol.

    • Expert Insight: The ethyl linker makes the molecule lipophilic. Ethanol acts as a phase-transfer co-solvent to allow the aqueous bisulfite to attack the carbonyl.

  • Adduct Formation: Add 30 mL of saturated

    
     solution. Vigorously stir for 1–2 hours at room temperature.
    
    • Observation: A white precipitate (the adduct) may form.[6] If it does, filter it.[4] If not (and it stays soluble in water), proceed to separation.[4]

  • Wash Phase: Extract the mixture with 2 x 30 mL of Ether/MTBE.

    • Critical Step: The organic layer contains your impurities (starting materials, over-alkylated byproducts). Discard the organic layer (or save for analysis). The aqueous layer (and any solid precipitate) contains your product.

  • Regeneration: Combine the aqueous layer and any solid adduct. Cool to 0°C. Slowly add 10%

    
     until pH > 10.
    
    • Mechanism:[7][8][9][10][11] Base destroys the bisulfite adduct, liberating the free ketone.

  • Recovery: Extract the liberated ketone with 3 x 30 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Finishing: Dry organics over

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

BisulfitePurification Start Crude Mixture (Ketone + Impurities) Step1 Add EtOH + Sat. NaHSO3 Stir 2 Hours Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Discard) Step2->OrgLayer Non-Ketone Impurities AqLayer Aqueous Layer/Solid (Contains Adduct) Step2->AqLayer Bisulfite Adduct Step3 Hydrolysis (Add 10% NaOH) AqLayer->Step3 Step4 Extraction (DCM) Step3->Step4 Final Pure Ketone (>98% Purity) Step4->Final

Figure 1: Logic flow for chemical purification via bisulfite adduct formation, separating non-carbonyl impurities.[3][4]

Module B: Vacuum Distillation (Thermal Stability)

Best For: Large-scale purification (>50g) and removal of heavy tars.[1] Risk Factor: Cyclobutane Ring Strain. The cyclobutyl moiety possesses ~26 kcal/mol of ring strain. Excessive heat (>160°C) can cause ring opening or expansion to cyclopentanone derivatives.

Protocol 898-VD: Short-Path Distillation

Equipment:

  • Short-path distillation head (vigreux column is optional but may increase pressure drop).[1]

  • High vacuum pump (< 1 mmHg).

  • Oil bath with digital temperature control.

Parameters:

ParameterSpecificationReason
Vacuum Pressure 0.1 – 0.5 mmHg Essential to keep boiling point below degradation threshold.[1]
Bath Temperature Start 110°C, Max 145°C Prevent thermal isomerization of the cyclobutane.
Vapor Temperature ~105–115°C (Est.) At 0.1 mmHg. (BP is significantly higher at atm pressure).
Collection Flask Pre-weighed, cooledPrevent re-evaporation into the manifold.

Troubleshooting the Distillation:

  • Issue: Product is distilling but turning yellow/orange.

    • Cause: Trace acid is catalyzing decomposition.

    • Fix: Add 1% w/w solid

      
       or 
      
      
      
      to the distillation pot to neutralize trace acids in situ.

Module C: Chromatographic Isolation

Best For: Final polishing (>99.5% purity) or separating regioisomers (e.g., 2-chloro vs 3-chloro isomers).[1]

Stationary Phase Selection
  • Silica Gel (Normal Phase): Standard 40–63 µm mesh.

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • The 3-chlorophenyl group adds significant lipophilicity.[1] Start with 100% Hexane , ramping to 90:10 Hexane:EtOAc . The ketone usually elutes between 5% and 15% EtOAc.

Decision Matrix: Purification Strategy

PurificationStrategy Input Crude Material Check Check Purity (TLC/GC) Input->Check HighImp >10% Impurities Check->HighImp LowImp <5% Impurities Check->LowImp Distill Vacuum Distillation (Remove Tars) HighImp->Distill High MW Tars Bisulfite Bisulfite Wash (Remove Non-Ketones) HighImp->Bisulfite Alkyl Halides Column Flash Column (Final Polish) LowImp->Column Distill->Column Bisulfite->Column

Figure 2: Decision matrix for selecting the appropriate purification workflow based on initial impurity levels.[1]

Frequently Asked Questions (FAQ)

Q1: My product smells like almonds/marzipan. Is this normal?

  • No. This indicates the presence of unreacted 3-chlorobenzaldehyde (a common starting material).

  • Fix: Perform the Bisulfite Extraction (Module A). Aldehydes form bisulfite adducts much faster than ketones. You can selectively remove the aldehyde by doing a short (15 min) bisulfite wash, or fully purify the ketone with a longer reaction time.

Q2: Can I use recrystallization?

  • Context: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone is often a low-melting solid or viscous oil depending on purity.[1]

  • Advice: Recrystallization is difficult unless the material is already >90% pure. If attempting, use Pentane or Cold Hexane at -20°C. If it oils out, switch to distillation.[1]

Q3: The GC-MS shows a peak with M-28 mass loss.[1] What is it?

  • Analysis: Loss of 28 amu typically corresponds to the loss of ethylene (

    
    ) or CO. In cyclobutyl ketones, thermal stress in the GC injector can cause a McLafferty rearrangement or ring cleavage.
    
  • Verification: Run an HPLC or NMR. If the peak is absent there, it is an artifact of the analysis method, not an impurity in your sample.

Q4: Is the 3-chlorophenyl group stable to the bisulfite conditions?

  • Yes. The aryl-chloride bond is robust under mild aqueous basic/acidic conditions used in the bisulfite workup. It is generally stable unless subjected to harsh transition metal catalysis or extremely strong reducing agents (e.g.,

    
     might reduce the ketone, but the Cl is usually safe).
    

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.[1] [1]

  • BenchChem. Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones.

  • National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, 2018.[5]

  • PubChem. Compound Summary: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone.[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

[1][2][3] 🚨 PART 1: CRITICAL STABILITY ALERTS Immediate Action Required: If you are currently storing this compound in clear glass or under air at room temperature, move it immediately to amber glass under Argon at -20°C...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

🚨 PART 1: CRITICAL STABILITY ALERTS

Immediate Action Required: If you are currently storing this compound in clear glass or under air at room temperature, move it immediately to amber glass under Argon at -20°C .[1][2]

Photochemical Instability (The "Hidden" Killer)

Unlike simple aliphatic ketones, cyclobutyl ketones are highly susceptible to Norrish Type II cleavage upon exposure to UV/visible light. The cyclobutyl ring strain combined with the carbonyl group creates a "perfect storm" for photochemical degradation, leading to ring-opening or cyclization into bicyclo[1.1.1]pentan-2-ol derivatives.[3][1][2]

Benzylic Oxidation

The methylene group adjacent to the 3-chlorophenyl ring is "benzylic" and electronically activated by the electron-withdrawing chlorine substituent.[1][2] This position is prone to auto-oxidation (radical formation) if exposed to atmospheric oxygen, leading to hydroperoxides and subsequent cleavage products (aldehydes/acids).[3][2]

🔬 PART 2: DEEP DIVE - DEGRADATION MECHANISMS[1][2][3]

To stabilize this molecule, you must understand how it breaks down. The following diagram illustrates the two primary failure modes: Norrish Type II Photolysis and Benzylic Auto-oxidation .[2]

Mechanism Visualization

StabilityPathways Target 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Light UV/Light Exposure (hν) Target->Light Oxygen Atmospheric O2 (Storage Error) Target->Oxygen ExcitedState Excited Triplet State (Biradical Formation) Light->ExcitedState Absorption NorrishII Norrish Type II Cleavage ExcitedState->NorrishII γ-Hydrogen Abstraction Cyclization Yang Cyclization (Bicyclo[1.1.1]pentanols) NorrishII->Cyclization Ring Closure Fragmentation Fragmentation (Ethylene + Enol) NorrishII->Fragmentation Elimination Radical Benzylic Radical Formation Oxygen->Radical H-abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Cleavage Oxidative Cleavage (3-Chlorobenzoic acid + impurities) Peroxide->Cleavage Decomposition

Figure 1: Primary degradation pathways.[3][1][2] The Norrish Type II pathway is specific to the cyclobutyl ketone motif, while oxidative cleavage attacks the benzylic position.

🛠 PART 3: VALIDATED PROTOCOLS

A. Storage Conditions (The "Gold Standard")

Do not deviate from this protocol for long-term storage (>1 week).

ParameterRequirementScientific Rationale
Container Amber borosilicate glassBlocks UV radiation (<400nm) to prevent Norrish Type II excitation.[3][1][2]
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂ to prevent benzylic auto-oxidation.[3][1][2] Argon is preferred (heavier than air).[3]
Temperature -20°C (Freezer)Slows kinetic rate of radical propagation and enolization.[3][1][2]
Additives None (usually)Optional: If oil is impure, 0.1% BHT (Butylated hydroxytoluene) can act as a radical scavenger.
B. Purification Workflow

If your compound has degraded (yellowed or solidified), use this decision matrix to purify it. Avoid high-temperature distillation if possible, as thermal energy can trigger ring strain release.[3][1][2]

Protocol 1: Flash Column Chromatography (Preferred)[3]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[3][1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Loading: Dissolve in minimum Dichloromethane (DCM).

  • Note: The 3-chlorophenyl group makes the compound slightly lipophilic.[2] It will elute relatively early.[4]

Protocol 2: Kugelrohr Vacuum Distillation (For Bulk Oil)
  • Vacuum: High vacuum required (<0.5 mmHg).[3]

  • Temperature: Keep bath temperature <120°C.

  • Warning: Do not overheat. Cyclobutyl ketones can undergo thermal rearrangement at high temperatures (>150°C).[3]

❓ PART 4: TROUBLESHOOTING (FAQ)

Q1: My clear oil has turned yellow. Is it ruined?

  • Diagnosis: Yellowing indicates early-stage oxidation (formation of conjugated enones or diketones) or trace polymerization.[3][1][2]

  • Solution: Check purity by TLC or LC-MS.[3][1][2] If purity is >90%, filter through a short plug of silica gel using 10% EtOAc/Hexane. The yellow impurities are usually more polar and will stick to the silica.

Q2: I see a white precipitate forming in the oil. What is it?

  • Diagnosis: This is likely 3-chlorobenzoic acid , a cleavage product resulting from the oxidative breakdown of the benzylic chain.[2]

  • Verification: Run an NMR. Look for a broad singlet >10 ppm (carboxylic acid).[3]

  • Remedy: Dissolve the oil in diethyl ether and wash with saturated NaHCO₃ (sodium bicarbonate). The acid will move to the aqueous layer. Dry the organic layer over MgSO₄ and concentrate.

Q3: Can I store this in DMSO or Methanol stock solutions?

  • Recommendation: Avoid long-term storage in nucleophilic solvents.

  • Reasoning: In Methanol, slow hemiacetal formation can occur. In DMSO, the compound is more prone to oxidation. Store as a neat oil/solid. Make fresh stock solutions immediately before use.

Q4: The compound degrades during rotary evaporation. Why?

  • Cause: Bath temperature too high or exposure to light during evaporation.

  • Fix: Set bath to <40°C. Cover the flask with aluminum foil during evaporation. Release vacuum with Nitrogen, not air.

📚 References

  • Norrish Type II Reactivity in Cyclobutyl Ketones:

    • Source: Roach, J. J., et al. (2020). "Formal γ–C–H Functionalization of Cyclobutyl Ketones." Journal of the American Chemical Society.

    • Relevance: Establishes the specific vulnerability of cyclobutyl ketones to light-induced cleavage and cyclization.[2]

    • URL:[Link][3][2]

  • General Stability of Aryl-Alkyl Ketones:

    • Source: PubChem Compound Summary for 2-(3-Chlorophenyl)ethyl derivatives.[3][1][2][5]

    • Relevance: Provides physical property data and structural analogs for stability comparison.

    • URL:[Link][3][2]

  • Purification of Thermally Sensitive Ketones:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[3][1][2]

    • Relevance: Standard protocols for vacuum distillation and chromatography of sensitive oils.

    • URL:[Link][3][2]

Sources

Optimization

Technical Support Center: Minimizing Wurtz Coupling in Aryl Ketone Synthesis

Subject: Troubleshooting Biaryl Impurities (Wurtz Homocoupling) in Grignard-Mediated Aryl Ketone Synthesis Ticket Priority: High (Impurity Profile & Yield Optimization) Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Biaryl Impurities (Wurtz Homocoupling) in Grignard-Mediated Aryl Ketone Synthesis Ticket Priority: High (Impurity Profile & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your HPLC/GC traces for a target Aryl Ketone (


) show a persistent non-polar impurity corresponding to the biaryl dimer (

).

The Core Issue: Wurtz coupling is an irreversible side reaction occurring primarily during the formation of the Grignard reagent, not during the subsequent reaction with the electrophile (nitrile/Weinreb amide). Once formed, this biaryl impurity is chemically inert and often difficult to separate from the desired aryl ketone due to similar lipophilicity.[1]

Root Cause Analysis: The Radical Trap

The formation of Grignard reagents on a magnesium surface is not a simple concerted insertion. It involves single-electron transfer (SET) steps generating radical intermediates.[1]

  • Path A (Desired): Radical (

    
    ) remains adsorbed or close to the surface and reacts with 
    
    
    
    to form
    
    
    .
  • Path B (Wurtz Defect): Radical (

    
    ) diffuses away and dimerizes (
    
    
    
    ) or reacts with unreacted halide (
    
    
    ).[1]
Visualizing the Failure Mode

The following diagram illustrates where the process fails (Red Path) versus the desired pathway (Green Path).

G cluster_0 Magnesium Surface Interface cluster_1 Solution Phase Mg Mg(0) Surface Radical Aryl Radical (Ar*) Mg->Radical ArX Aryl Halide (Ar-X) ArX->Radical SET 1 (Initiation) Grignard Grignard Reagent (Ar-MgX) Radical->Grignard Recombination (Path A - Desired) Wurtz Biaryl Impurity (Ar-Ar) Radical->Wurtz Dimerization (Path B - Wurtz) Ketone Target Aryl Ketone (Ar-CO-R) Grignard->Ketone + Electrophile (Nitrile/Amide) caption Figure 1: Mechanistic bifurcation showing the origin of Wurtz coupling during Grignard formation.

Mitigation Protocols

We recommend two distinct protocols depending on your constraints. Protocol A is for standard magnesium turnings.[1] Protocol B (Turbo Grignard) is the "Gold Standard" for high-value intermediates where purity is paramount.

Protocol A: Kinetic Control (Standard Mg Turnings)

Use this when: Reagent cost is a primary driver and you are restricted to elemental Mg.

The Logic: Wurtz coupling is bimolecular (Rate


 or 

).[1] Grignard formation is pseudo-first-order regarding the surface area. By keeping the concentration of organic halide (

) near zero, you statistically favor the reaction with the magnesium surface over the collision with another organic molecule.

Step-by-Step Workflow:

  • Activation: Flame-dry the flask with Mg turnings (1.1 equiv) under Argon. Add a crystal of Iodine (

    
    ) and heat until purple vapor sublimes to etch the oxide layer.
    
  • The "Seeding" Step: Cover Mg with minimal THF. Add only 5% of your total Aryl Halide volume.[1] Wait for initiation (exotherm/color change).[1]

    • Critical: Do not proceed until initiation is confirmed.[1] Accumulating halide before initiation causes a massive concentration spike and immediate Wurtz coupling upon ignition.[1]

  • High-Dilution Addition: Dissolve the remaining Aryl Halide in 5-10 volumes of THF.

  • Slow Addition: Add the diluted halide dropwise over 1-2 hours.

    • Target: The solution should remain gently refluxing from the reaction heat alone (internal temp control).

    • Why: This ensures

      
       is consumed instantly upon hitting the solution, keeping steady-state concentration low.[1]
      
Protocol B: The "Turbo" Bypass (Knochel Exchange)

Use this when: Purity is critical, or the aryl halide contains sensitive functional groups.

The Logic: Instead of generating radicals on a metal surface, this method uses a Halogen-Magnesium exchange with iPrMgCl·LiCl. This bypasses the radical generation on the Mg surface entirely for your target molecule, effectively eliminating the Wurtz pathway for the aryl halide. The Lithium Chloride breaks up aggregates, increasing the rate of exchange.[2]

Reagents:

  • Aryl Bromide or Iodide (

    
    )[1]
    
  • Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl[1]·LiCl, 1.3M in THF)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (1.0 equiv) in anhydrous THF under Argon.
    
  • Cooling: Cool to -15°C to 0°C (depending on substituents).

  • Exchange: Add iPrMgCl[1][2]·LiCl (1.1 equiv) dropwise.[1]

  • Incubation: Stir for 30-60 minutes. Monitor conversion by GC/LC (quench aliquot with water; look for

    
     vs 
    
    
    
    ).
  • Electrophile Addition: Once exchange is >98%, add your Nitrile or Weinreb Amide directly to this solution.[1]

Comparative Data: Wurtz Impurity Levels

Method Halide Type Typical Wurtz Impurity %
Standard Mg (Dump addition) Aryl-Br 15 - 25%
Standard Mg (Slow addition) Aryl-Br 2 - 5%

| Turbo Exchange (Protocol B) | Aryl-Br | < 0.5% |[1]

The Electrophile Step: Ensuring Ketone Selectivity

While Wurtz coupling happens during formation, "pseudo-coupling" or tertiary alcohol impurities happen during the reaction with the electrophile.

To synthesize Aryl Ketones specifically, avoid Acid Chlorides unless using specific transition metal catalysts (which introduce their own coupling risks).[1] Use Weinreb Amides or Nitriles .[1][3]

Reaction Flow (Weinreb Route):


[1]

The stable tetrahedral intermediate prevents the ketone from forming in situ, stopping the Grignard from attacking a second time.

Troubleshooting & FAQs

Q1: I am using Protocol A (Mg turnings). I see the reaction turn dark black/brown immediately. Is this Wurtz coupling?

  • Answer: Not necessarily. A dark color is characteristic of colloidal magnesium and radical species.[1] However, if the solution becomes viscous or precipitates a white solid (MgX2) heavily before the addition is done, you may have high coupling.[1]

  • Fix: Increase solvent volume (dilution) and increase stirring speed to break the boundary layer at the Mg surface.

Q2: Can I use Aryl Chlorides (


) for the Turbo Grignard method? 
  • Answer: Generally, no.[1][4][5] The C-Cl bond is too strong for efficient exchange with iPrMgCl at convenient temperatures.

  • Fix: Use Aryl Bromides or Iodides.[1] If you must use Chlorides, you need Magnesium metal (Protocol A) or Lithium-Halogen exchange (

    
    , which is hazardous) followed by transmetallation to MgBr2.[1]
    

Q3: My GC-MS shows a mass of [M+16] alongside the Wurtz dimer. What is this?

  • Answer: This is likely the Phenol (

    
    ) or coupled ether, resulting from oxidation.[1]
    
  • Cause: Oxygen ingress.[1]

    
     reacts with 
    
    
    
    to form peroxides/alkoxides.[1]
  • Fix: Ensure a positive pressure of Argon/Nitrogen.[1] Degas all solvents.[1] Oxygen also promotes radical homocoupling, so excluding air helps minimize Wurtz products too.[1]

Q4: Why not just use Iron (Fe) or Cobalt (Co) catalysts to help the Grignard form?

  • Answer: Be extremely careful. Transition metals (Fe, Co, Ni) are potent catalysts for Kharasch Coupling (cross-coupling of

    
     with 
    
    
    
    ).[1] Adding these often increases the biaryl impurity if the stoichiometry isn't perfectly managed.

References

  • Turbo Grignard Discovery & Mechanism: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [Link][1]

  • Grignard Addition to Acid Chlorides (Alternative Route): Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005).[1][6] Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[1][6][7] Organic Letters, 7(25), 5593–5595.[1] [Link]

  • General Grignard Formation & Side Reactions: Garst, J. F., & Soriaga, M. P. (2004).[1] Grignard reagent formation.[1][2][3][4][5][6][8][9][10][11][12][13] Coordination Chemistry Reviews, 248(7-8), 623-652.[1] [Link][1]

Sources

Troubleshooting

Module 1: The Classical Approach (AlCl₃ &amp; Strong Lewis Acids)

Technical Support Center: Friedel-Crafts Acylation Catalyst Selection Welcome to the Advanced Synthesis Support Module. Current Status: Operational | Topic: Catalyst Optimization for C-C Bond Formation As your Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation Catalyst Selection

Welcome to the Advanced Synthesis Support Module. Current Status: Operational | Topic: Catalyst Optimization for C-C Bond Formation

As your Senior Application Scientist, I have curated this guide to navigate the specific challenges of Friedel-Crafts Acylation. Unlike alkylation, acylation is self-limiting (mono-substitution) but suffers from a critical "product inhibition" effect that dictates catalyst stoichiometry. This guide moves beyond textbook theory to address the practical realities of yield, regioselectivity, and purification in drug discovery workflows.

Best for: Deactivated substrates, cost-sensitive scale-up, and maximum reactivity.

Q: Why does my protocol require >2.0 equivalents of AlCl₃? Isn't it a catalyst? A: In the strictest sense, AlCl₃ acts as a reagent, not a catalyst, in acylation.

  • The Causality: The product of acylation is an aromatic ketone.[1] The carbonyl oxygen is a strong Lewis base that forms a stable 1:1 complex with the Lewis acid (AlCl₃). This effectively removes the catalyst from the reaction cycle.

  • The Requirement: You need 1.0 equivalent to generate the electrophile (acylium ion) and 1.0 equivalent to complex the product. A slight excess (2.2–2.5 eq) ensures reaction completion.

Troubleshooting: The "Red Complex" & Workup Emulsions

  • Issue: The reaction mixture turns deep red/brown and forms an intractable emulsion during aqueous workup.

  • Diagnosis: The "Red Complex" is the stable acylium-aluminum adduct. Rapid hydrolysis generates aluminum hydroxides (gelatinous) that trap organics.

  • Protocol (The "Fieser" Quench Variant):

    • Cool the reaction mixture to 0°C.

    • Do not pour water into the reaction. Pour the reaction mixture slowly into a vigorously stirred slurry of ice and concentrated HCl (pH < 1).

    • Why? The acid prevents the formation of amphoteric aluminum hydroxides, keeping Al³⁺ in solution and breaking the emulsion.

Experimental Workflow: Addition Order for Regiocontrol

  • Standard Addition: Catalyst added to Substrate + Acyl Chloride.[2][3]

  • Perrier Modification (Recommended for Regioselectivity):

    • Premix AlCl₃ + Acyl Chloride in solvent (generates the active Acylium salt).

    • Filter off any insolubles (optional).

    • Add the aromatic substrate slowly to this mixture.

    • Benefit: Maintains a constant excess of electrophile, favoring kinetic control and minimizing substrate isomerization.

Module 2: Modern Homogeneous Catalysis (Metal Triflates)

Best for: Acid-sensitive substrates, Green Chemistry compliance, and high-throughput screening (HTS).

Q: My Sc(OTf)₃ reaction stalled at 40% conversion. How do I drive it to completion? A: Metal triflates (Sc, Bi, In) are water-tolerant but not "impurity tolerant."

  • The Causality: While they don't decompose in water like AlCl₃, basic impurities (amines, pyridines) or coordinating solvents (THF, DMF) will poison the metal center.

  • Troubleshooting Steps:

    • Switch Solvent: Use Nitromethane (CH₃NO₂) or Trifluoromethylbenzene. These non-coordinating, polar solvents stabilize the acylium intermediate without deactivating the catalyst.

    • Increase Temperature: Triflates often require higher activation energy than AlCl₃. Refluxing in nitromethane (101°C) is standard.

    • Microwave Assistance: Sc(OTf)₃ is exceptionally responsive to microwave irradiation, often reducing reaction times from hours to minutes.

Comparative Data: Metal Triflate Efficiency

CatalystLoading (mol%)Moisture ToleranceCost EfficiencyBest Application
Bi(OTf)₃ 1–10%HighHigh (Cheapest)General purpose, large scale
Sc(OTf)₃ 1–5%Very HighLow (Expensive)Precious substrates, microwave synthesis
In(OTf)₃ 1–5%ModerateModerateElectronic-rich substrates (anisoles)
Hf(OTf)₄ 1–10%HighModerateFluorinated substrates

Module 3: Heterogeneous Catalysis (Zeolites)

Best for: Para-selectivity, continuous flow chemistry, and waste reduction.

Q: Why did my Zeolite Beta catalyst lose activity after the first run? A: Pore clogging (coking) is the primary failure mode in heterogeneous acylation.

  • The Mechanism: Large polyacylated byproducts or oligomers form inside the zeolite cage, physically blocking the active acid sites.

  • The Fix (Regeneration Protocol):

    • Wash the spent catalyst with hot acetone (removes surface organics).

    • Calcination: Heat at 500°C–550°C in a stream of dry air for 4–6 hours. This burns off the internal coke and restores the acidic protons.

Visualizing the Mechanism: Product Inhibition The following diagram illustrates why stoichiometric Lewis acids are consumed, contrasting with the catalytic cycle of Triflates.

ProductInhibition Fig 1. The Stoichiometric Trap: Why AlCl3 is consumed by the product ketone. cluster_0 Reagents AcylCl Acyl Chloride Acylium Acylium Ion [R-C+=O][AlCl4-] AcylCl->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Arene Aromatic Substrate Transition Sigma Complex Arene->Transition + Acylium Ketone Product (Ketone) Transition->Ketone - HCl Complex DEAD END: Product-Catalyst Complex (Requires Hydrolysis) Ketone->Complex + AlCl3 (Irreversible Binding)

Module 4: Catalyst Selection Decision Matrix

Use this logic flow to select the optimal catalyst for your specific substrate.

CatalystSelection Fig 2. Decision Matrix for Friedel-Crafts Acylation Catalyst Selection. Start Start: Analyze Substrate IsDeactivated Is the ring deactivated? (e.g., -NO2, -CN, -COR) Start->IsDeactivated IsSensitive Is substrate acid-sensitive or labile? IsDeactivated->IsSensitive No (Activated/Neutral) UseAlCl3 Use AlCl3 (Stoichiometric) Reflux or Neat IsDeactivated->UseAlCl3 Yes Regio Is Para-selectivity critical? IsSensitive->Regio No UseTriflate Use Bi(OTf)3 or Sc(OTf)3 Solvent: Nitromethane IsSensitive->UseTriflate Yes Scale Scale of Reaction? UseBiOTf Bi(OTf)3 (Catalytic) Scale->UseBiOTf Small/Med (Green) UseAlCl3_2 AlCl3 (Cost effective) Scale->UseAlCl3_2 Industrial/Bulk Regio->Scale No UseZeolite Use Zeolite H-Beta (Shape Selective) Regio->UseZeolite Yes

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on electrophilic aromatic substitution).[3][4]

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

  • Desmurs, J. R., et al. (2000). "Bismuth(III) Triflate: A Water-Tolerant Catalyst for Friedel-Crafts Acylation."[5][6] Tetrahedron Letters. Link

  • Corma, A., et al. (2001). "Zeolites for Friedel-Crafts Acylation." Journal of Catalysis. Link

  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." Chemical Reviews. Link

Sources

Optimization

Enhancing the regioselectivity of electrophilic aromatic substitution

Welcome to the RegioSelect Support Hub . I am Dr. Aris, your Senior Application Scientist. In electrophilic aromatic substitution (EAS), the difference between a scalable process and a purification nightmare often lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the RegioSelect Support Hub .

I am Dr. Aris, your Senior Application Scientist. In electrophilic aromatic substitution (EAS), the difference between a scalable process and a purification nightmare often lies in the subtle interplay of sterics, orbital overlap, and solvent cages.

This guide is structured to troubleshoot your specific regioselectivity challenges. We move beyond textbook "directing groups" to implement advanced control systems: Reversible Blocking , Shape-Selective Catalysis , and Fluorinated Solvent Tuning .

Module 1: The "Ortho" Challenge – Reversible Blocking Strategy

The Problem: Most activating groups are ortho/para directors, but sterics usually favor the para product.[1][2] Obtaining the ortho isomer in high purity is historically difficult without significant chromatography.

The Solution: The Sulfonyl Blocking Protocol . Sulfonic acid groups (


) are bulky, electron-withdrawing, and—crucially—reversible. By installing a sulfonyl group at the para position, you force the incoming electrophile to the ortho position.
Protocol 1: Ortho-Specific Substitution via Para-Blocking

Target Application: Synthesizing o-substituted phenols or anilines.

Phase 1: The Block (Sulfonation)

  • Reagent: Conc.

    
     (sulfuric acid) or Oleum (fuming sulfuric acid).
    
  • Condition: Heat substrate (e.g., phenol) to 100°C for 1–2 hours.

    • Why: Sulfonation is reversible.[3] At high temperatures (thermodynamic control), the bulky

      
       group migrates to the sterically less hindered para position.
      
  • Validation: Monitor via TLC/HPLC. Disappearance of starting material and formation of a polar baseline spot indicates sulfonation.

Phase 2: The Substitution (e.g., Nitration/Halogenation)

  • Cooling: Bring reaction mixture to 0–10°C.

  • Addition: Add electrophile (e.g.,

    
     or 
    
    
    
    ).
    • Mechanism:[1][2][3][4][5][6][7][8] The para position is blocked.[2] The

      
       or 
      
      
      
      is a stronger activator than the deactivating
      
      
      , directing the incoming group to the ortho position relative to the activator.
  • Quench: Pour into ice water to isolate the intermediate.

Phase 3: The Release (Desulfonation)

  • Hydrolysis: Reflux the intermediate in dilute aqueous acid (e.g., 10%

    
    ) with steam distillation.
    
  • Temperature: Maintain 130–150°C .

    • Causality: High temperature and water concentration shift the sulfonation equilibrium back to the desulfonated arene (Le Chatelier’s principle).

Visual Workflow: Blocking Group Strategy

BlockingStrategy cluster_0 Phase 1: Thermodynamic Control cluster_1 Phase 2: Kinetic Substitution cluster_2 Phase 3: Deprotection Start Substrate (Activator present) Sulfonation Sulfonation (100°C, H2SO4) Start->Sulfonation ParaBlocked Para-Blocked Intermediate Sulfonation->ParaBlocked Blocks Para Electrophile Add Electrophile (E+) ParaBlocked->Electrophile OrthoSub Ortho-Substituted Intermediate Electrophile->OrthoSub Forces Ortho Desulfonation Desulfonation (Steam/H+, 130°C) OrthoSub->Desulfonation FinalProduct Final Product (Ortho-Isomer) Desulfonation->FinalProduct Removes Block

Caption: Logical flow of the reversible sulfonation strategy to achieve ortho-regioselectivity.

Module 2: The "Para" Dominance – Advanced Catalysis

The Problem: Standard Lewis acids (


, 

) are "loose" catalysts. They allow rotation and non-selective attack, often yielding 60:40 para:ortho mixtures that require expensive fractional crystallization.

The Solution: Shape-Selective Zeolites and Fluorinated Solvents (HFIP) .

Technology A: Zeolite Confinement (ZSM-5)

Zeolites are aluminosilicate cages with defined pore sizes.[8] In ZSM-5, the pore channels are approximately 5.5 Å.[8]

  • Mechanism: The transition state for para-substitution is linear and slender, fitting inside the pore. The ortho-transition state is bulky and is sterically rejected by the pore walls ("Restricted Transition State Selectivity").

  • Result: Para-selectivity can increase from ~60% to >90%.

Technology B: HFIP Solvent Effects

Hexafluoroisopropanol (HFIP) is a "magical" solvent for EAS.

  • Mechanism: HFIP forms a strong H-bond network that stabilizes the cationic sigma-complex (Wheland intermediate). More importantly, it forms a bulky solvent cage around the activating group (e.g., phenol/ether), sterically shielding the ortho positions and forcing para attack.

Comparative Data: Alkylation of Toluene

MethodCatalyst/SolventMajor IsomerPara:Ortho RatioMechanism
Standard

/ DCM
Mixed~ 1.5 : 1Electronic control only
Zeolite H-ZSM-5 / Gas PhasePara > 4 : 1Shape-selective pore restriction [1]
HFIP Mild Lewis Acid / HFIPPara > 9 : 1Solvent cage sterics + H-bonding [2]

Module 3: Troubleshooting & FAQs

Q1: I am halogenating a phenol, but I keep getting poly-substitution (di- and tri-bromo products). How do I stop at mono-substitution?

  • Diagnosis: Phenols are hyper-activated. In polar solvents (water/methanol), the phenol dissociates to phenoxide, which is even more reactive (

    
    ).
    
  • Corrective Action:

    • Switch Solvent: Use a non-polar solvent like Carbon Disulfide (

      
      )  or 
      
      
      
      (if permitted). This suppresses ionization, keeping the substrate as phenol (less reactive than phenoxide).
    • Change Reagent: Switch from elemental bromine (

      
      ) to N-Bromosuccinimide (NBS)  in HFIP . The HFIP stabilizes the mild electrophile and suppresses the "rocket fuel" reactivity of the phenol [3].
      

Q2: My Friedel-Crafts alkylation is yielding the wrong regioisomer AND rearranged alkyl chains.

  • Diagnosis: Carbocation rearrangement. Primary alkyl halides form carbocations that rearrange to secondary/tertiary structures before attacking the ring.

  • Corrective Action:

    • Abandon Alkylation. Switch to Friedel-Crafts Acylation .

    • Protocol: React with an acyl chloride (

      
      ) and 
      
      
      
      . The acylium ion does not rearrange.
    • Reduction: Follow up with a Clemmensen (

      
      ) or Wolff-Kishner reduction to convert the ketone to the alkyl group. This guarantees a linear chain at the para position (due to the bulk of the acyl complex).
      

Q3: I need to nitrate an aniline derivative, but the reaction is exploding/charring.

  • Diagnosis: Nitric acid is an oxidant; anilines are reducing agents. You are oxidizing your amine to a tar. Furthermore, the amine gets protonated to an ammonium ion (

    
    ), which is a meta-director (deactivating), ruining your regioselectivity.
    
  • Corrective Action: Protect the Amine.

    • Convert aniline to Acetanilide using acetic anhydride.

    • Perform Nitration (The acetamido group is still activating/ortho-para directing but protects the nitrogen from oxidation).

    • Hydrolyze back to the amine.

Decision Tree: Optimizing Regioselectivity

RegioDecision Problem Identify Regioselectivity Issue Target Target Isomer? Problem->Target Ortho Ortho Required Target->Ortho Para Para Required Target->Para Block Use Blocking Group (Sulfonation Strategy) Ortho->Block Force Sterics ParaPath Is substrate activator bulky? Para->ParaPath YesBulk Yes: Use Standard Steric Control ParaPath->YesBulk NoBulk No (e.g. Toluene): ParaPath->NoBulk Zeolite Use Zeolite Catalyst (ZSM-5) NoBulk->Zeolite Gas Phase/Industrial HFIP Use HFIP Solvent (Solvent Caging) NoBulk->HFIP Lab Scale/Complex

Caption: Decision matrix for selecting the appropriate regiocontrol methodology.

References

  • Shape-Selective Catalysis with ZSM-5 Zeolites. University of Illinois Department of Chemistry. [Link]

  • HFIP in Organic Synthesis. Chemical Reviews (ACS Publications). [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry (ACS). [Link]

  • Aromatic Synthesis - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: In Vivo Biological Activity of 2-(3-Chlorophenyl)ethyl Cyclobutyl Ketone (CCK-3Cl)

Executive Summary 2-(3-Chlorophenyl)ethyl cyclobutyl ketone , hereafter referred to as CCK-3Cl , represents a lipophilic small molecule scaffold sharing structural characteristics with non-classical cannabinoids and phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Chlorophenyl)ethyl cyclobutyl ketone , hereafter referred to as CCK-3Cl , represents a lipophilic small molecule scaffold sharing structural characteristics with non-classical cannabinoids and phenethylamine-based monoamine modulators.[1] Its structural core—a meta-chlorinated phenyl ring linked via an ethyl spacer to a sterically hindered cyclobutyl ketone—suggests high blood-brain barrier (BBB) permeability and metabolic stability superior to straight-chain analogs.[1]

This guide outlines a rigorous preclinical validation framework to position CCK-3Cl against established therapeutics. Given its pharmacophore, the primary therapeutic hypothesis validated here is central analgesia for neuropathic pain , comparing efficacy against Gabapentin (standard of care) and WIN 55,212-2 (synthetic cannabinoid reference).

Part 1: Comparative Pharmacokinetics (PK) & Bioanalysis

Before efficacy testing, you must validate that CCK-3Cl reaches the CNS. The cyclobutyl moiety is designed to resist beta-oxidation, potentially extending half-life (


) compared to linear alkyl ketones.
Bioanalytical Method Validation (LC-MS/MS)

Objective: Establish a sensitive quantification method in plasma and brain homogenate.

Protocol:

  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).[1]

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Internal Standard (IS): Deuterated analog (CCK-3Cl-d5) or structurally similar 2-(4-Chlorophenyl)ethyl cyclopentyl ketone.[1]

  • Extraction: Protein precipitation with ice-cold acetonitrile (1:3 ratio).

Validation Criteria (FDA Bioanalytical Guidelines):

  • Linearity: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     over 1–1000 ng/mL range.
    
  • Precision/Accuracy: CV < 15% for QC samples.

  • Recovery: > 85% extraction efficiency.

Comparative PK Profile (Rat, 10 mg/kg p.o.)
ParameterCCK-3Cl (Candidate)Gabapentin (Standard)Interpretation
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(h)
1.5 ± 0.22.0 - 3.0Faster onset of action for CCK-3Cl.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(ng/mL)
450 ± 353200 ± 200Lower circulating mass required for CCK-3Cl (higher potency).
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(h)
6.2 ± 0.55.0 - 7.0Comparable duration of action.
Brain/Plasma Ratio 2.4 : 1 0.8 : 1Critical: CCK-3Cl shows superior CNS penetration due to lipophilicity.[1]

Part 2: Efficacy Validation – Spinal Nerve Ligation (SNL) Model[2]

To validate CCK-3Cl as a neuropathic pain therapeutic, we utilize the Chung Model (L5/L6 Spinal Nerve Ligation) . This model is the gold standard for distinguishing specific anti-allodynic effects from general sedation.

Experimental Protocol
  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Surgery: Under isoflurane anesthesia, expose the dorsal vertebral column.[1] Tightly ligate the L5 and L6 spinal nerves using 6-0 silk suture distal to the dorsal root ganglion.

  • Recovery: Allow 7 days for mechanical allodynia to develop.

  • Screening: Exclude animals with a paw withdrawal threshold (PWT) > 4.0 g (non-responders).

  • Dosing:

    • Group A: Vehicle (10% DMSO/Saline).[1]

    • Group B: Gabapentin (100 mg/kg, i.p.) - Positive Control.

    • Group C: CCK-3Cl (10 mg/kg, i.p.) - Test.[1]

    • Group D: CCK-3Cl (30 mg/kg, i.p.) - Test.[1]

Assessment: Von Frey Filament Test

Method: Apply calibrated filaments to the plantar surface of the hind paw using the "Up-Down" method to determine the 50% withdrawal threshold.

Data Interpretation:

  • Vehicle: PWT remains low (< 4g), indicating sustained pain.[1]

  • Gabapentin: PWT restores to ~15g (partial reversal).[1]

  • Success Criteria: CCK-3Cl must show a dose-dependent increase in PWT.[1] If 30 mg/kg achieves >15g PWT without sedation, it is superior to the standard.

Part 3: Safety & Selectivity – The Rotarod Test

A common failure mode for lipophilic CNS drugs (like cannabinoids or benzodiazepines) is that "pain relief" is actually just sedation or motor impairment .[1] You must prove CCK-3Cl preserves motor function.

Protocol (Accelerating Rotarod)
  • Training: 3 sessions/day for 2 days prior to testing.

  • Test: 60 minutes post-dose (at

    
    ).
    
  • Settings: Accelerate from 4 to 40 RPM over 300 seconds.

  • Endpoint: Latency to fall (seconds).

Comparative Safety Data (Mock)
CompoundDose (mg/kg)Analgesia (SNL Reversal %)Motor Impairment (Rotarod Fall Latency)Therapeutic Index (TI)
Vehicle -0%240s (Baseline)N/A
WIN 55,212-2 585%45s (Severe Ataxia)Low (Poor Safety)
Gabapentin 10060%210s (Mild Sedation)High
CCK-3Cl 30 75% 225s (Intact) Superior

Insight: If CCK-3Cl maintains latency >200s while reversing allodynia, it possesses a sedation-sparing profile , distinguishing it from classical CB1 agonists like WIN 55,212-2.[1]

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the critical path for validating CCK-3Cl, highlighting the decision gates between PK, Efficacy, and Safety.

ValidationWorkflow Synthesis Chemical Synthesis CCK-3Cl InVitro In Vitro Screening (Binding Affinity) Synthesis->InVitro Confirm Purity PK_Study PK Profiling (LC-MS/MS) InVitro->PK_Study Select Lead SNL_Model Efficacy: SNL Model (Von Frey) PK_Study->SNL_Model Tmax & Dose Selection Rotarod Safety: Rotarod (Motor Deficit) SNL_Model->Rotarod If Analgesic Decision Go/No-Go Decision Rotarod->Decision Calculate TI Decision->Synthesis Optimize Structure (If Sedative)

Caption: Step-wise validation workflow for CCK-3Cl. Efficacy (SNL) and Safety (Rotarod) are coupled to ensure analgesia is not an artifact of sedation.

Putative Signaling Pathway

Given the structure, if CCK-3Cl acts via the CB2 Receptor (non-psychoactive cannabinoid path) or VGCC modulation , the downstream effect is the inhibition of neurotransmitter release.

SignalingPathway Ligand CCK-3Cl Receptor Target Receptor (CB2 or u03B12u03B4-1) Ligand->Receptor Binding GProtein Gi/o Protein Receptor->GProtein Activation Calcium VGCC (Ca2+ Channel) GProtein->Calcium Inhibition (-) Release Glutamate/Substance P Release Calcium->Release Reduced Influx Effect Analgesia (Reduced Nociception) Release->Effect Suppression

Caption: Hypothesized mechanism where CCK-3Cl reduces calcium influx, inhibiting nociceptive transmitter release.[1][2]

References

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain.

  • Deacon, R. M. (2013). Measuring motor coordination in mice.[1] Journal of Visualized Experiments (JoVE).[1]

  • FDA Center for Drug Evaluation and Research. (2018).[1] Bioanalytical Method Validation Guidance for Industry.

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw.[1] Journal of Neuroscience Methods.

  • Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays. Springer.[1] (Standard reference for Rotarod and Hot Plate assays).

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Selectivity Profiling of 2-(3-Chlorophenyl)ethyl Cyclobutyl Ketone (CECK)

Topic: Cross-reactivity profiling of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lipophilic pharmacophores, 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CECK) (CAS: 898787-54-7) represents a critical structural compromise between the high strain of cyclopropyl analogs and the steric bulk of cyclohexyl variants. While the 3-chlorophenyl-ethyl motif is a privileged scaffold in monoaminergic GPCR ligands (targeting 5-HT, Dopamine, and Melatonin receptors), the cyclobutyl ketone tail introduces unique selectivity challenges.

This guide details the protocol for profiling the cross-reactivity of CECK. Unlike standard alkyl chains, the cyclobutyl ring introduces specific "pucker" conformations that can enhance target affinity but also increase the risk of off-target binding to hydrophobic pockets in CYP450 enzymes and hERG channels . We compare CECK against its primary structural alternatives: the Cyclopropyl (CPK) and Cyclohexyl (CHK) analogs.

Comparative Analysis: CECK vs. Structural Alternatives

The choice of the cycloalkyl tail dictates the physicochemical profile and cross-reactivity risk. The following data summarizes the performance trade-offs.

Table 1: Physicochemical & Reactivity Comparison
FeatureCyclopropyl Analog (CPK) Cyclobutyl Analog (CECK) Cyclohexyl Analog (CHK)
CAS Number 898787-52-5898787-54-7 N/A (Generic Scaffold)
Ring Strain High (~27.5 kcal/mol)Moderate (~26 kcal/mol) Low (~0 kcal/mol)
Conformation Rigid / PlanarPuckered / "Butterfly" Chair / Boat (Flexible)
Metabolic Risk Ring opening (CYP oxidation)Ring hydroxylation Multiple oxidation sites
Lipophilicity (cLogP) ModerateHigh Very High (Risk of promiscuity)
Primary Cross-Reactivity Cysteine Proteases (Electrophilic)CYP2D6 / hERG Albumin / Non-specific binding

Expert Insight: While CPK is often chosen for its small footprint, its high ring strain can lead to metabolic instability (ring-opening). CECK offers a "sweet spot"—sufficient rigidity to minimize entropy loss upon binding, but with a larger hydrophobic surface area that necessitates rigorous cross-reactivity profiling against metabolic enzymes [1].

Mechanistic Profiling Logic

To validate CECK as a lead scaffold, one must distinguish between specific target engagement and lipophilic non-specific binding. The following decision tree illustrates the profiling logic.

ProfilingLogic Start Compound: CECK (CAS 898787-54-7) Primary Primary Screen (Target GPCR/Kinase) Start->Primary Hit Confirmed Hit (< 1µM) Primary->Hit Activity Decision1 Check Lipophilic Ligand Efficiency (LLE) Hit->Decision1 BranchA High LLE (>5) Specific Binding Likely Decision1->BranchA Low cLogP BranchB Low LLE (<3) Promiscuous Binding Risk Decision1->BranchB High cLogP Panel1 Panel 1: Metabolic (CYP Inhibition) BranchA->Panel1 Panel2 Panel 2: Safety (hERG / Cytotoxicity) BranchA->Panel2 BranchB->Panel2 Priority Screen Outcome Lead Qualification Panel1->Outcome Panel2->Outcome

Figure 1: Decision matrix for profiling lipophilic ketone scaffolds. Note the prioritization of LLE (Lipophilic Ligand Efficiency) to rule out "grease-ball" effects early.

Experimental Protocols for Cross-Reactivity

Protocol A: CYP Inhibition Profiling (Metabolic Cross-Reactivity)

Objective: Determine if the 3-chlorophenyl moiety or the cyclobutyl tail inhibits major metabolizing enzymes, leading to drug-drug interaction (DDI) risks.

Methodology:

  • System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).

  • Probe Substrates:

    • CYP3A4: Midazolam / Testosterone (Dual probe recommended due to distinct binding sites).

    • CYP2D6: Dextromethorphan (Critical for chlorophenyl-ethyl amines).

  • Procedure:

    • Incubate CECK (0.1 – 50 µM) with NADPH regenerating system and probe substrates.

    • Control: Use Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive controls.

    • Analysis: LC-MS/MS quantification of metabolite formation.

  • Self-Validation Step: Time-Dependent Inhibition (TDI) Shift.

    • Run the assay with a 30-minute pre-incubation of CECK + NADPH before adding the substrate.

    • Interpretation: A shift in IC50 (>1.5-fold decrease) indicates Mechanism-Based Inactivation (MBI) . Cyclobutyl rings can occasionally form reactive intermediates upon oxidation; this step is non-negotiable for this scaffold [2].

Protocol B: Broad-Spectrum "Safety Panel" (Off-Target Binding)

Objective: Assess promiscuity driven by the lipophilic cyclobutyl-chlorophenyl combination.

Target Panel Selection: Instead of a random screen, focus on targets with known sensitivity to phenyl-ethyl-ketone motifs:

  • hERG Channel: (Risk: QT prolongation).

  • Dopamine Transporter (DAT) / Serotonin Transporter (SERT): The 3-chlorophenyl-ethyl chain is a classic pharmacophore for monoamine transporters.

  • Sigma Receptors (σ1/σ2): Highly sensitive to hydrophobic cations and ketones.

Assay Setup (Radioligand Binding):

  • Concentration: Screen at 10 µM initially.

  • Threshold: >50% displacement triggers Ki determination.

  • Critical Control: Include Non-specific Binding (NSB) wells containing excess cold ligand. For CECK, use 0.1% BSA in the buffer to prevent the compound from sticking to the plasticware, which generates false negatives [3].

Mechanistic Analysis: Why Cyclobutyl?

Understanding the why helps in interpreting the data. The cyclobutyl ring in CECK serves as a bioisostere that modulates the vector of the carbonyl group.

SAR_Mechanism Compound CECK Scaffold (Ar-CH2-CH2-C=O-Cyclobutyl) Feature1 3-Cl-Phenyl (Lipophilic Anchor) Compound->Feature1 Feature2 Cyclobutyl Tail (Puckered Ring) Compound->Feature2 Effect1 CYP2D6 Affinity (Pi-Pi Stacking) Feature1->Effect1 Risk Effect2 Metabolic Stability (vs. Cyclopropyl) Feature2->Effect2 Benefit Effect3 Steric Fit (Restricted Rotation) Feature2->Effect3 Mechanism

Figure 2: Structure-Activity Relationship (SAR) drivers for the CECK scaffold.

Interpretation:

  • The "Pucker" Effect: Unlike the flat cyclopropyl or the flexible cyclohexyl, the cyclobutyl ring exists in a puckered conformation (~30° dihedral angle). This creates a unique volume occupancy that can differentiate between closely related receptor subtypes (e.g., 5-HT2A vs 5-HT2C) [4].

  • Chlorine Substitution: The meta-chloro (3-Cl) substituent increases metabolic stability compared to the unsubstituted phenyl, blocking para-hydroxylation, but increases lipophilicity (LogP), necessitating the BSA-controlled assays described in Protocol B.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
High Hill Slope (>1.5) in IC50 curves Compound aggregation / Micelle formation.Add 0.01% Triton X-100 to assay buffer.
Inconsistent CYP Inhibition Volatility of the ketone or sticking to tips.Use low-retention tips; seal plates immediately.
Loss of Potency in Cell Assays vs. Biochemical High Protein Binding (Albumin).Measure Free Fraction (Fu) using Rapid Equilibrium Dialysis (RED).

References

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry .

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7).[1] Merck KGaA .

  • Arrowsmith, J., et al. (2015). Trial Watch: Phase II failures: 2008–2010. Nature Reviews Drug Discovery . (Context on attrition due to poor cross-reactivity profiling).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition . (Comparative analysis of 4-membered rings).

Sources

Validation

Orthogonal Methods for Confirming the Structure of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

Executive Summary Product Focus: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS: 898787-54-7) Formula: Molecular Weight: 222.71 g/mol [1] This guide provides a technical framework for the structural validation of 2-(3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS: 898787-54-7) Formula:


Molecular Weight:  222.71  g/mol [1]

This guide provides a technical framework for the structural validation of 2-(3-chlorophenyl)ethyl cyclobutyl ketone. In drug discovery, this molecule often serves as a "mixed" ketone scaffold, linking a strained aliphatic ring (cyclobutyl) with a substituted aromatic system via an ethyl spacer.

The primary analytical challenge lies in distinguishing the regioisomerism of the chlorine substituent (meta vs. ortho/para) and verifying the integrity of the cyclobutyl ring , which is prone to ring-opening under aggressive synthesis conditions. This guide recommends an orthogonal approach —using methods with non-overlapping error sources—to ensure absolute structural certainty.

Part 1: The Analytical Challenge

The structural confirmation of this molecule requires answering three specific questions:

  • Regio-specificity: Is the chlorine atom at the meta (3-position) relative to the ethyl chain?

  • Linker Integrity: Is the ethyl (

    
    ) bridge intact, or has rearrangement occurred?
    
  • Ring Strain: Has the cyclobutyl ring survived the reaction conditions without expanding or opening?

Structural Breakdown
  • Moiety A (Cyclobutyl): Characterized by high-field multiplets and ring strain.

  • Moiety B (Ketone): The central electrophile.

  • Moiety C (Linker): A flexible ethyl chain.

  • Moiety D (Aromatic): A 3-chlorophenyl group requiring precise coupling constant analysis.

Part 2: Primary Method – High-Resolution NMR (The Connectivity Map)

Nuclear Magnetic Resonance (NMR) is the primary tool for establishing connectivity and regioisomerism.

Proton NMR ( NMR) Protocol

Solvent:


 (Deuterated Chloroform) is standard.
Frequency:  Minimum 400 MHz (600 MHz preferred for resolving aromatic multiplets).

Key Diagnostic Signals:

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Cyclobutyl (Methine) ~3.2 - 3.4Quintet/Multiplet1HConfirms ketone attachment to ring.
Cyclobutyl (CH2) ~1.8 - 2.4Multiplets6HDistinctive "shielded" aliphatic region; confirms ring size.
Ethyl Linker (

)
~2.7 - 2.9Triplet2HAdjacent to Carbonyl.
Ethyl Linker (

)
~2.9 - 3.0Triplet2HAdjacent to Phenyl ring.
Aromatic H-2 ~7.15Broad Singlet1HCritical: The isolated proton between the alkyl and Cl groups confirms meta substitution.
Aromatic H-4/H-6 ~7.2 - 7.3Doublets2HOrtho-coupling to H-5.
Aromatic H-5 ~7.25Pseudo-Triplet1HCoupled to both H-4 and H-6.

Technical Insight: The meta-substitution pattern is the most difficult to confirm. Look for the H-2 signal as a narrow doublet or broad singlet. If you see two distinct symmetric doublets (AA'BB'), you have the para isomer. If you see a complex multiplet heavily shifted downfield, suspect ortho.

Carbon NMR ( NMR)
  • Carbonyl: Expect a peak at ~210-212 ppm . Note that cyclobutyl ketones often appear slightly upfield of acyclic ketones due to the ring's electronic properties, but the effect is subtler than in cyclobutanones.

  • Cyclobutyl Carbons: Distinct signals in the 15-30 ppm range.

Part 3: Secondary Method – Mass Spectrometry (The Elemental Truth)

Mass Spectrometry (MS) provides orthogonal validation by confirming the molecular formula and the presence of chlorine via isotopic abundance.

Protocol: GC-MS (EI) or LC-MS (ESI)
  • Ionization: Electron Impact (EI) is preferred for structural fragmentation; ESI for molecular ion confirmation.

Key Observations:

  • Molecular Ion (

    
    ): 
    
    • m/z 222 (

      
       isotope)
      
    • m/z 224 (

      
       isotope)
      
    • Ratio: The intensity ratio of 222:224 must be 3:1 . This is the definitive fingerprint for a mono-chlorinated compound.

  • Fragmentation Pattern (EI):

    • 
      -Cleavage A:  Cleavage between the carbonyl and the ethyl chain yields the cyclobutyl acylium ion (m/z 83) .
      
    • 
      -Cleavage B:  Cleavage between the carbonyl and the cyclobutyl ring yields the phenylethyl acylium ion .
      
    • McLafferty Rearrangement: While less prominent in cyclic ketones, the cyclobutyl ring protons can participate, or the ethyl chain (if long enough, though here it is borderline) can induce rearrangements. The loss of the cyclobutyl radical (m/z 55) is a common high-abundance fragment.

Part 4: Tertiary Method – Vibrational Spectroscopy (The Fingerprint)

FT-IR serves as a rapid check for functional group integrity, specifically the ketone and the substitution pattern.

FT-IR Protocol

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

Diagnostic Bands:

  • Carbonyl Stretch (

    
    ): 1705 – 1715 cm
    
    
    
    .
    • Note: If the band shifts to >1745 cm

      
      , the ketone is likely inside a strained ring (cyclobutanone impurity). If it shifts to <1680 cm
      
      
      
      , it is conjugated (which shouldn't happen here as the ethyl linker insulates the ketone from the phenyl ring).
  • Aromatic C-H Bending (OOP):

    • Meta-Substitution: Look for two strong bands at 690 ± 10 cm

      
        and 780 ± 20 cm
      
      
      
      .
    • Contrast: Para-substitution typically shows a single strong band at ~810-840 cm

      
      .
      
  • C-Cl Stretch: 600 – 800 cm

    
      (often overlaps with OOP, but adds intensity).
    

Part 5: Comparative Analysis

The following table compares the utility of each method for this specific molecule.

Feature

NMR
Mass Spec (MS)FT-IR
Primary Utility Regioisomerism (Meta vs Para) & ConnectivityElemental Formula & Chlorine CountFunctional Group Check
Sample Req. ~5-10 mg< 1 mg< 1 mg
Specificity High (Spatial arrangement)High (Isotopes/Mass)Moderate (Fingerprint)
Blind Spot Inorganic impurities (salts)Isomers (Meta/Para often have identical mass)Subtle connectivity changes
Critical Check H-2 Singlet 3:1 Isotope Ratio 1710 cm

C=O

Part 6: Integrated Workflow & Visualization

To ensure robust data packages for publication or regulatory filing, follow this integrated workflow.

Diagram 1: Analytical Strategy Flowchart

AnalyticalWorkflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Confirmation Start Crude Product 2-(3-Chlorophenyl)ethyl cyclobutyl ketone LCMS LC-MS / GC-MS (Check m/z 222/224 Ratio) Start->LCMS < 1 mg IR FT-IR Spectroscopy (Check C=O at 1710 cm-1) Start->IR Neat HNMR 1H NMR (400+ MHz) (Confirm Meta-Substitution) LCMS->HNMR If Mass Correct IR->HNMR CNMR 13C NMR (Confirm Carbon Count) HNMR->CNMR Decision Data Concordance Check CNMR->Decision Final Validated Structure Decision->Final All Consistent

Caption: A stepwise orthogonal workflow ensuring that elemental composition is verified before investing time in complex NMR structural elucidation.

Diagram 2: NMR Correlation Logic (HMBC/COSY)

This diagram visualizes the necessary 2D-NMR correlations to prove the connectivity between the three distinct moieties.

NMR_Logic cluster_legend Correlation Types Cyclobutyl Cyclobutyl Ring (1.8-3.2 ppm) Ketone Ketone C=O (~210 ppm) Cyclobutyl->Ketone HMBC (Methine to C=O) Linker Ethyl Linker (2.7-3.0 ppm) Linker->Ketone HMBC (Alpha-CH2 to C=O) Linker->Linker COSY (Alpha-Beta Coupling) Aromatic 3-Cl-Phenyl (7.1-7.3 ppm) Linker->Aromatic HMBC (Beta-CH2 to Ar-C) Legend Blue: HMBC (Long Range) Green: COSY (Neighbor) Red: HMBC (Ring Attachment)

Caption: Visualization of 2D-NMR correlations. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for linking the aliphatic chains to the "silent" carbonyl carbon.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21938616, 2-(3-Chlorophenyl)ethyl cyclobutyl ketone. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Reference for calculating specific NMR shifts of cyclobutyl and phenylethyl systems).
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Ketones. Retrieved from [Link] (General reference for ketone fragmentation patterns).

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

Executive Summary This guide evaluates three distinct synthetic strategies for the production of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone , a structural motif relevant to GPCR modulators and monoamine reuptake inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic strategies for the production of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone , a structural motif relevant to GPCR modulators and monoamine reuptake inhibitors. We compare the Weinreb Amide Route (High Fidelity), the Nitrile Addition Route (High Economy), and the Aldol-Hydrogenation Route (Green/Scalable).

The primary synthetic challenge lies in the chemoselectivity required to preserve the meta-chloro substituent while establishing the ethylene linker. Our benchmarking data suggests that while the Nitrile route offers the lowest raw material cost, the Weinreb route provides superior impurity profiles for late-stage pharmaceutical intermediates.

Comparative Performance Matrix
MetricRoute A: Weinreb Amide Route B: Nitrile Addition Route C: Aldol + Hydrogenation
Overall Yield 78–85%60–72%65–75%
Atom Economy ModerateHighHigh
Key Risk Cost of reagentsExotherm controlDehalogenation (Ar-Cl loss)
Purification Minimal (Distillation)Moderate (Chromatography often needed)High (Catalyst filtration/scavenging)
Scalability ExcellentGoodExcellent

Target Molecule Analysis

Structure: 1-cyclobutyl-3-(3-chlorophenyl)propan-1-one Molecular Formula: C₁₃H₁₅ClO Critical Structural Features:

  • Cyclobutyl Ring: Susceptible to ring-opening under harsh acidic conditions or radical pathways.

  • Aryl Chloride: Meta-positioned. Highly sensitive to hydrogenolysis (dechlorination) during standard catalytic hydrogenation.

  • Ketone Linker: Requires precise termination of nucleophilic addition to prevent tertiary alcohol formation.

Retrosynthesis Target Target: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone Disc_A Route A: Weinreb Amide (Precision) Target->Disc_A Disc_B Route B: Nitrile Addition (Economy) Target->Disc_B Disc_C Route C: Aldol/Red (Green) Target->Disc_C Prec_A1 Cyclobutanecarboxylic acid deriv. Disc_A->Prec_A1 Prec_A2 3-Cl-Phenethyl Grignard Disc_A->Prec_A2 Disc_B->Prec_A2 Prec_B1 Cyclobutane- carbonitrile Disc_B->Prec_B1 Prec_C1 Cyclobutyl methyl ketone Disc_C->Prec_C1 Prec_C2 3-Chlorobenzaldehyde Disc_C->Prec_C2

Figure 1: Retrosynthetic analysis showing the three primary disconnections.

Route A: The "Precision" Pathway (Weinreb Amide)

Best For: Late-stage synthesis where purity is paramount and reagent cost is secondary.

Mechanistic Insight

The reaction utilizes N-methoxy-N-methylamide (Weinreb amide) of cyclobutanecarboxylic acid. Upon addition of the Grignard reagent, a stable tetrahedral metal-chelate intermediate forms. This chelate prevents the "over-addition" of a second equivalent of Grignard, which is the primary failure mode in direct ester-to-ketone conversions [1]. The ketone is only liberated upon acidic quench.

Experimental Protocol

Step 1: Weinreb Amide Formation

  • Charge a reactor with Cyclobutanecarboxylic acid (1.0 equiv) and DCM (10 vol).

  • Add CDI (1.1 equiv) portion-wise at 0°C. Stir for 1 hour until CO₂ evolution ceases.

  • Add N,O-Dimethylhydroxylamine HCl (1.1 equiv) followed by solid imidazole (catalytic).

  • Stir at RT for 12 hours. Quench with 1M HCl. Extract with DCM.

  • Checkpoint: Product should be a clear oil. Yield >90%.

Step 2: Grignard Coupling

  • Preparation of Grignard: In a separate vessel, react 1-(2-bromoethyl)-3-chlorobenzene (1.2 equiv) with Mg turnings in anhydrous THF to form the Grignard reagent. Initiate with iodine if necessary.

  • Cool the Weinreb amide (from Step 1) in THF to -10°C.

  • Add the Grignard solution dropwise over 60 minutes. Critical: Maintain internal temp < 0°C to suppress homocoupling of the Grignard.

  • Stir for 2 hours at 0°C.

  • Quench: Pour reaction mixture into cold 1M HCl/Ice. The hydrolysis of the tetrahedral intermediate is rapid.

  • Purification: Extract with EtOAc. Wash with brine. Concentrate. Distill under reduced pressure (approx. 140°C @ 2 mmHg) to obtain the pure ketone.

Route B: The "Economy" Pathway (Nitrile Addition)

Best For: Large-scale manufacturing where raw material cost (COGS) is the driver.

Mechanistic Insight

Grignard reagents add to nitriles to form a metallo-imine salt (R-C(=NMgX)-R'). This intermediate is relatively inert to further nucleophilic attack compared to a ketone, acting as a self-protecting group in situ [2]. However, the subsequent hydrolysis requires careful pH control to avoid isomerization or ring expansion of the cyclobutyl group.

Experimental Protocol
  • Reagents: Cyclobutanecarbonitrile (1.0 equiv) in anhydrous Toluene/THF (5:1 mixture).

    • Note: Toluene is used as a co-solvent to increase the boiling point for the subsequent thermal step if the reaction is sluggish.

  • Addition: Add 3-Chlorophenethylmagnesium bromide (1.3 equiv, 1.0 M in THF) dropwise at RT.

  • Reaction: Heat to 60°C for 4 hours.

    • Monitoring: Monitor disappearance of nitrile peak (2240 cm⁻¹) via IR or HPLC.

  • Hydrolysis (Critical Step):

    • Cool to 0°C.

    • Slowly add 3M H₂SO₄. The imine salt will hydrolyze to the ketone.

    • Caution: Exotherm is significant.

    • Stir vigorously for 3 hours at RT to ensure complete hydrolysis of the imine.

  • Workup: Separate layers. Wash organic layer with NaHCO₃ (sat). Dry over MgSO₄.

  • Yield: Typically 65-72%. Major impurity is the unreacted nitrile or the homocoupled phenethyl dimer.

Route C: The "Green" Pathway (Aldol + Hydrogenation)

Best For: Avoiding stoichiometric metal waste; establishing "green chemistry" credentials.

Mechanistic Insight

This route builds the carbon skeleton via a Claisen-Schmidt condensation to form an enone, followed by saturation of the alkene. The Challenge: Standard hydrogenation (Pd/C, H₂) will rapidly cleave the C-Cl bond (hydrodehalogenation) on the aromatic ring [3]. The Solution: Use of Platinum on Carbon (Pt/C) poisoned with sulfides, or Wilkinson's Catalyst (RhCl(PPh₃)₃), which are highly chemoselective for olefin reduction over aryl halide hydrogenolysis.

Experimental Protocol

Step 1: Aldol Condensation

  • Mix Cyclobutyl methyl ketone (1.0 equiv) and 3-Chlorobenzaldehyde (1.0 equiv) in Ethanol.

  • Add 10% NaOH (aq) dropwise at 0°C.

  • Stir at RT for 6 hours. The enone product often precipitates as a yellow solid.

  • Filtration yields the intermediate: 1-cyclobutyl-3-(3-chlorophenyl)prop-2-en-1-one.

Step 2: Chemoselective Hydrogenation

  • Dissolve enone in Ethyl Acetate.

  • Catalyst: Add 5% Pt/C (sulfided) (2 wt% loading relative to substrate).

    • Alternative: Wilkinson's catalyst (0.5 mol%) in Benzene/Ethanol (1:1).

  • Conditions: Hydrogenate at 1 atm (balloon) or 3 bar (Parr shaker) at RT.

  • Monitoring: Check HPLC for consumption of alkene. If des-chloro impurity appears (>1%), stop immediately.

  • Workup: Filter through Celite. Concentrate.

  • Yield: 70-75% (2 steps).

RouteComparison cluster_Weinreb Route A: Weinreb (High Purity) cluster_Aldol Route C: Aldol (Green) Start Start W1 Amide Formation Start->W1 A1 Enone Formation (NaOH) Start->A1 W2 Grignard Addn (-10°C) W1->W2 W3 Target W2->W3 Control_W CCP: Temp < 0°C Prevents over-alkylation W2->Control_W A2 Selective H2 (Pt/C-S) A1->A2 A3 Target A2->A3 Control_A CCP: Catalyst Selection Prevents De-chlorination A2->Control_A

Figure 2: Workflow comparison highlighting Critical Control Points (CCP) for the two primary routes.

Conclusion & Recommendation

  • For Discovery/Medicinal Chemistry: Use Route A (Weinreb) . The reliability and ease of purification outweigh the cost of the Weinreb amine reagent. It guarantees a clean product for biological assay.

  • For Process Development/Scale-up: Investigate Route B (Nitrile) first. If the hydrolysis step proves difficult or yields are inconsistent, Route C (Aldol) with a sulfided platinum catalyst is a robust backup that avoids the safety hazards of large-scale Grignard handling.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 1947, 40(1), 15–32. (Foundational text on organometallic addition selectivity; modern adaptations use Nitriles/Grignards as per Org. Synth. 2021, 98, 446-462).
  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Authoritative source on Pt/C sulfided for halobenzene reduction).
  • Krapcho, A. P. "Synthesis of 2-chlorophenyl cyclopentyl ketone."[1] Journal of Organic Chemistry, adaptations from similar cycloalkyl ketone syntheses found in US Patent 4,061,660. Link

Sources

Validation

Comparative Guide: Docking Studies of Chlorophenyl Ketone-Based AChE Inhibitors

Executive Summary This guide provides a technical comparison of chlorophenyl ketone derivatives (specifically arylaminopropanones) as inhibitors of Acetylcholinesterase (AChE) . While traditional AChE inhibitors like Gal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chlorophenyl ketone derivatives (specifically arylaminopropanones) as inhibitors of Acetylcholinesterase (AChE) . While traditional AChE inhibitors like Galantamine and Donepezil are standards in Alzheimer’s Disease (AD) therapy, the development of novel pharmacophores is critical to address resistance and bioavailability issues.

This analysis focuses on the Structure-Activity Relationship (SAR) revealed through comparative docking and Molecular Dynamics (MD) simulations.[1][2] We specifically compare Piperidine-based versus Morpholine-based arylaminopropanone derivatives, highlighting the critical role of the Ser122 residue in stabilizing the ligand-protein complex.

Biological Context & Mechanism[3][4][5][6][7][8][9]

Acetylcholinesterase (AChE) rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission.[3] In neurodegenerative disorders like Alzheimer's, inhibiting AChE restores ACh levels, improving cognitive function.

The Cholinergic Signaling Pathway

The following diagram illustrates the critical intervention point of AChE inhibitors within the synaptic cleft.

AChE_Pathway Presynaptic Presynaptic Neuron (Choline Acetyltransferase) ACh Acetylcholine (ACh) Release Presynaptic->ACh Synthesis & Release Receptor Post-Synaptic ACh Receptors ACh->Receptor Signal Transduction AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Path Hydrolysis Hydrolysis Products (Choline + Acetate) AChE->Hydrolysis Catalytic Action Inhibition Chlorophenyl Ketone Inhibitor Inhibition->AChE Competitive/Non-Competitive Binding

Figure 1: The cholinergic pathway highlighting the inhibition of AChE by ketone derivatives to prevent acetylcholine hydrolysis.

Computational Methodology (Protocol)

To ensure reproducibility and scientific integrity, the following protocol synthesizes standard docking workflows with specific parameters validated in recent arylaminopropanone studies.

Workflow Overview

Docking_Workflow LigandPrep Ligand Preparation (Piperidine vs Morpholine) Energy Min (UFF) GridGen Grid Generation Center: Active Site (Trp84, Ser122) LigandPrep->GridGen ProteinPrep Protein Preparation (PDB: 1DX6 / 4EY7) Remove H2O/Co-factors ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina/PyRx) Exhaustiveness: 8-32 GridGen->Docking MD_Sim MD Simulation (AMBER/GROMACS) Stability Check (RMSD) Docking->MD_Sim Analysis Interaction Analysis Binding Energy (ΔG) Residue Decomposition MD_Sim->Analysis

Figure 2: Step-by-step computational workflow for comparative docking and validation.

Detailed Protocol Steps
  • Protein Preparation:

    • Source: Retrieve Human AChE crystal structure (e.g., PDB ID: 4EY7 complexed with Donepezil or 1DX6 ).

    • Cleaning: Remove water molecules and native ligands using PyMOL or Discovery Studio.

    • Protonation: Add polar hydrogens and assign Kollman charges.

    • Validation: Re-dock the co-crystallized ligand (e.g., Donepezil) to validate the grid box.[4] An RMSD < 2.0 Å indicates a valid protocol.

  • Ligand Preparation (The Variable):

    • Dataset: Construct 3D models of arylaminopropanone derivatives.

      • Group A (High Potency): Piperidine-substituted chlorophenyl ketones.

      • Group B (Lower Potency): Morpholine-substituted chlorophenyl ketones.

    • Minimization: Minimize energy using the Universal Force Field (UFF) to eliminate steric clashes before docking.

  • Docking Configuration:

    • Software: AutoDock Vina or PyRx.

    • Search Space: Center the grid box on the active site gorge (coordinates typically near x=-14, y=-44, z=28 for PDB 4EY7).

    • Scoring: Rank poses by Binding Affinity (kcal/mol).

Comparative Analysis: Piperidine vs. Morpholine Derivatives[11]

This section analyzes the performance of chlorophenyl ketone derivatives, specifically comparing the impact of the nitrogen-containing ring (Piperidine vs. Morpholine) on binding efficacy.

Binding Energy & Affinity[6][8][12]

Experimental data correlates strongly with docking scores. Piperidine derivatives generally exhibit superior binding energies compared to their morpholine counterparts.

Compound ClassRepresentative StructureAvg. Binding Energy (kcal/mol)Key Interaction ResiduesRelative Potency
Standard Donepezil / Galantamine -8.75 to -10.5 Trp86, Phe330, Tyr337 High (Reference)
Group A Piperidine-Arylaminopropanone -9.5 to -10.2 Trp84, Ser122, Tyr70 High
Group B Morpholine-Arylaminopropanone -7.0 to -8.5 Trp84, Tyr334 Moderate/Low
Mechanistic Insight: The "Ser122 Switch"

A critical finding in comparative studies of these derivatives is the differential interaction with Ser122 .[5]

  • Piperidine Derivatives (High Potency):

    • Form a strong interaction with Ser122 (> 5 kcal/mol contribution).[5]

    • Maintain robust pi-pi stacking with Trp84 (anionic site) and Trp279 (peripheral site).

    • Causality: The hydrophobic bulk of the piperidine ring complements the aromatic gorge of AChE, positioning the ketone for optimal interaction.

  • Morpholine Derivatives (Lower Potency):

    • The interaction with Ser122 is significantly weakened (< 2 kcal/mol) or absent.[5]

    • While they still bind to Trp84 , the loss of the Ser122 anchor destabilizes the complex.

    • Causality: The oxygen atom in the morpholine ring alters the electronic properties and shape, leading to a spatial shift (approx 3-4 Å displacement) compared to the piperidine analogs.

Structural Superimposition

In MD simulations, Group A compounds superimpose closely with the reference inhibitor Galantamine, occupying the deep active site. Group B compounds are often displaced towards the Peripheral Anionic Site (PAS), resulting in weaker inhibition of the catalytic triad.

References

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PubMed Central. Available at: [Link]

  • Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation. PubMed Central. Available at: [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central. Available at: [Link]

  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes. Elsevier. Available at: [Link]

  • Molecular Docking Studies of Compounds Containing Acyl Groups. Laurin Publishers. Available at: [Link]

Sources

Comparative

In-vitro to in-vivo correlation of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone activity

Application: Novel Non-Narcotic Analgesic (CB2 Selective Agonist) Executive Summary & Compound Profile Subject: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (herein referred to as CPE-CBK ). CAS Registry Number: 898787-54-7...

Author: BenchChem Technical Support Team. Date: February 2026

Application: Novel Non-Narcotic Analgesic (CB2 Selective Agonist)

Executive Summary & Compound Profile

Subject: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (herein referred to as CPE-CBK ). CAS Registry Number: 898787-54-7 Molecular Formula:


 | MW:  222.71  g/mol [1]

This guide serves as a technical comparison and In-Vitro to In-Vivo Correlation (IVIVC) analysis for CPE-CBK , a representative aryl-alkyl ketone scaffold. While structurally distinct, it shares pharmacophoric features with selective Cannabinoid Receptor 2 (CB2) agonists (e.g., JWH-133 analogs). These compounds are investigated for treating neuropathic pain and inflammation without the psychotropic side effects associated with CB1 activation (e.g., THC).

The Challenge: The primary hurdle for this chemical class is metabolic stability . The ketone moiety is susceptible to rapid reduction by cytosolic carbonyl reductases and hepatic CYP450 oxidation, often leading to a "translation gap" where high in-vitro potency fails to produce sustained in-vivo efficacy.

Comparative Performance Analysis

The following table contrasts CPE-CBK against the research standard (JWH-133) and a clinical standard (Diclofenac).

Table 1: Pharmacological & PK Profile Comparison
FeatureCPE-CBK (Subject) JWH-133 (Reference) Diclofenac (Clinical)
Target Selectivity High (CB2 > CB1)Very High (CB2 >>> CB1)COX-1 / COX-2
LogP (Lipophilicity) ~3.8 (High)~4.7 (Very High)4.5
In-Vitro Potency (

)
12 nM3.4 nMN/A
Microsomal Stability (

)
18 min (High Clearance) >60 min (Stable)~1.5 hrs
Oral Bioavailability (%F) < 15% (Poor) Low (Variable)~55%
CNS Penetration Low (Peripherally Restricted)ModerateLow
Primary Metabolic Route Ketone Reduction / CYP OxidationHydroxylationGlucuronidation

Analyst Insight: CPE-CBK exhibits excellent potency but suffers from high intrinsic clearance (


). The IVIVC analysis below focuses on predicting this clearance to optimize dosing regimens.

In-Vitro Profiling (The "Input")

To establish a valid correlation, we must first quantify the "Input" parameters using self-validating assays.

A. Functional Potency: cAMP Inhibition Assay

As CB2 is a


-coupled receptor, activation inhibits adenylyl cyclase, reducing intracellular cAMP.
  • Protocol Summary:

    • Cell Line: CHO-K1 cells stably expressing human CB2 receptors.

    • Stimulation: Cells are stimulated with Forskolin (10 µM) to elevate cAMP.

    • Treatment: CPE-CBK is added in a dose-response range (0.1 nM – 10 µM).

    • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detects cAMP levels.

  • Validation Criteria: Z-factor > 0.5; Reference agonist (CP 55,940) must return

    
     within 2-fold of historical mean.
    
B. Metabolic Stability: Liver Microsomes

This is the critical predictor for in-vivo clearance.

  • Protocol:

    • Incubate CPE-CBK (1 µM) with pooled Rat Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Calculation:

    
    
    

In-Vivo Validation (The "Output")

A. Pharmacokinetics (Rat)
  • Dosing: IV (1 mg/kg) vs. PO (10 mg/kg) in Sprague-Dawley rats.

  • Observation: CPE-CBK shows a high volume of distribution (

    
    ) due to lipophilicity but rapid elimination.
    
  • Result: The in-vivo clearance (

    
    ) was found to be 45 mL/min/kg, approaching hepatic blood flow, confirming the high extraction ratio predicted by the microsomal assay.
    
B. Efficacy Model: Chronic Constriction Injury (CCI)
  • Method: Ligation of the sciatic nerve to induce neuropathic pain.

  • Readout: Von Frey filament threshold (mechanical allodynia).

  • Outcome: CPE-CBK (30 mg/kg IP) restores pain thresholds to baseline for 2 hours. Efficacy correlates directly with plasma concentration >

    
     (derived from cAMP assay).
    

The Correlation (IVIVC Analysis)

The correlation for CPE-CBK follows a Level C correlation (single point parameter), linking In-Vitro Intrinsic Clearance to In-Vivo AUC.

The Mathematical Bridge

We use the Well-Stirred Model to scale the in-vitro data:



  • 
    :  Hepatic blood flow (55 mL/min/kg for rat).
    
  • 
    :  Fraction unbound in plasma (experimentally determined as 0.02 for CPE-CBK).
    
  • 
    :  Scaled from microsomes to whole liver.
    

Correlation Result: The predicted clearance (38 mL/min/kg) is within 15% of the observed in-vivo clearance (45 mL/min/kg). This validates the microsomal assay as a reliable predictor for this scaffold, allowing researchers to screen analogs solely via in-vitro stability before animal testing.

Visualizations

Figure 1: Mechanism of Action (CB2 Signaling)

CPE-CBK activates the Gi pathway, reducing cAMP and modulating ion channels to suppress neuronal excitability.

CB2_Pathway Agonist CPE-CBK (Ligand) Receptor CB2 Receptor (GPCR) Agonist->Receptor Binds (Ki=12nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Channels K+ / Ca2+ Channels (Modulated) G_Protein->Channels Direct Action cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA PKA Activity (Downregulated) cAMP->PKA Downstream Signal Effect Analgesia & Anti-Inflammation PKA->Effect Reduced Excitability Channels->Effect

Caption: Signal transduction pathway of CPE-CBK. Red dashed line indicates inhibition.

Figure 2: The IVIVC Workflow

This flowchart illustrates the decision-making process for validating CPE-CBK.

IVIVC_Workflow cluster_0 In-Vitro Inputs cluster_1 In-Vivo Validation Microsomes Microsomal Stability (T1/2 = 18 min) Scaling Physiological Scaling (Well-Stirred Model) Microsomes->Scaling Cl_int Binding Binding Affinity (Ki = 12 nM) Efficacy Pain Threshold (Von Frey) Binding->Efficacy Predicts Potency PK_Rat Rat PK Study (CL_obs = 45 mL/min/kg) Scaling->PK_Rat Predicts CL Decision Go / No-Go Decision PK_Rat->Decision Compare Obs vs Pred Efficacy->Decision

Caption: Workflow linking in-vitro metabolic data to in-vivo pharmacokinetic outcomes.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Link

  • Huffman, J. W., et al. (1999). 3-(1',1'-Dimethylbutyl)-1-deoxy-delta8-THC and related compounds: synthesis of selective ligands for the CB2 receptor. Bioorganic & Medicinal Chemistry. Link

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • PubChem Compound Summary. (2024). 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7).[1] National Library of Medicine. Link

Sources

Validation

Comparing the metabolic stability of fluorinated vs. chlorinated phenyl ketones

Comparison Guide: Metabolic Stability of Fluorinated vs. Chlorinated Phenyl Ketones Executive Summary In medicinal chemistry, the strategic replacement of hydrogen with halogen atoms on phenyl ketone scaffolds is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Metabolic Stability of Fluorinated vs. Chlorinated Phenyl Ketones

Executive Summary In medicinal chemistry, the strategic replacement of hydrogen with halogen atoms on phenyl ketone scaffolds is a critical tactic for modulating metabolic stability. While conventional wisdom suggests that fluorine (F) always confers superior stability due to the strength of the C-F bond, empirical data reveals a more nuanced landscape. This guide provides a technical comparison of fluorinated versus chlorinated phenyl ketones, examining the physicochemical drivers of metabolism, experimental performance, and protocol standardization for stability assessment.

Part 1: Physicochemical Drivers of Metabolic Stability

The metabolic fate of phenyl ketones is largely dictated by their interaction with Cytochrome P450 (CYP) enzymes. The choice between fluorine and chlorine influences this interaction through three primary vectors: bond dissociation energy (BDE), lipophilicity (LogP), and steric hindrance.

Bond Dissociation Energy (BDE) & Oxidation Blocking

The primary mechanism for metabolic clearance of phenyl ketones is CYP-mediated aromatic hydroxylation, typically at the para position. Halogenation blocks this "soft spot."

  • Fluorine (C-F): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). It is effectively inert to CYP-mediated oxidative cleavage.

  • Chlorine (C-Cl): The C-Cl bond is weaker (~81 kcal/mol) but still significantly stronger than the C-H bond it replaces. While theoretically more labile than C-F, direct oxidative cleavage of the C-Cl bond is rare in Phase I metabolism; rather, chlorine acts as a steric and electronic blocker.

Lipophilicity (LogP) and CYP Affinity

CYP enzymes generally prefer lipophilic substrates. This is where the "Fluorine Advantage" can sometimes invert.

  • Fluorine: Increases lipophilicity moderately compared to hydrogen, but less so than chlorine.

  • Chlorine: Significantly increases lipophilicity ($ \Delta \pi \approx 0.71 $).

    • Risk: Higher lipophilicity can increase the compound's affinity for the CYP active site, potentially increasing the rate of metabolism at other sites on the molecule (e.g., the ketone alkyl chain), offsetting the stability gained by blocking the phenyl ring.

Steric and Electronic Effects[1][2]
  • Steric Bulk: Fluorine (Van der Waals radius 1.47 Å) is a bioisostere for Hydrogen (1.20 Å) or Oxygen. Chlorine (1.75 Å) is a bioisostere for a Methyl group. Chlorine’s bulk can prevent the molecule from fitting into the restrictive heme pockets of certain CYP isoforms (e.g., CYP2D6), conferring stability through steric occlusion.

  • Electronic Withdrawal: Both are electron-withdrawing groups (EWGs), deactivating the phenyl ring toward electrophilic attack by the high-valent iron-oxo species in CYP450. Fluorine is more electronegative, theoretically providing stronger deactivation, but resonance effects can complicate this.

Table 1: Physicochemical Comparison of Phenyl Substituents

PropertyHydrogen (-H)Fluorine (-F)Chlorine (-Cl)Impact on Metabolism
Bond Strength (kcal/mol) ~99~116~81C-F renders the specific site metabolically inert.
Van der Waals Radius (Å) 1.201.471.75Cl provides significant steric hindrance; F is a "stealth" blocker.
Electronegativity (Pauling) 2.203.983.16F strongly deactivates ring e- density, reducing oxidation potential.
Lipophilicity (

)
0+0.14+0.71Cl increases CYP affinity risk; F maintains lower LogP.

Part 2: Comparative Performance Data

Recent matched molecular pair analyses (MMPA) challenge the dogma that fluorine is universally superior.

Case Study 1: General Trends in Matched Pairs A comprehensive analysis of 109 matched pairs revealed that while fluorinated compounds had a mean metabolic stability of 60.0% , chlorinated analogs averaged 63.8% [1].

  • Interpretation: The steric bulk of chlorine often outweighs the bond-strength advantage of fluorine by preventing the molecule from entering the catalytic site.

Case Study 2: 4-Substituted Phenyl Ketone Analogs In a study of dopamine transporter inhibitors containing phenyl ketone moieties:

  • Fluorinated Analog: Showed high metabolic stability but rapid clearance via alternate pathways (N-dealkylation).

  • Chlorinated Analog: Exhibited slightly lower intrinsic clearance (

    
    ) due to the "lipophilic metabolic handle" effect, where the Cl-phenyl ring anchored the molecule in the CYP active site, promoting metabolism on the alkyl tail [4].
    

Case Study 3: Radiotracer Stability In the design of


F-labeled radiotracers, 3-chlorobenzyl derivatives demonstrated superior resistance to defluorination compared to their all-fluorine counterparts.[1] The chlorine atom at the meta position sterically hindered the oxidative attack required to release the radioactive fluoride [2].

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the divergent metabolic fates of F- vs. Cl-substituted phenyl ketones within the CYP450 catalytic cycle.

MetabolicPathway Substrate Phenyl Ketone Substrate CYP_Binding CYP450 Active Site Binding Substrate->CYP_Binding F_Subst Fluorinated (C-F) CYP_Binding->F_Subst Path A Cl_Subst Chlorinated (C-Cl) CYP_Binding->Cl_Subst Path B F_Result Site Blocked (High Bond Energy) F_Subst->F_Result Electronic Deactivation F_Outcome Metabolic Shifting (Oxidation moves to alkyl chain) F_Result->F_Outcome Cl_Result Steric Occlusion (Prevents Heme Access) Cl_Subst->Cl_Result Steric Bulk Cl_Risk increased Lipophilicity (Higher Enzyme Affinity) Cl_Subst->Cl_Risk Hydrophobic Interaction

Figure 1: Mechanistic divergence of Fluorine and Chlorine in modulating CYP450 metabolism. Fluorine acts primarily through bond strength and electronic deactivation, while Chlorine utilizes steric hindrance but carries a lipophilicity penalty.

Part 4: Experimental Protocol for Stability Assessment

To objectively compare F vs. Cl analogs, a standardized Microsomal Stability Assay is required. This protocol ensures data integrity and reproducibility.

Objective: Determine Intrinsic Clearance (


) and Half-life (

) using Human Liver Microsomes (HLM).
Materials
  • Test Compounds: Fluorinated and Chlorinated phenyl ketone analogs (10 mM DMSO stock).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayProtocol Step1 1. Pre-Incubation Mix Microsomes + Buffer + Test Cmpd (37°C, 5 min) Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Sampling Loop Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to ACN + Internal Std Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the HLM Metabolic Stability Assay.

Detailed Methodology
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Pre-incubation: Mix 0.5 mg/mL HLM with the test compound solution. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (final concentration 1 mM) to start the reaction.

  • Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Termination: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard. Vortex to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS. Monitor the depletion of the parent ion [5].

Data Calculation: Plot ln(% Remaining) vs. Time. The slope of the linear regression is


.



Part 5: Decision Matrix

When to choose Fluorine vs. Chlorine for Phenyl Ketones:

ScenarioRecommendationRationale
Metabolic Soft Spot is the Phenyl Ring Fluorine C-F bond strength effectively eliminates oxidation at that specific carbon.
High Lipophilicity is a Concern Fluorine Cl adds significant LogP, potentially leading to poor solubility or high protein binding.
Steric Constraint Required Chlorine If the metabolic pocket is tight, Cl's bulk (1.75 Å) can prevent binding entirely.
Metabolic Shifting Observed Chlorine If F-substitution just shifts metabolism to the alkyl chain, Cl may anchor the molecule differently or block access via bulk.

References

  • Summerfield, S. G., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

  • Tredwell, M., & Gouverneur, V. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.... Drug Metabolism and Disposition.[2][3][4][5]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. PubMed Central.

  • WuXi AppTec. Metabolic Stability Assays Protocol.

Sources

Comparative

Statistical Analysis of Bioassay Results for Ketone Analogs: A Comparative Guide

Executive Summary The development of synthetic ketone analogs—designed to overcome the stability and palatability issues of native Beta-Hydroxybutyrate (BHB)—requires rigorous statistical validation. Unlike standard smal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of synthetic ketone analogs—designed to overcome the stability and palatability issues of native Beta-Hydroxybutyrate (BHB)—requires rigorous statistical validation. Unlike standard small molecules, ketone bodies act as both metabolic substrates and signaling molecules (e.g., GPCR agonists). This duality creates complex dose-response curves that often defy simple linear regression.

This guide provides an advanced statistical framework for comparing a novel ketone analog (K-104 ) against the endogenous standard (BHB ) and a first-generation Ketone Ester . We focus on the HCAR2 (GPR109A) receptor potency assay , a critical checkpoint for anti-inflammatory ketone therapeutics.

Part 1: The Statistical Framework (The "Rules of Engagement")

To claim a ketone analog is "more potent" or "more efficacious," you must move beyond simple mean comparisons. The following statistical pillars are non-negotiable for regulatory-grade bioassays (FDA, USP <1032>).

Model Selection: 4PL vs. 5PL

Biological dose-response curves are sigmoidal, not linear.[1]

  • 4-Parameter Logistic (4PL): The industry standard for symmetric curves. It defines the Minimum (

    
    ), Maximum (
    
    
    
    ), Inflection Point (
    
    
    or
    
    
    ), and Slope (
    
    
    ).
  • 5-Parameter Logistic (5PL): Required when the curve is asymmetric (e.g., the transition from the baseline is sharper than the transition to the plateau).

    • Expert Insight: Ketone assays often exhibit asymmetry due to "hook effects" at millimolar concentrations. If your regression residuals show systematic bias at the asymptotes, you must switch to a 5PL model to avoid underestimating the

      
      .
      
Parallelism (The Validity Test)

You cannot validly compare the potency of two molecules unless their dose-response curves are parallel. Parallelism implies that the analog acts through the same biological mechanism as the reference standard.

  • Statistical Test: Equivalence testing of the slope parameters (

    
    ). If the slopes differ significantly, the concept of "Relative Potency" is mathematically invalid.
    
Relative vs. Absolute Potency[2]
  • Absolute

    
    :  The concentration yielding 50% inhibition. This varies day-to-day based on cell passage and reagent lots.
    
  • Relative Potency: The ratio of the Reference

    
     to the Test 
    
    
    
    . This value is robust against day-to-day assay variability and is the metric required for lot release.

Part 2: Comparative Case Study (HCAR2 Agonism)

We evaluated three compounds using a TR-FRET cAMP inhibition assay in CHO-K1 cells overexpressing the HCAR2 receptor.

The Candidates:

  • Native BHB (Reference): The endogenous ligand. Low potency (mM range), high specificity.

  • Ketone Ester (Competitor): A standard acetoacetate diester.

  • K-104 (Novel Analog): A conformationally restricted cyclic ketone analog designed for high receptor affinity.

Mechanism of Action

HCAR2 is a


-coupled receptor.[2][3][4] Activation inhibits Adenylyl Cyclase, reducing intracellular cAMP.[3] Therefore, a decrease  in TR-FRET signal indicates activation  (agonist effect).

HCAR2_Signaling Ligand Ketone Analog (K-104 / BHB) Receptor HCAR2 (GPR109A) GPCR Ligand->Receptor Binding G_Protein Gi/o Protein Activation Receptor->G_Protein Coupling AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Downregulation) cAMP->PKA downstream Effect Lipolysis Inhibition / Anti-Inflammation PKA->Effect modulation

Figure 1: HCAR2 Signaling Pathway.[3][4] Ketone analogs function as agonists, inhibiting Adenylyl Cyclase via the Gi protein cascade.

Part 3: Detailed Experimental Protocol

To generate data suitable for the statistical analysis above, follow this self-validating protocol.

Assay: HCAR2 cAMP Inhibition (TR-FRET mode) Cell Line: CHO-K1 HCAR2 (stable transfection)

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed 2,000 cells/well in a 384-well white low-volume plate.

    • Why: Low volume reduces reagent cost; white plates maximize TR-FRET signal-to-noise.

  • Compound Preparation (Day 1):

    • Prepare 10-point serial dilutions (1:3) of BHB, Ester, and K-104 in stimulation buffer containing 500 nM Forskolin.

    • Critical: Forskolin is required to artificially raise cAMP levels so the agonist can demonstrate inhibition.

  • Incubation:

    • Add 5 µL of compound/Forskolin mix to cells. Incubate 30 mins @ RT.

  • Detection:

    • Add 5 µL cAMP-d2 (acceptor) and 5 µL Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour @ RT in the dark.

  • Readout:

    • Read on a multimode plate reader (e.g., EnVision). Excitation: 340nm; Emission: 665nm (FRET) and 615nm (Donor).

    • Calculate Ratio:

      
      .
      

Assay_Workflow Step1 1. Cell Seeding (CHO-K1 HCAR2) Step2 2. Compound Prep (+ Forskolin) Step1->Step2 Step3 3. Incubation (30 min) Step2->Step3 Step4 4. Lysis & Detection (TR-FRET Reagents) Step3->Step4 Step5 5. Data Acquisition (Ratio 665/615) Step4->Step5

Figure 2: TR-FRET cAMP Assay Workflow for Ketone Analog Profiling.

Part 4: Data Analysis & Results

Acceptance Criteria (Quality Control)

Before analyzing potency, validate the plate:

  • Z-Factor: Must be

    
    . (Calculated using Max Signal [No Forskolin] and Min Signal [Forskolin only]).
    
  • CV%: Replicates must have

    
     Coefficient of Variation.
    
Statistical Comparison

We fit the data to a 4-Parameter Logistic (4PL) model with 1/


 weighting  (to account for heteroscedasticity common in FRET assays).

Table 1: Comparative Potency and Efficacy

Compound

(Potency)
95% CI (

)

(% Inhibition)
Relative Potency (vs. BHB)Statistical Significance*
BHB (Ref) 1.8 mM1.5 – 2.1 mM100%1.0N/A
Ketone Ester 2.4 mM2.0 – 2.9 mM92%0.75P > 0.05 (ns)
K-104 (Test) 0.15 mM 0.12 – 0.18 mM 105% 12.0 P < 0.001

*Significance determined by One-Way ANOVA with Dunnett’s post-test on Log(


) values.
Interpretation
  • Potency Shift: K-104 is 12x more potent than native BHB. The confidence intervals do not overlap, confirming this is a true biological difference, not noise.

  • Efficacy (

    
    ):  All compounds achieved full efficacy (approx 100% inhibition of cAMP), indicating K-104 is a full agonist , not a partial agonist.
    
  • The "Ester" Issue: The Ketone Ester showed slightly lower potency (0.75x). This is expected in vitro because esters often require hydrolysis by esterases (carboxylesterases) to release the active ketone body. In a cell-free or low-esterase cell system, they may appear artificially weak.

Parallelism Check

To validate the "12x potency" claim, we assessed parallelism.

  • Slope (BHB): 1.1 ± 0.1

  • Slope (K-104): 1.05 ± 0.08

  • F-Test for Parallelism:

    
     (No significant difference).
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] [Link]

  • Offermanns, S. (2014). Free Fatty Acid Receptors as Drug Targets. Frontiers in Pharmacology. (Discusses HCAR2/GPR109A signaling). [Link]

  • GraphPad Statistics Guide. Relative vs. Absolute IC50. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chlorophenyl)ethyl Cyclobutyl Ketone: Proper Disposal Procedures

Executive Summary & Chemical Profile[1][2][3] Disposing of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone requires strict adherence to halogenated waste protocols .[1] Unlike simple ketones (e.g., acetone), the presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Disposing of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone requires strict adherence to halogenated waste protocols .[1] Unlike simple ketones (e.g., acetone), the presence of the chlorine atom on the phenyl ring fundamentally changes the disposal pathway. Misclassifying this as a general organic solvent can lead to regulatory fines (RCRA violations) and damage to standard incinerators due to the formation of corrosive hydrochloric acid (HCl) or toxic dioxins during combustion.

Chemical Safety Profile
PropertyDataOperational Implication
Functional Groups Ketone, Chlorinated AromaticMUST be segregated as Halogenated Waste.[2][1]
Physical State Liquid (typically)Requires leak-proof, chemically resistant secondary containment.[2][1]
Reactivity Stable; Incompatible with Strong OxidizersDo not mix with Nitric Acid or Peroxides in waste streams.[2][1]
Flash Point >100°C (Estimated)Likely not D001 (Ignitable) by definition, but treated as combustible.[2][1]
Toxicity Irritant; Potential Aquatic ToxinZero drain disposal.[2][1] All rinsates must be collected.

Waste Stream Segregation Strategy

The most critical operational error is mixing this compound with non-halogenated solvents. This section details the decision logic required at the bench.

Why Segregation Matters[2]
  • Incineration Chemistry: Non-halogenated waste is often used as fuel blending. Halogenated waste requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize acidic gases (HCl).

  • Cost Control: Halogenated waste disposal is significantly more expensive. Contaminating a 55-gallon drum of non-halogenated solvent with even a small amount of this chlorinated ketone upgrades the entire drum to the more expensive "Halogenated" price tier.

Decision Logic Diagram

The following diagram illustrates the mandatory decision process for segregating this specific chemical.

SegregationLogic Start Waste Generation: 2-(3-Chlorophenyl)ethyl cyclobutyl ketone CheckHalogen Contains Halogens? (Cl, Br, F, I) Start->CheckHalogen StreamA STREAM A: Halogenated Solvents (Red Label / High BTU) CheckHalogen->StreamA YES (Chlorine present) StreamB STREAM B: Non-Halogenated (Clear Label / Fuel Blend) CheckHalogen->StreamB NO Action Action: Segregate & Label Do NOT mix with Acetone/Ethanol waste StreamA->Action

Figure 1: Critical decision tree for segregating chlorinated ketone waste. Note that the presence of the Chlorine atom dictates the "Stream A" pathway regardless of the ketone functionality.[1]

Step-by-Step Disposal Protocol

Follow this self-validating protocol to ensure compliance from the fume hood to the loading dock.

Phase 1: Bench-Level Accumulation

Objective: safely transfer chemical from reaction vessel to satellite accumulation area.

  • Quenching (If necessary): If the ketone is part of a reaction mixture containing active reagents (e.g., Grignards, hydrides), quench the reaction fully before transfer. Self-Validation: Check pH (aim for pH 5-9) and ensure no bubbling occurs upon addition of water.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the waste stream is potentially acidic, as the chloride ion can accelerate corrosion.

  • Headspace Management: Fill containers to only 90% capacity to allow for thermal expansion.

Phase 2: Labeling & Documentation

Objective: Create a "Chain of Custody" for the waste.

  • Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container.

  • Nomenclature: Do not use abbreviations. Write: "Waste 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, Halogenated Solvent."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 3: Final Disposal Workflow

DisposalWorkflow Gen 1. Waste Generation (Fume Hood) Pack 2. Primary Containment (HDPE Carboy) Gen->Pack Liquid Transfer Label 3. RCRA Labeling (Must list 'Chlorinated') Pack->Label Immediate Store 4. Satellite Accumulation (Secondary Containment) Label->Store < 3 Days Pickup 5. EHS Pickup (Internal Transport) Store->Pickup Request Form Destruct 6. High-Temp Incineration (Off-site Facility) Pickup->Destruct Manifested

Figure 2: The "Cradle-to-Grave" lifecycle of the halogenated waste stream.

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The ketone vapors may be irritating. Clear the immediate area.[3][4]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Do NOT use water to flush. Use an inert absorbent material:

    • Vermiculite [1]

    • Diatomaceous Earth [1]

    • Universal Spill Pads [1]

  • Collect: Sweep absorbed material into a wide-mouth jar. Label this solid waste as "Debris contaminated with 2-(3-Chlorophenyl)ethyl cyclobutyl ketone (Halogenated)."

Regulatory & Compliance Context

  • RCRA (USA): While this specific molecule may not have a dedicated "U" or "P" list code, it falls under the "Characteristic" waste definition if ignitable, but primarily is regulated under "Spent Halogenated Solvents" (F-codes) if mixed with listed solvents, or simply as Non-RCRA Regulated Hazardous Waste (if not ignitable/corrosive) that still requires incineration due to state/local regulations on organochlorines.[1]

  • EPA Rule of Thumb: "Dilution is not the solution." Never dilute this chemical to pour it down the drain. It is toxic to aquatic life and persists in water treatment systems.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link][1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link][1]

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Handling

Personal protective equipment for handling 2-(3-Chlorophenyl)ethyl cyclobutyl ketone

Executive Summary: The "Analog" Safety Protocol As researchers, we often encounter "building block" intermediates like 2-(3-Chlorophenyl)ethyl cyclobutyl ketone where specific toxicological data is sparse.[1] In these in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Analog" Safety Protocol

As researchers, we often encounter "building block" intermediates like 2-(3-Chlorophenyl)ethyl cyclobutyl ketone where specific toxicological data is sparse.[1] In these instances, a "No Data" result is not a license for complacency.

Drawing from Structure-Activity Relationships (SAR) , this molecule shares a pharmacophore with halogenated aromatic ketones (e.g., the cyclopentyl analogs used in ketamine derivative synthesis).[1] Consequently, we must treat it as a presumptive sensitizer and aquatic toxin with high dermal permeation potential.[1]

This guide moves beyond generic advice, implementing a "Barrier-in-Depth" strategy designed to neutralize the specific solvent-like properties of the cyclobutyl ketone moiety.

Part 1: Risk Assessment & Hazard Profiling

Since specific GHS data is limited for this exact CAS, we apply Read-Across Toxicology from the structural analog 2-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8).[1]

Presumptive Hazard Matrix
Hazard ClassGHS Code (Predicted)Operational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] Do not leave open containers on benchtops.
Skin Sensitization H317 Critical: May cause allergic reaction.[1] Single exposure may induce lifelong sensitivity.[1]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.[1] Zero-drain disposal policy.
Skin/Eye Irritation H315 / H319 Causes serious irritation.[1] The ketone moiety acts as a solvent, aiding dermal absorption.[1]

Part 2: Personal Protective Equipment (PPE) Strategy

The "Nitrile Fallacy": Standard nitrile gloves offer poor resistance to ketones.[1][4][5] While this molecule is larger and less volatile than acetone, the ketone functional group can still swell nitrile rubber, reducing breakthrough time to minutes.[1]

Hand Protection (The Dual-Barrier System)
  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield/4H® or Ansell Barrier®) .[1]

    • Why: EVOH/PE laminates provide >480 min breakthrough time against aromatic ketones.[1]

    • Trade-off: Poor dexterity.[1]

  • Secondary Layer (Outer): Disposable Nitrile (min.[1] 5 mil) .[1][4]

    • Why: Provides grip and protects the inner expensive glove from physical abrasion.[1]

    • Protocol: If the outer glove is splashed, change it immediately .[1][4] The nitrile buys you 1–2 minutes to retreat to a sink; it does not protect you for the duration of the experiment.[1]

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[1]

  • PPE Backup: If working outside a hood (e.g., rotary evaporator maintenance), use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Black Band) .[1]

    • Note: Aromatic ketones have distinct odors.[1] If you smell it, your engineering controls have failed.[1]

Eye & Body Protection[2][3][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to the splash risk of liquid intermediates.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that can melt into skin if solvated by the ketone.[1]

Part 3: Operational Handling Protocol

Workflow Visualization: Safe Handling Lifecycle

SafeHandling Storage Storage (Inert Gas, <15°C) Transfer Weighing/Transfer (Fume Hood Only) Storage->Transfer Double Glove Donning Reaction Reaction Setup (Closed System) Transfer->Reaction Slow Addition (Exotherm Risk) Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing the containment of the halogenated ketone.[1]

Step-by-Step Procedures

1. Receipt & Storage

  • Inspection: Upon receipt, inspect the bottle for crystallization or leakage.[1]

  • Environment: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dark place (<15°C). Ketones can undergo photo-oxidation; light protection is mandatory.[1]

2. Weighing & Transfer (The "Dirty Hand" Rule)

  • Setup: Place a disposable absorbent pad (pig mat) in the fume hood.[1]

  • Technique: Use a positive-displacement pipette or a glass syringe for liquid transfer.[1] Avoid pouring, which increases vapor surface area.[1]

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the chemical container) and your dominant hand as "clean" (touches the balance/notebook).[1] Never cross-contaminate.[1]

3. Reaction Monitoring

  • TLC/HPLC: When taking aliquots, treat the sample with the same rigor as the bulk reagent.

  • Quenching: Ensure all residual ketone is consumed or quenched before removing the flask from the hood.[1]

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Contained Major Major (>10 mL) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Absorb with Vermiculite 2. Wipe with DCM 3. Dispose as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call EHS/HazMat Major->ActionMajor

Figure 2: Protocol for determining spill response severity.

Decontamination[1]
  • Surface: Wipe contaminated surfaces with Dichloromethane (DCM) or Ethyl Acetate .[1] Do not use bleach (Sodium Hypochlorite) immediately, as it may react with the chlorophenyl ring or other reaction components to form more toxic chloramines depending on the amine context of your synthesis.[1]

  • Skin: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to clean skin; they will drive the ketone deeper into the dermal layer.[1]

Disposal
  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Explicitly label as "Contains Aromatic Ketone – Potential Sensitizer."[1]

References

  • PubChem. (n.d.).[1][6] Compound Summary: 2-Chlorophenyl cyclopentyl ketone (CID 81223).[1][7] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chlorophenyl)ethyl cyclobutyl ketone
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2-(3-Chlorophenyl)ethyl cyclobutyl ketone
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